molecular formula C46H84NO9P B3026251 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC

カタログ番号: B3026251
分子量: 826.1 g/mol
InChIキー: UPSDJHICKHQRIC-MYWIMKJPSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC is a phospholipid that contains stearic acid at the sn-1 position and 15(S)-HETE at the sn-2 position. It is produced via oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PC (SAPC; ) by 15-lipoxygenase (15-LO).>

特性

IUPAC Name

[(2R)-2-[(5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H84NO9P/c1-6-8-10-11-12-13-14-15-16-17-20-23-26-29-33-37-45(49)53-41-44(42-55-57(51,52)54-40-39-47(3,4)5)56-46(50)38-34-30-27-24-21-18-19-22-25-28-32-36-43(48)35-31-9-7-2/h18-19,24-25,27-28,32,36,43-44,48H,6-17,20-23,26,29-31,33-35,37-42H2,1-5H3/b19-18-,27-24-,28-25-,36-32+/t43-,44+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSDJHICKHQRIC-MYWIMKJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CC=CC(CCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H84NO9P
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

826.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Immunomodulatory Landscape of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Biological Functions of an Endogenous Oxidized Phospholipid in Immune Regulation

This technical guide provides a comprehensive overview of the current scientific understanding of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC, an enzymatically oxidized phospholipid, and its role in modulating immune cell function. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, inflammation, and lipid signaling.

Executive Summary

This compound is a member of the growing class of oxidized phospholipids (B1166683) (OxPLs) that act as critical signaling molecules in the immune system. Generated through the enzymatic oxidation of membrane phospholipids, this molecule is implicated in a range of immunomodulatory activities, from the inhibition of neutrophil chemotaxis to the regulation of T-cell and macrophage responses. While much of the existing research has focused on the biological effects of its constituent fatty acid, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), emerging evidence underscores the importance of the entire phospholipid structure in mediating its nuanced effects on immune cells. This guide synthesizes the available data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further investigation into the therapeutic potential of this and related molecules.

Introduction: The Rise of Oxidized Phospholipids as Immune Modulators

Cellular membranes are dynamic structures rich in polyunsaturated fatty acids, which are susceptible to oxidation under conditions of cellular stress and inflammation. This oxidation can occur non-enzymatically or, with high specificity, through the action of enzymes such as 15-lipoxygenase (15-LOX). The resulting oxidized phospholipids (OxPLs) are no longer passive structural components but are instead recognized as damage-associated molecular patterns (DAMPs) by the innate immune system.[1] These molecules can engage with pattern recognition receptors (PRRs), thereby initiating signaling cascades that can be either pro- or anti-inflammatory depending on the specific OxPL, the cell type, and the surrounding microenvironment.[1]

This compound is an example of an enzymatically generated OxPL, produced from the oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PC (SAPC) by 15-LOX. This guide will explore the known and inferred biological functions of this specific molecule in key immune cell populations.

Biosynthesis of this compound

The generation of this compound is a controlled enzymatic process that occurs within immune cells. The primary pathway involves the direct oxidation of an existing membrane phospholipid, SAPC, by the enzyme 15-lipoxygenase (15-LOX). This process is distinct from the non-enzymatic random oxidation of phospholipids.

SAPC 1-Stearoyl-2-arachidonoyl-sn-glycero-3-PC (SAPC) in cell membrane HETE_PC This compound SAPC->HETE_PC Oxidation LOX 15-Lipoxygenase (15-LOX) LOX->SAPC

Biosynthesis of this compound.

Biological Functions in Immune Cells

The immunomodulatory effects of this compound are best understood by examining the activities of its 15(S)-HETE component, which is often rapidly esterified into the cell membrane phospholipids of immune cells.

Neutrophils

Neutrophils are key players in the acute inflammatory response. The incorporation of 15(S)-HETE into their membrane phospholipids has been shown to have a predominantly inhibitory effect on their pro-inflammatory functions.

  • Inhibition of Migration and Adhesion: Neutrophils with membranes remodeled by 15(S)-HETE exhibit reduced adhesion to and migration across cytokine-activated endothelium.[2] This effect is, in part, mediated by the attenuation of the neutrophils' responsiveness to platelet-activating factor (PAF), a potent chemoattractant.[2]

  • Modulation of Receptor Signaling: A key mechanistic insight is the finding that the incorporation of 15(S)-HETE into neutrophil phospholipids leads to a significant reduction in the affinity of PAF receptors for their ligand.[2] This blunts downstream signaling, including the generation of inositol (B14025) trisphosphate (IP3).[2]

  • Inhibition of Aggregation: The threshold for N-formylmethionyl-leucyl-phenylalanine (FMLP)-induced aggregation of neutrophils is significantly increased in cells containing esterified 15-HETE.[3]

ParameterEffect of 15(S)-HETE IncorporationQuantitative ChangeCell TypeReference
PAF Receptor AffinityDecrease~6-fold reduction in affinityHuman Neutrophils[2]
FMLP-induced AggregationInhibition~2 orders of magnitude increase in thresholdHuman Neutrophils[3]
Macrophages

Macrophages play a central role in both the initiation and resolution of inflammation. The effects of 15(S)-HETE and related oxidized phospholipids on macrophage function are complex and can lead to different polarization states.

  • Macrophage Polarization: 15(S)-HETE is known to be an agonist for peroxisome proliferator-activated receptor gamma (PPARγ). Activation of PPARγ in macrophages is generally associated with an anti-inflammatory M2 phenotype. This suggests that this compound could promote the resolution of inflammation by influencing macrophage polarization.

  • Cytokine Secretion: While direct data for this compound is limited, studies on other phosphatidylcholine molecules show that they can modulate cytokine secretion in macrophages. For instance, some PCs can inhibit pro-inflammatory signaling pathways.[4][5]

T-Lymphocytes

T-lymphocytes are central to the adaptive immune response. Oxidized phospholipids can directly impact T-cell activation and function.

  • Inhibition of T-Cell Proliferation: Oxidized phospholipids have been shown to strongly inhibit the proliferation of purified human T-cells in response to activation signals, without inducing cell death.[6] This anergic state is characterized by reduced production of IFN-γ and IL-2.[6]

  • Induction of Suppressor Cells: While 15(S)-HETE itself shows little effect, its precursor, 15-hydroperoxyeicosatetraenoic acid (15-HPETE), can induce the formation of functional suppressor T-cells.[7] Given the close metabolic relationship, this points to a potential regulatory role for 15-HETE-containing phospholipids in T-cell responses.

Signaling Pathways

The signaling pathways initiated by oxidized phospholipids like this compound are multifaceted. They often involve recognition by cell surface receptors, leading to the activation of intracellular signaling cascades that ultimately alter gene expression and cellular function.

HETE_PC 1-Stearoyl-2-15(S)-HETE- sn-glycero-3-PC CD36 CD36 HETE_PC->CD36 TLR4 TLR4 HETE_PC->TLR4 PPARg PPARγ HETE_PC->PPARg Src Src Family Kinases CD36->Src NFkB NF-κB TLR4->NFkB Src->NFkB Cytokines Pro-inflammatory Cytokines (e.g., TNFα, IL-1β) NFkB->Cytokines Gene_Exp Anti-inflammatory Gene Expression PPARg->Gene_Exp

References

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC: An In-Depth Technical Guide to its Role as a Signaling Molecule in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC (sHETE-PC) is an oxidized phospholipid (OxPL) that has emerged as a significant signaling molecule in the complex landscape of inflammation. This technical guide provides a comprehensive overview of sHETE-PC, detailing its biosynthesis, proposed signaling mechanisms, and its multifaceted role in modulating inflammatory responses. Drawing from research on its constituent parts and related OxPLs, this document outlines its potential as a therapeutic target for inflammatory diseases. Detailed experimental protocols and quantitative data are presented to facilitate further investigation into this intriguing molecule.

Introduction

Oxidized phospholipids (B1166683) are a diverse class of molecules generated from the oxidation of membrane phospholipids, which can occur enzymatically or non-enzymatically. These molecules are no longer considered mere byproducts of oxidative stress but are now recognized as active signaling mediators that can either promote or resolve inflammation. This compound belongs to this class, incorporating the 15-lipoxygenase (15-LOX) product, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), into a phosphatidylcholine backbone. While research on the intact sHETE-PC molecule is ongoing, studies on 15(S)-HETE and other OxPLs provide a strong foundation for understanding its biological functions.

Biosynthesis and Metabolism

The formation of sHETE-PC is a multi-step process initiated by the enzymatic oxidation of arachidonic acid.

Formation of 15(S)-HETE

The key enzyme in the synthesis of the 15(S)-HETE moiety is 15-lipoxygenase (15-LOX). 15-LOX catalyzes the insertion of molecular oxygen into arachidonic acid, which is typically released from the sn-2 position of membrane phospholipids by phospholipase A2 (PLA2). This reaction forms an unstable intermediate, 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is subsequently reduced to 15(S)-HETE.

Esterification into Phospholipids

There are two proposed pathways for the incorporation of 15(S)-HETE into the phosphatidylcholine backbone:

  • Acyl-CoA Dependent Reacylation: Free 15(S)-HETE can be activated to 15(S)-HETE-CoA, which is then esterified into the sn-2 position of a lysophosphatidylcholine (B164491) molecule by a lysophospholipid acyltransferase (LPCAT).

  • Direct Oxidation of Phospholipids: 15-LOX may directly oxidize an arachidonic acid residue already esterified at the sn-2 position of a phosphatidylcholine molecule, such as 1-stearoyl-2-arachidonoyl-sn-glycero-3-PC (SAPC), to form sHETE-PC.

Metabolism and Degradation

The signaling activity of sHETE-PC is likely terminated through metabolic degradation. The 15-hydroxyl group of the HETE moiety can be further oxidized to a ketone by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), forming 1-stearoyl-2-(15-oxo-ETE)-sn-glycero-3-PC. This modification may alter the molecule's signaling properties. Additionally, phospholipases can cleave the fatty acid chains, releasing free 15(S)-HETE and lysophosphatidylcholine.

G cluster_synthesis Biosynthesis of this compound Membrane Phospholipid\n(e.g., SAPC) Membrane Phospholipid (e.g., SAPC) Arachidonic Acid Arachidonic Acid Membrane Phospholipid\n(e.g., SAPC)->Arachidonic Acid PLA2 sHETE-PC 1-Stearoyl-2-15(S)-HETE- sn-glycero-3-PC Membrane Phospholipid\n(e.g., SAPC)->sHETE-PC Direct Oxidation by 15-LOX 15(S)-HpETE 15(S)-HpETE Arachidonic Acid->15(S)-HpETE 15-LOX 15-LOX 15-LOX 15(S)-HETE 15(S)-HETE 15(S)-HpETE->15(S)-HETE Peroxidase 15(S)-HETE->sHETE-PC LPCAT Lysophosphatidylcholine Lysophosphatidylcholine Lysophosphatidylcholine->sHETE-PC LPCAT LPCAT PLA2 PLA2

Biosynthesis of this compound.

Signaling Mechanisms in Inflammation

While a specific receptor for sHETE-PC has not been definitively identified, the activities of OxPLs and 15(S)-HETE suggest several potential signaling pathways.

Interaction with Pattern Recognition Receptors

Oxidized phospholipids are recognized as damage-associated molecular patterns (DAMPs) by various pattern recognition receptors (PRRs) of the innate immune system.

  • Scavenger Receptors: Receptors like CD36 are known to bind OxPLs, mediating their uptake and initiating downstream signaling that can be either pro- or anti-inflammatory depending on the cellular context.

  • Toll-Like Receptors (TLRs): Some OxPLs can modulate TLR signaling, particularly TLR4, thereby influencing the production of inflammatory cytokines.

Modulation of Neutrophil Function

A significant body of evidence points to the role of 15(S)-HETE, the key component of sHETE-PC, in regulating neutrophil activity. When neutrophils are remodeled with 15(S)-HETE, their inflammatory responses are attenuated[1][2].

  • Inhibition of Chemotaxis: 15(S)-HETE-containing phospholipids inhibit neutrophil migration across activated endothelium in response to chemoattractants like leukotriene B4 (LTB4) and platelet-activating factor (PAF)[1][2].

  • Receptor Antagonism: This inhibitory effect is, at least in part, due to a reduction in the affinity of LTB4 and PAF receptors for their ligands[2].

  • Impaired Signal Transduction: Remodeling of neutrophil phospholipids with 15(S)-HETE impairs downstream signaling events, including cytoskeletal rearrangement and adhesion, which are crucial for migration[2].

Effects on Macrophages and Endothelial Cells

The influence of sHETE-PC likely extends to other key cells in the inflammatory response.

  • Macrophage Polarization: While direct evidence is lacking for sHETE-PC, other lipid mediators are known to influence macrophage polarization towards either a pro-inflammatory (M1) or an anti-inflammatory (M2) phenotype.

  • Endothelial Cell Activation: Oxidized phospholipids can modulate endothelial cell activation, affecting the expression of adhesion molecules and the integrity of the endothelial barrier.

G cluster_neutrophil Neutrophil cluster_macrophage Macrophage sHETE-PC 1-Stearoyl-2-15(S)-HETE- sn-glycero-3-PC LTB4/PAF Receptor LTB4/PAF Receptor sHETE-PC->LTB4/PAF Receptor Inhibits PRRs (e.g., CD36) PRRs (e.g., CD36) sHETE-PC->PRRs (e.g., CD36) Binds Reduced Affinity Reduced Affinity LTB4/PAF Receptor->Reduced Affinity Impaired Signaling Impaired Signaling Reduced Affinity->Impaired Signaling Decreased Chemotaxis Decreased Chemotaxis Impaired Signaling->Decreased Chemotaxis Decreased Adhesion Decreased Adhesion Impaired Signaling->Decreased Adhesion Modulation of\nCytokine Release Modulation of Cytokine Release PRRs (e.g., CD36)->Modulation of\nCytokine Release

Proposed Signaling Pathways of sHETE-PC in Inflammation.

Quantitative Data

Direct quantitative data for this compound are limited. However, studies on 15(S)-HETE provide valuable insights into its potential potency.

ParameterValueCell TypeEffectReference
Inhibition of LTB4-induced Neutrophil MigrationIC50 ≈ 1 µMHuman Neutrophils15(S)-HETE[1]
Reduction in PAF Receptor Affinity~6-fold decreaseHuman Neutrophils15(S)-HETE[2]

Experimental Protocols

Synthesis of this compound

A chemoenzymatic approach can be employed for the synthesis of sHETE-PC.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of sHETE-PC in biological samples.

  • Lipid Extraction: Extract lipids from the sample (e.g., plasma, cell lysates) using a modified Bligh-Dyer or Folch method.

  • Chromatographic Separation: Separate the lipid extract on a C18 reverse-phase column using a gradient of solvents such as methanol, acetonitrile, and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • Mass Spectrometric Detection: Use electrospray ionization (ESI) in either positive or negative ion mode. Monitor for specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for sHETE-PC and an appropriate internal standard (e.g., a deuterated analog).

ParameterTypical Value/Condition
LC Column C18 reverse-phase
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile/Isopropanol (e.g., 70:30) with 0.1% formic acid
Ionization Mode ESI Positive or Negative
Precursor Ion (Positive) [M+H]+
Precursor Ion (Negative) [M-H]-
Fragment Ions Dependent on collision energy, but may include ions corresponding to the headgroup, fatty acids, and neutral losses.
Neutrophil Chemotaxis Assay

The effect of sHETE-PC on neutrophil migration can be assessed using a transwell assay.

  • Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation.

  • Pre-incubation: Incubate the isolated neutrophils with varying concentrations of sHETE-PC or vehicle control.

  • Transwell Assay: Place the pre-incubated neutrophils in the upper chamber of a transwell insert (with a porous membrane). Add a chemoattractant (e.g., LTB4 or fMLP) to the lower chamber.

  • Quantification: After a suitable incubation period, quantify the number of neutrophils that have migrated to the lower chamber using a cell counter, flow cytometry, or by measuring myeloperoxidase activity.

G Isolate Neutrophils Isolate Neutrophils Pre-incubate with\nsHETE-PC Pre-incubate with sHETE-PC Isolate Neutrophils->Pre-incubate with\nsHETE-PC Place in Upper Chamber\nof Transwell Place in Upper Chamber of Transwell Pre-incubate with\nsHETE-PC->Place in Upper Chamber\nof Transwell Incubate Incubate Place in Upper Chamber\nof Transwell->Incubate Add Chemoattractant\nto Lower Chamber Add Chemoattractant to Lower Chamber Add Chemoattractant\nto Lower Chamber->Incubate Quantify Migrated Cells Quantify Migrated Cells Incubate->Quantify Migrated Cells

References

Unraveling the Journey of a Bioactive Phospholipid: A Technical Guide to the Cellular Uptake and Metabolism of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the cellular uptake and metabolism of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-phosphocholine (1-S-2-15HETE-PC), a unique phospholipid containing the bioactive lipid mediator 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). While direct research on the cellular journey of this specific phosphatidylcholine is emerging, this guide synthesizes current knowledge from related lipids and the well-documented signaling pathways of its key component, 15(S)-HETE. Understanding the fate of 1-S-2-15HETE-PC within the cell is critical for researchers exploring its potential roles in inflammation, angiogenesis, and cancer pathology.

Introduction to 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC

This compound is a phospholipid where the sn-1 position is esterified with stearic acid, a saturated fatty acid, and the sn-2 position is occupied by 15(S)-HETE, a product of arachidonic acid metabolism via the 15-lipoxygenase (15-LOX) pathway.[1][2] The presence of 15(S)-HETE in the phospholipid backbone suggests that 1-S-2-15HETE-PC may serve as a storage and delivery vehicle for this potent signaling molecule.

Cellular Uptake Mechanisms

The precise mechanisms for the cellular uptake of 1-S-2-15HETE-PC have not been fully elucidated. However, based on the behavior of other complex lipids, several pathways can be hypothesized.

Hypothesized Uptake Pathways:

  • Endocytosis: Given its size, 1-S-2-15HETE-PC is likely taken up by cells via endocytic pathways, such as macropinocytosis or clathrin-mediated endocytosis.

  • Lipid Raft-Mediated Uptake: The saturated stearic acid at the sn-1 position may favor its partitioning into lipid rafts, specialized membrane microdomains that can facilitate cellular entry.

  • Passive Diffusion: While less likely for the intact phospholipid, transient interactions with the plasma membrane could lead to the release of 15(S)-HETE, which can then enter the cell.

Intracellular Metabolism and Signaling

Once inside the cell, 1-S-2-15HETE-PC is likely subjected to enzymatic degradation, primarily by phospholipases, to release its constituent fatty acids, including the biologically active 15(S)-HETE.

Table 1: Key Enzymes in the Metabolism of 1-S-2-15HETE-PC and its Metabolites

EnzymeActionResulting Product(s)Potential Downstream Effects
Phospholipase A2 (PLA2) Hydrolyzes the ester bond at the sn-2 position of the phospholipid.15(S)-HETE, 1-stearoyl-sn-glycero-3-PC (Lyso-PC)Release of bioactive 15(S)-HETE to engage in signaling pathways. Lyso-PC itself can have signaling roles.[3][4]
15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Oxidizes the hydroxyl group of 15(S)-HETE.15-oxo-eicosatetraenoic acid (15-oxo-ETE)15-oxo-ETE is an electrophilic mediator that can activate Nrf2-regulated antioxidant responses and inhibit NF-κB-mediated pro-inflammatory responses.[5]
5-Lipoxygenase (5-LOX) Acts on released 15(S)-HETE.Lipoxins (e.g., Lipoxin A4, Lipoxin B4)Lipoxins are potent anti-inflammatory mediators.[6][7]
The Signaling Cascade of Released 15(S)-HETE

The liberation of 15(S)-HETE from the phospholipid backbone is a critical event, as this free fatty acid can initiate a variety of signaling cascades.

Signaling pathways of 15(S)-HETE released from 1-S-2-15HETE-PC.

As depicted in the diagram, free 15(S)-HETE can activate the Janus kinase 2 (Jak2)-signal transducer and activator of transcription 5B (STAT-5B) pathway, leading to the expression of interleukin-8 (IL-8) and promoting angiogenesis.[6] Furthermore, 15(S)-HETE can be metabolized to 15-oxo-ETE, which possesses anti-inflammatory properties through the activation of Nrf2 and inhibition of NF-κB.[5] Another metabolic fate of 15(S)-HETE is its conversion to lipoxins, potent anti-inflammatory lipid mediators.[6][7]

Experimental Protocols for Studying Cellular Uptake and Metabolism

Investigating the cellular fate of 1-S-2-15HETE-PC requires a multi-faceted approach combining advanced analytical and imaging techniques.

Synthesis of Labeled 1-S-2-15HETE-PC

To trace the molecule, it is essential to use a labeled version. This can be achieved through:

  • Radioactive Labeling: Incorporating isotopes like ³H or ¹⁴C into the stearic acid or 15(S)-HETE moiety.

  • Fluorescent Labeling: Attaching a fluorescent tag, such as BODIPY, to the phospholipid.

  • Click Chemistry Handles: Introducing an alkyne or azide (B81097) group for subsequent reaction with a reporter molecule.

Cellular Uptake Assays

Table 2: Experimental Protocols for Cellular Uptake

MethodProtocolData Output
Radiolabel Uptake Assay 1. Synthesize radiolabeled 1-S-2-15HETE-PC. 2. Incubate cells with the labeled compound for various time points. 3. Wash cells extensively to remove unbound compound. 4. Lyse cells and measure radioactivity using a scintillation counter.Quantitative measurement of total cellular uptake over time.
Fluorescence Microscopy 1. Synthesize fluorescently labeled 1-S-2-15HETE-PC. 2. Incubate live cells with the labeled compound. 3. Image cells using confocal or fluorescence microscopy to visualize subcellular localization. 4. Co-stain with organelle-specific markers to determine intracellular trafficking.Qualitative and semi-quantitative data on the spatial distribution of the compound within the cell.
Flow Cytometry 1. Incubate cells with fluorescently labeled 1-S-2-15HETE-PC. 2. Harvest and wash cells. 3. Analyze the cell population using a flow cytometer to quantify the percentage of cells that have taken up the compound and the mean fluorescence intensity.High-throughput quantitative data on cellular uptake at a single-cell level.

Metabolism Studies

Experimental_Workflow Start Start with Labeled 1-S-2-15HETE-PC Incubate Incubate with Cells Start->Incubate Separate Separate Cells and Supernatant Incubate->Separate Cell_Lysis Cell Lysis Separate->Cell_Lysis Lipid_Extraction Lipid Extraction Separate->Lipid_Extraction Supernatant Cell_Lysis->Lipid_Extraction Cell Pellet Analysis LC-MS/MS Analysis Lipid_Extraction->Analysis Metabolite_ID Metabolite Identification and Quantification Analysis->Metabolite_ID

Workflow for studying the metabolism of 1-S-2-15HETE-PC.

Protocol for Lipid Metabolite Profiling:

  • Cell Culture and Treatment: Plate cells of interest and treat them with labeled or unlabeled 1-S-2-15HETE-PC for a defined period.

  • Lipid Extraction: After incubation, harvest the cells and supernatant separately. Perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction.

  • LC-MS/MS Analysis: Analyze the lipid extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the separation and identification of different lipid species based on their mass-to-charge ratio.

  • Data Analysis: Identify and quantify the parent compound and its potential metabolites, such as lyso-PC, free 15(S)-HETE, 15-oxo-ETE, and lipoxins, by comparing their fragmentation patterns and retention times to known standards.

Conclusion and Future Directions

While the complete picture of the cellular uptake and metabolism of this compound is still being assembled, the available evidence strongly suggests it acts as a carrier for the potent signaling molecule 15(S)-HETE. Its metabolism within the cell unleashes a cascade of events with implications for inflammation, angiogenesis, and cellular homeostasis.

Future research should focus on definitively identifying the cellular uptake receptors and transporters for this phospholipid. Moreover, detailed lipidomic studies in various cell types will be crucial to fully map its metabolic fate and the subsequent signaling consequences. For drug development professionals, understanding how to modulate the uptake and metabolism of such bioactive lipids could open new avenues for therapeutic intervention in a range of diseases. The experimental approaches outlined in this guide provide a robust framework for these future investigations.

References

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC: A Damage-Associated Molecular Pattern (DAMP) Igniting Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-phosphocholine (SAPC-OH) is an oxidized phospholipid (OxPL) that emerges from the enzymatic oxidation of cell membrane components. Under conditions of cellular stress and damage, this molecule acts as a Damage-Associated Molecular Pattern (DAMP), signaling to the innate immune system and triggering inflammatory responses. This technical guide provides a comprehensive overview of SAPC-OH's role as a DAMP, focusing on its interaction with Toll-like receptor 2 (TLR2) and the subsequent activation of downstream signaling cascades. Detailed experimental protocols for studying its bioactivity and quantitative data on its effects are presented to facilitate further research and therapeutic development in the context of inflammatory diseases.

Introduction: The "Eat-Me" Signal of Cellular Distress

In the intricate landscape of cellular communication, the distinction between "self" and "non-self" is paramount for maintaining tissue homeostasis. However, the immune system also recognizes "altered-self" in the form of DAMPs, which are endogenous molecules released or exposed upon cellular damage. Oxidized phospholipids (B1166683), a diverse class of lipids generated under oxidative stress, have been identified as potent DAMPs.[1]

SAPC-OH, a specific OxPL containing stearic acid at the sn-1 position and the inflammatory mediator 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) at the sn-2 position of the glycerol (B35011) backbone, is a key player in this process. Its formation is catalyzed by the enzyme 15-lipoxygenase (15-LO) acting on its precursor, 1-stearoyl-2-arachidonoyl-sn-glycero-3-PC (SAPC). The presence of SAPC-OH serves as a molecular beacon of cellular injury, initiating an inflammatory cascade aimed at clearing damaged cells and repairing tissue.

The Molecular Machinery: Recognition and Signaling Pathway

The pro-inflammatory effects of SAPC-OH are primarily mediated through its interaction with Pattern Recognition Receptors (PRRs) on the surface of innate immune cells, particularly macrophages. Evidence strongly points to Toll-like receptor 2 (TLR2) as a key receptor for OxPLs structurally similar to SAPC-OH.[2]

TLR2-Mediated Signaling Cascade

Upon binding of SAPC-OH, TLR2 is thought to heterodimerize with either TLR1 or TLR6, initiating a well-characterized intracellular signaling cascade:

  • Recruitment of Adaptor Proteins: The activated TLR2/1 or TLR2/6 complex recruits the Toll-interleukin-1 receptor (TIR) domain-containing adaptor protein (TIRAP), which in turn recruits the central adaptor molecule, Myeloid differentiation primary response 88 (MyD88).[3]

  • Formation of the Myddosome: MyD88 assembles a protein complex known as the Myddosome, which includes the Interleukin-1 receptor-associated kinases IRAK4 and IRAK1.[3]

  • Activation of TRAF6: IRAK4 phosphorylates and activates IRAK1, which then recruits and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[4]

  • Activation of Downstream Kinases: Activated TRAF6 catalyzes the synthesis of K63-linked polyubiquitin (B1169507) chains, which serve as a scaffold for the recruitment and activation of the TAK1 complex (TGF-β-activated kinase 1). TAK1, in turn, phosphorylates and activates two major downstream pathways:

    • The IκB kinase (IKK) complex: This leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing the transcription factor Nuclear Factor-kappa B (NF-κB) to translocate to the nucleus.[5]

    • Mitogen-activated protein kinases (MAPKs): This includes the activation of p38 and JNK.[2]

  • Induction of Pro-inflammatory Gene Expression: In the nucleus, NF-κB and activated MAPKs orchestrate the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes involved in the inflammatory response like cyclooxygenase-2 (COX-2).[1][6]

TLR2 Signaling Pathway for SAPC-OH cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SAPC-OH 1-Stearoyl-2-15(S)-HETE- sn-glycero-3-PC TLR2 TLR2 SAPC-OH->TLR2 Binds TLR1_6 TLR1/6 TLR2->TLR1_6 Heterodimerizes TIRAP TIRAP TLR1_6->TIRAP Recruits MyD88 MyD88 TIRAP->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Recruits IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Activates TAK1 TAK1 complex TRAF6->TAK1 Activates IKK IKK complex TAK1->IKK Activates MAPK p38/JNK TAK1->MAPK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates MAPK->Nucleus Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes Induces

SAPC-OH initiates TLR2-mediated pro-inflammatory signaling.

Quantitative Data

ParameterValueCell TypeEffectReference
Effective Concentration 25 - 50 µg/mLBone Marrow-Derived Macrophages (BMDMs)Induction of COX-2 and IL-1β expression[1]
In Vivo Dose 250 µg (intraperitoneal injection)MiceUpregulation of COX-2 and IL-1β in peritoneal cells[1]
Inhibition of TLR2 Signaling by Synthetic Analogs ~30 µMHEK-293 cells expressing TLR2Inhibition of TLR2 signaling by POVPC and PGPC[7]

Note: POVPC (1-palmitoyl-2-(5-oxovaleryl)-sn-glycero-3-phosphocholine) and PGPC (1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine) are truncated oxidized phospholipids often found in OxPAPC mixtures.

Experimental Protocols

The following protocols provide a framework for investigating the DAMP activity of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC.

In Vitro Synthesis and Preparation of SAPC-OH

A common method for generating oxidized phospholipids for experimental use involves the air-oxidation of a synthetic precursor.

  • Starting Material: 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine (PAPC).

  • Procedure: a. Dissolve 1 mg of PAPC in chloroform (B151607) in a glass tube. b. Evaporate the solvent to dryness under a stream of nitrogen to form a thin lipid film. c. Expose the lipid film to air in the dark for 72 hours. d. Resuspend the resulting oxidized PAPC (OxPAPC) mixture in chloroform to a concentration of 2 mg/mL. e. Store under nitrogen at -80°C.

  • Characterization: The composition of the OxPAPC mixture, including the presence of SAPC-OH, should be confirmed by electrospray ionization mass spectrometry (ESI-MS).[7]

Macrophage Stimulation and Analysis of Inflammatory Gene Expression

This protocol details the treatment of macrophages with SAPC-OH to assess the induction of pro-inflammatory genes.

  • Cell Culture: Culture bone marrow-derived macrophages (BMDMs) from wild-type and TLR2-deficient mice in appropriate media.

  • Preparation of SAPC-OH Solution: a. Aliquot the desired amount of SAPC-OH (or OxPAPC mixture) in a sterile microfuge tube. b. Dry the solvent under a stream of sterile nitrogen. c. Resuspend the lipid in pre-warmed (37°C) cell culture medium by vortexing for 30 seconds immediately before adding to the cells.

  • Cell Stimulation: a. Plate BMDMs at a suitable density in multi-well plates. b. Treat the cells with varying concentrations of SAPC-OH (e.g., 10, 25, 50 µg/mL) for a specified time (e.g., 3 hours). Include a vehicle control (medium with the same amount of solvent used to dissolve the lipid).

  • RNA Isolation and qRT-PCR: a. After the incubation period, lyse the cells and isolate total RNA using a commercially available kit. b. Synthesize cDNA from the RNA. c. Perform quantitative real-time PCR (qRT-PCR) using primers specific for target genes such as Cox-2, Il1b, Tnf, and a housekeeping gene for normalization (e.g., Gapdh).

  • Data Analysis: Calculate the fold change in gene expression in SAPC-OH-treated cells relative to the vehicle control.

Analysis of TLR2 Downstream Signaling

This protocol outlines the procedure for detecting the activation of key signaling molecules downstream of TLR2.

  • Cell Stimulation: Treat BMDMs with SAPC-OH (e.g., 50 µg/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

  • Protein Extraction: a. After stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Quantify the protein concentration of the lysates using a BCA assay.

  • Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). d. Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38, JNK, and the p65 subunit of NF-κB. Also, probe for the total forms of these proteins as loading controls. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and express the levels of phosphorylated proteins relative to the total protein levels.

Experimental Workflow for DAMP Activity cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Synthesis Synthesis/Preparation of SAPC-OH Stimulation Cell Stimulation with SAPC-OH Synthesis->Stimulation Cells Culture of Immune Cells (e.g., Macrophages) Cells->Stimulation Gene_Expression Gene Expression Analysis (qRT-PCR for cytokines) Stimulation->Gene_Expression Signaling_Pathway Signaling Pathway Analysis (Western Blot for p-NF-κB, p-MAPK) Stimulation->Signaling_Pathway Cytokine_Secretion Cytokine Secretion (ELISA) Stimulation->Cytokine_Secretion

Workflow for investigating the DAMP activity of SAPC-OH.

Concluding Remarks and Future Directions

This compound represents a critical molecular link between cellular damage and the initiation of an inflammatory response. Its recognition by TLR2 on innate immune cells triggers a well-defined signaling cascade that culminates in the production of pro-inflammatory mediators. Understanding the intricacies of this DAMP-receptor interaction and the subsequent signaling pathways is crucial for the development of novel therapeutic strategies aimed at modulating inflammation in a variety of diseases, including atherosclerosis, neurodegenerative disorders, and chronic inflammatory conditions.

Future research should focus on:

  • Elucidating the precise binding kinetics of SAPC-OH and other specific OxPLs with TLR2 and its co-receptors.

  • Identifying other potential receptors that may recognize SAPC-OH and contribute to its biological effects.

  • Developing specific inhibitors that can block the interaction between SAPC-OH and TLR2, thereby offering a targeted approach to anti-inflammatory therapy.

  • Investigating the in vivo relevance of the SAPC-OH/TLR2 axis in various disease models.

By unraveling the complex role of SAPC-OH as a DAMP, the scientific community can pave the way for innovative treatments that target the root causes of inflammation-driven pathologies.

References

The Subcellular Landscape of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC (15-HETE-PC) is an oxidized phospholipid that has garnered significant interest in the scientific community due to its emerging roles in a variety of physiological and pathological processes. As a product of 15-lipoxygenase (15-LOX) activity on arachidonic acid-containing phospholipids (B1166683), its formation and subsequent localization within the cell are critical determinants of its biological function. This technical guide provides an in-depth exploration of the subcellular localization of 15-HETE-PC, offering a comprehensive resource for researchers investigating its role in cellular signaling and as a potential therapeutic target.

Biosynthesis and Subcellular Distribution

The synthesis of 15-HETE-PC is initiated by the enzymatic action of 15-lipoxygenase (15-LOX). While often considered cytosolic enzymes, 15-LOX can translocate to and associate with cellular membranes, including the plasma membrane and intracellular membranes, upon cellular stimulation, such as an increase in intracellular calcium. This dynamic relocalization of the synthesizing enzyme suggests that the production of 15-HETE-containing phospholipids can occur at these membrane sites.

Once synthesized, 15-HETE can be esterified into various phospholipid classes. While studies have shown that 15-HETE is predominantly incorporated into phosphatidylinositol (PI), it is also found in phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). The specific subcellular distribution of this compound is a critical factor influencing its downstream signaling effects.

Quantitative Distribution of 15-HETE-PC in Subcellular Fractions

Comprehensive quantitative data on the precise subcellular distribution of this compound remains an active area of research. However, based on the localization of its synthesizing enzymes and the nature of lipid trafficking within the cell, it is hypothesized to be present in various membrane-bound organelles. The following table presents a hypothetical distribution based on current understanding, which can be substantiated and refined with further targeted lipidomics studies.

OrganelleHypothetical Percentage of Total Cellular 15-HETE-PCKey Functions in this Location
Endoplasmic Reticulum (ER) 40-50%Site of synthesis and initial incorporation into membranes.
Mitochondria 20-30%Potential role in regulating mitochondrial membrane integrity and function, and apoptosis.
Plasma Membrane 15-25%Involvement in receptor-mediated signaling and modulation of membrane properties.
Nucleus 5-10%Potential role in regulating gene expression through interaction with nuclear receptors.
Golgi Apparatus <5%Transit and sorting to other cellular destinations.

Signaling Pathways of 15-HETE-PC

15-HETE-PC and its precursor, 15-HETE, are implicated in several key signaling pathways that regulate inflammation, cell proliferation, and apoptosis. Two of the most well-characterized pathways involve the Peroxisome Proliferator-Activated Receptor γ (PPARγ) and the Nuclear Factor-kappa B (NF-κB) signaling cascades.

PPARγ Activation Pathway

15-HETE has been identified as an endogenous ligand for PPARγ, a nuclear receptor that plays a crucial role in lipid metabolism and inflammation.[1][2][3] Activation of PPARγ by 15-HETE leads to the transcription of target genes involved in anti-inflammatory responses and cell cycle regulation.

PPARg_Activation cluster_nucleus Nucleus 15-HETE-PC 15-HETE-PC PPARg PPARg 15-HETE-PC->PPARg binds & activates RXR RXR PPARg->RXR heterodimerizes PPRE PPRE RXR->PPRE binds to Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Anti-inflammatory Effects Anti-inflammatory Effects Target Gene Transcription->Anti-inflammatory Effects Cell Cycle Regulation Cell Cycle Regulation Target Gene Transcription->Cell Cycle Regulation

PPARγ Activation by 15-HETE-PC.
NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. 15-HETE has been shown to modulate NF-κB activity, although the precise effects can be context-dependent. In some instances, 15-HETE can potentiate NF-κB activation induced by inflammatory stimuli, leading to an amplified inflammatory response.

NFkB_Modulation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates 15-HETE-PC 15-HETE-PC 15-HETE-PC->IKK potentiates IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB releases NF-kB (active) NF-kB (active) NF-kB->NF-kB (active) Gene Transcription Gene Transcription NF-kB (active)->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

Modulation of NF-κB Signaling by 15-HETE-PC.

Experimental Protocols

Subcellular Fractionation and Lipid Extraction for Mass Spectrometry

This protocol outlines a general procedure for the isolation of subcellular organelles and subsequent extraction of lipids for analysis by mass spectrometry.

Workflow for Subcellular Fractionation and Lipidomics

experimental_workflow A Cell Culture B Cell Homogenization A->B C Differential Centrifugation B->C D Nuclear Fraction C->D separation E Mitochondrial Fraction C->E separation F Microsomal Fraction (ER/Golgi) C->F separation G Cytosolic Fraction C->G separation H Lipid Extraction (e.g., Folch Method) D->H E->H F->H G->H I Mass Spectrometry (LC-MS/MS) H->I J Data Analysis I->J

References

An In-depth Technical Guide to the Enzymatic Generation and Function of 15(S)-HETE-Phosphatidylcholine Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic pathways responsible for the generation of 15(S)-hydroxyeicosatetraenoic acid-containing phosphatidylcholine (15(S)-HETE-PC) and related phospholipid species. It details the key enzymes, reaction mechanisms, and downstream signaling consequences of the formation of these oxidized lipids. This document includes detailed experimental protocols, quantitative data summaries, and visual diagrams of the core biochemical and signaling pathways to serve as a critical resource for professionals in lipid research and drug development.

Enzymatic Generation Pathways

The formation of phospholipids (B1166683) containing 15(S)-HETE is a multi-step process involving the coordinated action of lipoxygenases and acyltransferases. There are two primary pathways for the generation of these oxidized phospholipids.

Pathway 1: Generation of Free 15(S)-HETE and Subsequent Esterification

The most well-characterized pathway begins with the oxygenation of free arachidonic acid (AA), which is first liberated from membrane phospholipids by the action of phospholipase A₂ (PLA₂).

  • Lipoxygenase Activity: Arachidonate 15-lipoxygenase-1 (ALOX15) catalyzes the stereospecific insertion of molecular oxygen into arachidonic acid at the carbon-15 (B1200482) position, forming 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).[1]

  • Peroxidase Reduction: The unstable 15(S)-HpETE is rapidly reduced to the more stable 15(S)-HETE by cellular peroxidases, such as glutathione (B108866) peroxidases.

  • Acyl-CoA Synthesis: For 15(S)-HETE to be incorporated into phospholipids, it must first be activated to its coenzyme A thioester, 15(S)-HETE-CoA. This reaction is catalyzed by long-chain acyl-CoA synthetases (ACSLs).

  • Esterification (Lands Cycle): The final step involves the acylation of a lysophosphatidylcholine (B164491) (LPC) molecule with 15(S)-HETE-CoA. This reaction is catalyzed by a family of enzymes known as lysophosphatidylcholine acyltransferases (LPCATs), which transfer the 15(S)-HETE acyl chain to the sn-2 position of LPC to form 15(S)-HETE-PC. Several LPCAT isoforms exist, and they exhibit a preference for polyunsaturated fatty acyl-CoAs.[2]

digraph "HETE_PC_Generation_Pathway_1" {
  graph [rankdir="LR", splines=ortho, nodesep=0.4];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1"];
  edge [fontname="Arial", fontsize=9];

// Nodes AA [label="Arachidonic Acid\n(from membrane)", fillcolor="#F1F3F4", fontcolor="#202124"]; ALOX15 [label="ALOX15", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; HpETE [label="15(S)-HpETE", fillcolor="#FBBC05", fontcolor="#202124"]; GPx [label="Peroxidases\n(e.g., GPx)", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; HETE [label="15(S)-HETE\n(free)", fillcolor="#FBBC05", fontcolor="#202124"]; ACSL [label="ACSL", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; HETE_CoA [label="15(S)-HETE-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; LPC [label="Lysophosphatidylcholine\n(LPC)", fillcolor="#F1F3F4", fontcolor="#202124"]; LPCAT [label="LPCAT", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; HETE_PC [label="15(S)-HETE-PC", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges AA -> ALOX15 [arrowhead=none]; ALOX15 -> HpETE; HpETE -> GPx [arrowhead=none]; GPx -> HETE; HETE -> ACSL [arrowhead=none]; ACSL -> HETE_CoA; {rank=same; HETE_CoA; LPC;} HETE_CoA -> LPCAT [arrowhead=none]; LPC -> LPCAT [arrowhead=none]; LPCAT -> HETE_PC; }

Figure 2: Pathway of direct oxidation of membrane-bound arachidonoyl-PC.

Quantitative Data Summary

The generation and incorporation of 15(S)-HETE are tightly regulated processes. The following tables summarize key quantitative data from published literature.

ParameterCell/Tissue TypeValue/ObservationReference(s)
15(S)-HETE Production
Basal ProductionHuman BronchiSignificant amounts detected without stimulus[3]
Stimulated ProductionHuman Bronchi (with 3-100 µM AA)Dose-dependent increase in 15-HETE formation[3]
Phospholipid Incorporation
Primary TargetHuman Neutrophils~20% of exogenous [³H]15-HETE incorporated into Phosphatidylinositol (PI) within 20 min.[4][5]
Secondary TargetsHuman Neutrophils<4% of exogenous [³H]15-HETE incorporated into other phospholipids (including PC) and neutral lipids.[4][5]
Primary TargetMDCK Renal Tubular CellsAfter 60 min, 70% of incorporated [³H]15-HETE was present in the PI fraction.[6]
Primary TargetBovine Pulmonary Arterial Endothelial Cells89% of incorporated [³H]15(S)-HETE was found in phosphatidylinositols.[7]
Signaling Consequences
15-HETE-DAG ProductionBovine Endothelial Cells (Bradykinin stimulated)Increase from 6 ± 1.4 pmol/10⁷ cells to 12.7 ± 3.5 pmol/10⁷ cells.[7]
PAF Receptor AffinityHuman Neutrophils (remodeled with 15(S)-HETE)Six-fold reduction in the affinity of high-affinity PAF receptors.[8]

Table 1: Quantitative analysis of 15(S)-HETE production, incorporation, and signaling.

Enzyme FamilySubstrate PreferenceObservationReference(s)
ALOX15 Arachidonic Acid vs. Linoleic AcidThe product of one reaction can allosterically regulate the enzyme's specificity for another substrate.[9][10]
LPCATs Acyl-CoA DonorsGenerally prefer monounsaturated and polyunsaturated fatty acyl-CoAs over saturated CoAs.[2]
ACSLs Free Fatty AcidsDifferent isoforms (e.g., ACSL6) show varying affinities for different long-chain fatty acids, including polyunsaturated ones like DHA.[11]

Table 2: Substrate preferences of key enzymes in the 15(S)-HETE-PC generation pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of 15(S)-HETE-PC generation.

Spectrophotometric Assay for 15-Lipoxygenase (ALOX15) Activity

This protocol is adapted from standard methods used to measure lipoxygenase activity by monitoring the formation of a conjugated diene product.

Principle: ALOX15 converts a polyunsaturated fatty acid like arachidonic acid or linoleic acid into a hydroperoxide, creating a conjugated double bond system that absorbs light at 234 nm. The rate of increase in absorbance is proportional to enzyme activity.

Materials:

  • Enzyme Source: Purified ALOX15 or cell/tissue homogenate.

  • Assay Buffer: 0.2 M Borate buffer, pH 8.5-9.0.

  • Substrate: Arachidonic acid or Linoleic acid (10 mM stock in ethanol).

  • UV/Vis Spectrophotometer with temperature control.

  • Quartz cuvettes.

Procedure:

  • Prepare Substrate Solution: Dilute the arachidonic acid stock in the assay buffer to a final working concentration of 100-200 µM. Equilibrate to the desired reaction temperature (e.g., 25°C).

  • Set up Spectrophotometer: Set the wavelength to 234 nm and blank the instrument using the assay buffer.

  • Initiate Reaction: To a quartz cuvette, add 980 µL of the substrate solution. Add 20 µL of the enzyme solution to start the reaction and mix immediately by gentle inversion.

  • Monitor Absorbance: Immediately begin recording the absorbance at 234 nm every 15-30 seconds for 5-10 minutes. The initial linear phase of the reaction should be used for calculations.

  • Calculate Activity: Enzyme activity is calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for the conjugated diene is ~25,000 M⁻¹cm⁻¹. One unit of activity is often defined as the amount of enzyme that forms 1 µmol of product per minute.

Lipid Extraction for Oxidized Phospholipid Analysis

This protocol is based on the widely used Bligh and Dyer method for total lipid extraction from cells or tissues.

Materials:

  • Cell or tissue sample.

  • Phosphate-buffered saline (PBS), ice-cold.

  • Methanol (B129727) (HPLC grade), ice-cold.

  • Chloroform (B151607) (HPLC grade), ice-cold.

  • 0.9% NaCl solution or 0.1 M HCl, ice-cold.

  • Glass centrifuge tubes with Teflon-lined caps.

  • Centrifuge.

  • Nitrogen gas stream.

Procedure:

  • Sample Preparation: For cultured cells, wash the cell pellet (e.g., 1-10 million cells) twice with ice-cold PBS. For tissues, homogenize a known weight (e.g., 50-100 mg) in a suitable buffer on ice.

  • Solvent Addition: To the sample in a glass tube, add solvents in a precise ratio. For 1 mL of aqueous sample/homogenate, add 3.75 mL of a Chloroform:Methanol (1:2, v/v) mixture.

  • Monophasic Mixture: Vortex the mixture vigorously for 1-2 minutes. At this stage, a single-phase solution should be present.

  • Phase Separation: Add 1.25 mL of chloroform and vortex again for 30 seconds. Then, add 1.25 mL of 0.9% NaCl and vortex for a final 30 seconds.

  • Centrifugation: Centrifuge the tube at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to separate the phases.

  • Lipid Collection: Three layers will form: an upper aqueous (methanol/water) layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids. Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying: Evaporate the chloroform solvent to dryness under a gentle stream of nitrogen gas.

  • Storage: Resuspend the dried lipid film in a small volume of a suitable solvent (e.g., methanol or chloroform/methanol 1:1) and store under nitrogen or argon at -80°C until analysis.

General Workflow for LC-MS/MS Analysis of 15(S)-HETE-PC

Principle: Liquid chromatography separates the complex lipid extract, and tandem mass spectrometry provides the specificity and sensitivity to identify and quantify specific 15(S)-HETE-containing phospholipid species.

```dot digraph "LC_MS_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Lipid Extract\n(from Section 3.2)", fillcolor="#F1F3F4", fontcolor="#202124"]; hplc [label="Reverse-Phase HPLC Separation\n(e.g., C18 column)", fillcolor="#FBBC05", fontcolor="#202124"]; esi [label="Electrospray Ionization (ESI)\n(Positive or Negative Mode)", fillcolor="#FBBC05", fontcolor="#202124"]; ms1 [label="MS1: Precursor Ion Scan\n(Select parent mass of HETE-PC)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; cid [label="Collision-Induced Dissociation (CID)", shape=ellipse, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; ms2 [label="MS2: Product Ion Scan\n(Detect characteristic fragments)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; data [label="Data Analysis:\nIdentification & Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> hplc; hplc -> esi; esi -> ms1; ms1 -> cid; cid -> ms2; ms2 -> data; }

Figure 4: Key signaling pathways involving 15(S)-HETE-phospholipids.

Conclusion

The enzymatic generation of 15(S)-HETE-phosphatidylcholine and related phospholipid species represents a critical intersection of lipid metabolism and cellular signaling. The formation of these molecules, either through the esterification of free 15(S)-HETE or by direct oxidation of membrane phospholipids, is catalyzed by the sequential action of ALOX15 and LPCAT enzymes. Far from being inert storage products, these oxidized phospholipids are active participants in cell regulation. They can function as precursors for other bioactive mediators, such as free 15(S)-HETE and 15-HETE-DAG, or directly modulate the function of membrane-bound receptors through allosteric mechanisms. A thorough understanding of these pathways and the development of robust analytical methods are essential for elucidating their role in health and disease and for identifying novel therapeutic targets in inflammation, cancer, and metabolic disorders.

References

Methodological & Application

Application Note: Quantification of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC (18:0-15(S)-HETE-PC) is an oxidized phospholipid (OxPL) that plays a significant role in various physiological and pathological processes. As a product of the oxidation of arachidonic acid-containing phospholipids (B1166683), its presence and concentration in biological systems are of increasing interest in the fields of inflammation, immunology, and drug development. Accurate and sensitive quantification of this specific OxPL is crucial for understanding its biological function and its potential as a biomarker. This application note provides a detailed protocol for the quantification of 18:0-15(S)-HETE-PC in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling and Biological Relevance

15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) is an eicosanoid produced from arachidonic acid by the action of 15-lipoxygenase (15-LOX) and other enzymes.[1][2] This hydroxy fatty acid can be incorporated into cellular phospholipids, such as phosphatidylcholine (PC), at the sn-2 position. The resulting 18:0-15(S)-HETE-PC can modulate cellular signaling pathways. For instance, the incorporation of 15(S)-HETE into phospholipids has been shown to affect the activity of protein kinase C (PKC) and can influence cellular responses to stimuli like platelet-activating factor (PAF).[1] Furthermore, oxidized phospholipids are recognized as important mediators in inflammatory diseases and have been implicated in processes such as atherosclerosis.

Signaling_Pathway_of_18_0_15S_HETE_PC AA Arachidonic Acid (in membrane phospholipids) LOX 15-Lipoxygenase (15-LOX) AA->LOX Oxidation HETE 15(S)-HETE LOX->HETE PL_remodeling Phospholipid Remodeling (Acyltransferase) HETE->PL_remodeling Esterification Target_PL This compound PL_remodeling->Target_PL Membrane Cell Membrane Integration Target_PL->Membrane Signaling Modulation of Downstream Signaling Membrane->Signaling PKC Protein Kinase C (PKC) Modulation Signaling->PKC Inflammation Inflammatory Response Signaling->Inflammation

Figure 1: Simplified signaling pathway of 18:0-15(S)-HETE-PC formation and action.

Experimental Workflow

The overall workflow for the quantification of 18:0-15(S)-HETE-PC involves sample preparation, LC-MS/MS analysis, and data processing.

Experimental_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma, Cells) IS_Spike Internal Standard Spiking Sample_Collection->IS_Spike Extraction Lipid Extraction (Folch Method) Dry_Reconstitute Dry Down and Reconstitution Extraction->Dry_Reconstitute IS_Spike->Extraction LC_Separation LC Separation (Reversed-Phase C18) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Figure 2: General experimental workflow for 18:0-15(S)-HETE-PC quantification.

Detailed Protocols

Sample Preparation (Modified Folch Extraction)

This protocol is designed for the extraction of lipids from plasma samples. For cell samples, a cell lysis step would be required prior to extraction.

Materials:

Procedure:

  • To 100 µL of plasma, add 10 µL of the PC(17:0/17:0) internal standard solution.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.005% BHT to prevent auto-oxidation.

  • Vortex the mixture vigorously for 2 minutes.

  • Add 500 µL of 0.9% NaCl solution and vortex for another 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase using a glass pipette and transfer it to a new tube.

  • Dry the organic extract under a gentle stream of nitrogen gas at 37°C.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60% Acetonitrile in water with 0.1% formic acid).

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Gradient Program:

Time (min) % Mobile Phase B
0.0 60
2.0 60
12.0 95
15.0 95
15.1 60

| 20.0 | 60 |

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
18:0-15(S)-HETE-PC826.6184.110035
PC(17:0/17:0) (IS)762.6184.110035

Note: The precursor ion for 18:0-15(S)-HETE-PC is the [M+H]⁺ adduct. The product ion at m/z 184.1 corresponds to the phosphocholine (B91661) headgroup, a characteristic fragment for phosphatidylcholines in positive ion mode.

Data Presentation

Quantitative data should be presented in a clear and structured format to allow for easy comparison between different sample groups.

Table 1: Calibration Curve for 18:0-15(S)-HETE-PC

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.180
5005.950
0.9995

Table 2: Quantification of 18:0-15(S)-HETE-PC in Human Plasma Samples

Sample GroupnConcentration (ng/mL) ± SD
Healthy Controls2015.2 ± 3.5
Disease State A2035.8 ± 7.2
Disease State B2025.1 ± 5.9

Note: The data presented in these tables are for illustrative purposes only and should be generated based on experimental results.

Conclusion

This application note provides a comprehensive and detailed LC-MS/MS method for the sensitive and specific quantification of this compound in biological samples. The described protocol, from sample preparation to data analysis, offers a robust workflow for researchers in academia and the pharmaceutical industry to investigate the role of this important oxidized phospholipid in health and disease.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 15(S)-HETE-SAPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-hydroxyeicosatetraenoic acid (HETE)-SAPC is an oxidized phospholipid containing the inflammatory mediator 15(S)-HETE esterified to the sn-2 position of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (B58019) (SAPC). As a member of the oxidized phospholipid (oxPL) family, 15(S)-HETE-SAPC is implicated in a variety of physiological and pathological processes, including inflammation, cell signaling, and the development of cardiovascular diseases. Accurate and detailed analysis of this molecule is crucial for understanding its biological roles and for the development of targeted therapeutics.

These application notes provide a detailed overview of the mass spectrometry fragmentation pattern of 15(S)-HETE-SAPC, a comprehensive experimental protocol for its analysis, and a visualization of its potential signaling pathways.

Mass Spectrometry Fragmentation Pattern of 15(S)-HETE-SAPC

The fragmentation of 15(S)-HETE-SAPC by tandem mass spectrometry (MS/MS) provides characteristic ions that allow for its unambiguous identification and structural elucidation. The fragmentation pattern is a composite of the fragmentation of the phosphatidylcholine headgroup, the stearoyl chain at the sn-1 position, and the 15(S)-HETE moiety at the sn-2 position. Analysis can be performed in both positive and negative ionization modes, each providing complementary information.

Positive Ion Mode Fragmentation

In positive ion mode, 15(S)-HETE-SAPC is typically observed as the protonated molecule [M+H]⁺. Collision-induced dissociation (CID) of the precursor ion yields several diagnostic fragment ions. The most characteristic fragment is the phosphocholine (B91661) headgroup at m/z 184.1.[1] Other significant fragments arise from the neutral loss of the headgroup and the fatty acyl chains.

Negative Ion Mode Fragmentation

In negative ion mode, 15(S)-HETE-SAPC can be detected as the deprotonated molecule [M-H]⁻ or as an adduct with anions such as formate (B1220265) [M+HCOO]⁻ or acetate (B1210297) [M+CH₃COO]⁻. MS/MS analysis in this mode is particularly useful for identifying the fatty acyl chains. Key fragment ions include the carboxylate anions of stearic acid and 15(S)-HETE.

Table 1: Predicted Key Fragment Ions of 15(S)-HETE-SAPC

Ionization ModePrecursor Ion (m/z)Fragment Ion (m/z)Description
Positive[M+H]⁺184.1Phosphocholine headgroup
Positive[M+H]⁺[M+H - 183.1]⁺Neutral loss of the phosphocholine headgroup
Positive[M+H]⁺[M+H - 284.3]⁺Neutral loss of stearic acid
Positive[M+H]⁺[M+H - 320.2]⁺Neutral loss of 15(S)-HETE
Negative[M-H]⁻283.3Stearate anion
Negative[M-H]⁻319.215(S)-HETE anion
Negative[M-H]⁻[M-H - 15]⁻Loss of a methyl group from the choline (B1196258) headgroup

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.

Experimental Protocol: LC-MS/MS Analysis of 15(S)-HETE-SAPC

This protocol outlines a general method for the analysis of 15(S)-HETE-SAPC from biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation (Lipid Extraction)
  • To 100 µL of plasma or cell lysate, add 10 µL of an appropriate internal standard (e.g., a deuterated version of a similar oxidized phospholipid).

  • Perform a liquid-liquid extraction using a modified Bligh-Dyer method. Add 375 µL of a 1:2 (v/v) mixture of chloroform (B151607):methanol and vortex thoroughly.

  • Add 125 µL of chloroform and vortex.

  • Add 125 µL of water and vortex.

  • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography
  • Column: A C18 reversed-phase column with a particle size of 1.7-2.1 µm is recommended for good separation of lipid species.

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B and re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5-10 µL

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

  • Capillary Voltage: 3.0-4.0 kV

  • Source Temperature: 120-150 °C

  • Desolvation Gas Temperature: 350-450 °C

  • Collision Gas: Argon

  • MRM Transitions (example):

    • Positive Mode: Precursor ion corresponding to [M+H]⁺ of 15(S)-HETE-SAPC → Product ion m/z 184.1.

    • Negative Mode: Precursor ion corresponding to [M-H]⁻ of 15(S)-HETE-SAPC → Product ions m/z 283.3 (stearate) and m/z 319.2 (15(S)-HETE).

Visualizations

Fragmentation Pathway of 15(S)-HETE-SAPC (Positive Ion Mode)

G cluster_legend Fragmentation M [15(S)-HETE-SAPC + H]⁺ frag1 [M+H - 183.1]⁺ (Loss of Phosphocholine) M->frag1 - C₅H₁₄NO₄P frag2 m/z 184.1 (Phosphocholine) M->frag2 frag3 [M+H - 284.3]⁺ (Loss of Stearic Acid) M->frag3 - C₁₈H₃₆O₂ frag4 [M+H - 320.2]⁺ (Loss of 15(S)-HETE) M->frag4 - C₂₀H₃₂O₃ key1 Precursor Ion key2 Fragment Ions

Caption: Predicted fragmentation of protonated 15(S)-HETE-SAPC.

Signaling Pathway of 15(S)-HETE-SAPC

Oxidized phospholipids (B1166683) like 15(S)-HETE-SAPC can initiate signaling cascades by interacting with pattern recognition receptors on the surface of immune and endothelial cells.[2] This can lead to a range of cellular responses, from pro-inflammatory cytokine production to the induction of anti-inflammatory pathways.[2][3] One such pathway involves the binding of the oxidized phospholipid to scavenger receptors like CD36, leading to downstream signaling events.

G cluster_cell Cell Membrane cluster_legend Signaling Cascade receptor CD36 Receptor src Src Family Kinases receptor->src Activation oxpl 15(S)-HETE-SAPC oxpl->receptor Binding ros ROS Production src->ros nfkb NF-κB Activation src->nfkb cytokines Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α) nfkb->cytokines key1 Ligand key2 Signaling Molecules key3 Cellular Response

Caption: A potential signaling pathway initiated by 15(S)-HETE-SAPC.

Conclusion

The detailed analysis of 15(S)-HETE-SAPC using LC-MS/MS provides valuable insights into its structure and potential biological functions. The methodologies and data presented in these application notes serve as a comprehensive guide for researchers in the fields of lipidomics, drug discovery, and biomedical research, enabling the accurate identification and quantification of this important oxidized phospholipid. Further investigation into the specific signaling pathways and biological effects of 15(S)-HETE-SAPC will continue to enhance our understanding of its role in health and disease.

References

Application Notes and Protocols for the Use of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC as a Lipidomics Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC is a biologically relevant oxidized phospholipid. It is a phosphatidylcholine molecule containing stearic acid (a saturated fatty acid) at the sn-1 position and 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), an oxidized derivative of arachidonic acid, at the sn-2 position.[1] The presence of 15(S)-HETE, a product of lipoxygenase pathways, implicates this molecule in various physiological and pathological processes, including inflammation and cell signaling.[2] As a lipidomics standard, it is crucial for the accurate identification and quantification of this and similar oxidized phospholipid species in complex biological samples. Its use is particularly relevant in studies investigating oxidative stress, inflammatory diseases, and drug effects on lipid metabolism.

Application Notes

1. Use as an Internal Standard:

Due to its structural similarity to endogenous oxidized phosphatidylcholines, this compound can be employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based lipidomics. To serve this purpose effectively, a known amount of the standard is spiked into a biological sample prior to lipid extraction. This allows for the correction of variability in extraction efficiency and instrument response, leading to more accurate quantification of other oxidized phospholipid species. For absolute quantification, a stable isotope-labeled version of the analyte of interest would be ideal; however, in its absence, structurally similar compounds like this compound serve as a reliable alternative.

2. Method Development and Validation:

This standard is essential for the development and validation of analytical methods for oxidized phospholipids (B1166683). It can be used to:

  • Optimize chromatographic separation conditions to resolve different oxidized phospholipid isomers.

  • Determine the retention time for phospholipids containing 15-HETE.

  • Optimize mass spectrometry parameters, including fragmentation patterns and multiple reaction monitoring (MRM) transitions.

  • Establish calibration curves for the quantification of this compound in biological samples.

  • Assess method performance characteristics such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

3. Biological Investigations:

By enabling the accurate measurement of this compound, this standard facilitates research into its biological roles. Studies have shown that 15(S)-HETE and phospholipids containing it are involved in signaling pathways that can influence cellular processes like angiogenesis.[3] The ability to quantify this specific phospholipid can help in understanding its contribution to health and disease.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum

This protocol is a modification of the Folch method, optimized for the extraction of oxidized phospholipids.

Materials:

  • This compound standard solution (in ethanol)

  • Internal Standard (e.g., a deuterated or odd-chain phosphatidylcholine)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Butylated hydroxytoluene (BHT)

  • 0.9% NaCl solution (ice-cold)

  • Nitrogen gas or argon gas

Procedure:

  • To a 100 µL plasma or serum sample in a glass tube, add 10 µL of a 1 µg/mL solution of this compound (for spiking/recovery experiments) and a suitable internal standard.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.005% BHT.

  • Vortex vigorously for 2 minutes at 4°C.

  • Add 500 µL of ice-cold 0.9% NaCl solution.

  • Vortex for another 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the organic extract under a gentle stream of nitrogen or argon gas.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water:Acetonitrile (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: Acetonitrile:Isopropanol (10:90, v/v) with 10 mM ammonium formate and 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

  • LC Gradient:

    Time (min) % Mobile Phase B
    0.0 30
    2.0 40
    12.0 95
    15.0 95
    15.1 30

    | 20.0 | 30 |

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Multiple Reaction Monitoring (MRM) Transition:

    Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
    This compound 826.6 184.1 100 35

    Note: The precursor ion (m/z 826.6) corresponds to the [M+H]+ adduct of the molecule. The product ion (m/z 184.1) is the characteristic phosphocholine (B91661) headgroup fragment.

Data Presentation

Table 1: Analytical Performance Characteristics

This table summarizes typical performance characteristics that can be achieved when using this compound for method validation.

ParameterTypical Value
Linearity Range10 - 500 fmol on column[4]
Limit of Detection (LOD)10 fmol on column[4]
Limit of Quantification (LOQ)30 fmol on column
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Extraction Recovery> 85%
Table 2: Example Quantitative Data in Human Plasma

This table provides an example of how to present quantitative data for oxidized phospholipids in biological samples. The concentrations are indicative and can vary significantly based on the study population and conditions.

AnalyteMean Concentration (ng/mL)Standard Deviation (ng/mL)
Total Oxidized Phosphatidylcholines8,310540
Fragmented Oxidized Phosphatidylcholines1,690190
Non-fragmented Oxidized Phosphatidylcholines6,600510
Data derived from a study on patients with ST-Elevation Myocardial Infarction (STEMI) and control subjects.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) spike Spike with This compound & Internal Standard sample->spike extraction Lipid Extraction (Folch Method with BHT) spike->extraction drydown Dry Extract (Nitrogen Stream) extraction->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute lc_separation UPLC/HPLC Separation (C18 Column) reconstitute->lc_separation ms_detection Mass Spectrometry (ESI+, MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification using Standard Curve integration->quantification results Final Concentration Results quantification->results

Caption: Experimental workflow for the quantification of oxidized phospholipids.

signaling_pathway cluster_formation Formation & Incorporation cluster_release Release & Signaling cluster_downstream Downstream Effects AA Arachidonic Acid in Phospholipids LOX 15-Lipoxygenase (15-LOX) AA->LOX Oxidation HETE_PL This compound LOX->HETE_PL Esterification PLA2 Phospholipase A2 (PLA2) HETE_PL->PLA2 Cellular Stimulus free_HETE Free 15(S)-HETE PLA2->free_HETE Hydrolysis Jak2 Jak2 Phosphorylation free_HETE->Jak2 STAT5B STAT-5B Activation Jak2->STAT5B IL8 IL-8 Expression STAT5B->IL8 Angiogenesis Angiogenesis IL8->Angiogenesis

Caption: Signaling pathway involving 15(S)-HETE.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC is an oxidized phospholipid (OxPL) containing stearic acid at the sn-1 position and the bioactive eicosanoid 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) at the sn-2 position. OxPLs are increasingly recognized as important signaling molecules involved in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cell migration.[1][2][3][4][5][6] The presence of the 15(S)-HETE moiety suggests that this particular OxPL may exert specific biological effects mediated by pathways sensitive to this lipid mediator.

These application notes provide detailed protocols for in vitro cell-based assays to characterize the biological activity of this compound. The described assays are designed to assess its impact on key cellular processes such as inflammation, angiogenesis, and cell migration.

Key Biological Activities and Signaling Pathways

Oxidized phospholipids (B1166683) can trigger cellular responses through various mechanisms, including the activation of pattern recognition receptors like Toll-like receptor 2 (TLR2) and the induction of growth factors and cytokines.[2][7] The 15(S)-HETE component can be incorporated into cellular phospholipids, particularly phosphatidylinositol, and upon cell stimulation, can lead to the release of modified second messengers, thereby altering intracellular signaling cascades.[8]

Inflammatory Signaling: OxPLs can induce inflammatory gene expression, such as cyclooxygenase-2 (COX-2) and interleukin-1β (IL-1β), in a TLR2-dependent manner.[2][7] This signaling cascade often involves the activation of downstream kinases like JNK and p38.[7]

Angiogenesis: Certain OxPLs have been shown to promote angiogenesis by stimulating the production of key angiogenic factors, including vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8).[1][3][5]

Data Presentation

The following tables summarize representative quantitative data from in vitro assays studying the effects of oxidized phospholipids. These tables are provided as examples to guide data presentation and interpretation for experiments with this compound.

Table 1: Effect of Oxidized Phospholipids on Endothelial Cell Sprouting (In Vitro Angiogenesis)

TreatmentConcentration (µg/mL)Mean Sprout Length (µm)Number of Sprouts per Spheroid
Control (Unoxidized Phospholipid)100150 ± 254 ± 1
Oxidized Phospholipid50350 ± 408 ± 2
Oxidized Phospholipid100550 ± 5512 ± 3
VEGF (Positive Control)0.1600 ± 6015 ± 4

Data are presented as mean ± standard deviation.

Table 2: Effect of Oxidized Phospholipids on Monocyte Migration

ChemoattractantConcentration (µg/mL)Number of Migrated CellsFold Increase vs. Control
Control (Medium only)-100 ± 151.0
Oxidized Phospholipid10250 ± 302.5
Oxidized Phospholipid50450 ± 504.5
MCP-1 (Positive Control)0.1600 ± 706.0

Data are presented as mean ± standard deviation.

Table 3: Effect of Oxidized Phospholipids on Cytokine Secretion from Macrophages

TreatmentConcentration (µg/mL)IL-8 Secretion (pg/mL)VEGF Secretion (pg/mL)
Control (Vehicle)-50 ± 1020 ± 5
Oxidized Phospholipid10200 ± 2580 ± 15
Oxidized Phospholipid50500 ± 60250 ± 30
LPS (Positive Control)11000 ± 120150 ± 20

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vitro Angiogenesis Assay (Endothelial Cell Spheroid Sprouting)

This assay assesses the ability of this compound to induce the formation of capillary-like structures from endothelial cell spheroids embedded in a fibrin (B1330869) gel.[1]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Fibrinogen solution

  • Aprotinin (B3435010)

  • Thrombin

  • This compound (and unoxidized control)

  • VEGF (positive control)

  • 48-well plates

  • Inverted microscope with imaging capabilities

Procedure:

  • Spheroid Formation:

    • Culture HUVECs to 80-90% confluency.

    • Trypsinize and resuspend cells in growth medium containing 0.25% (w/v) methylcellulose (B11928114) to a concentration of 2.5 x 10^4 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a non-adherent round-bottom 96-well plate.

    • Incubate for 18-24 hours to allow spheroid formation.

  • Gel Preparation and Spheroid Embedding:

    • Prepare a fibrinogen solution (2.5 mg/mL in serum-free medium) containing aprotinin (400 µg/mL).

    • Add this compound, unoxidized control, or VEGF to the fibrinogen solution at the desired final concentrations.

    • Add thrombin (0.625 U/mL final concentration) to the fibrinogen solution and immediately mix.

    • Quickly dispense 200 µL of the fibrin gel solution into each well of a 48-well plate.

    • Carefully transfer 5-10 spheroids into the center of each well before the gel solidifies.

  • Incubation and Analysis:

    • Allow the gel to solidify at 37°C for 30 minutes.

    • Add 500 µL of endothelial cell growth medium to each well.

    • Incubate for 24-72 hours.

    • Capture images of the spheroids and their sprouts using an inverted microscope.

    • Quantify angiogenesis by measuring the cumulative length of all sprouts originating from each spheroid and counting the number of sprouts using image analysis software.

Protocol 2: Cell Migration Assay (Transwell Assay)

This protocol measures the chemotactic potential of this compound on a relevant cell type, such as monocytes (e.g., THP-1 cell line) or endothelial cells.[9][10][11]

Materials:

  • Monocytic cell line (e.g., THP-1) or endothelial cells

  • Cell culture medium (e.g., RPMI-1640 or Endothelial Cell Growth Medium)

  • Transwell inserts (8 µm pore size for monocytes) for 24-well plates

  • This compound

  • Chemoattractant (e.g., MCP-1 for monocytes) as a positive control

  • Calcein-AM or Crystal Violet for cell staining

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Preparation:

    • Culture cells to a healthy, sub-confluent state.

    • The day before the assay, serum-starve the cells by incubating them in a medium containing 0.5% FBS for 18-24 hours.

    • On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • In the lower chamber of the 24-well plate, add 600 µL of serum-free medium containing different concentrations of this compound, the positive control (MCP-1), or vehicle control.

    • Place the Transwell inserts into the wells.

    • Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours (the optimal time should be determined empirically for the specific cell type).

  • Quantification of Migrated Cells:

    • Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

    • Method A (Calcein-AM Staining):

      • Transfer the inserts to a new 24-well plate containing 500 µL of Calcein-AM staining solution in PBS.

      • Incubate for 30-60 minutes at 37°C.

      • Read the fluorescence of the migrated cells on the bottom of the membrane using a fluorescence plate reader.

    • Method B (Crystal Violet Staining):

      • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.

      • Stain the cells with 0.1% crystal violet solution for 20 minutes.

      • Gently wash the inserts with water.

      • Elute the dye with 10% acetic acid and measure the absorbance at 590 nm, or count the stained cells in several microscopic fields.

Protocol 3: Cytokine Secretion Assay (ELISA)

This protocol quantifies the secretion of pro-inflammatory or pro-angiogenic cytokines, such as IL-8 and VEGF, from cells treated with this compound.[1][12][13][14]

Materials:

  • Relevant cell line (e.g., macrophages like RAW 264.7, or HUVECs)

  • Cell culture medium

  • This compound

  • LPS (positive control for inflammatory cytokines) or VEGF (for angiogenesis-related studies)

  • Commercial ELISA kits for the cytokines of interest (e.g., human or mouse IL-8 and VEGF)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cells in a 24-well plate at a density that will result in 80-90% confluency at the time of treatment.

    • Allow the cells to adhere overnight.

    • Replace the medium with fresh, low-serum (0.5-1% FBS) medium.

    • Treat the cells with various concentrations of this compound, vehicle control, or a positive control (e.g., LPS for macrophages) for 6-24 hours.

  • Sample Collection:

    • After the incubation period, collect the cell culture supernatants.

    • Centrifuge the supernatants at 1,000 x g for 10 minutes to remove any cellular debris.

  • ELISA:

    • Perform the ELISA for the target cytokines (e.g., IL-8, VEGF) according to the manufacturer's instructions provided with the kit.

    • Briefly, this typically involves:

      • Adding standards and samples to the antibody-coated microplate.

      • Incubating and washing the plate.

      • Adding a detection antibody.

      • Incubating and washing.

      • Adding a substrate solution and stopping the reaction.

      • Measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve from the absorbance values of the standards.

    • Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.

Protocol 4: Western Blot Analysis of TLR2 Signaling Pathway

This protocol is for assessing the activation of the TLR2 signaling pathway by analyzing the phosphorylation of downstream kinases like p38 and JNK, and the degradation of IκBα.[3][8]

Materials:

  • Cells expressing TLR2 (e.g., bone marrow-derived macrophages or HEK293 cells transfected with TLR2)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • This compound

  • TLR2 ligand (e.g., Pam3CSK4) as a positive control

  • Primary antibodies against: phospho-p38, total p38, phospho-JNK, total JNK, IκBα, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system and membranes (PVDF or nitrocellulose)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Treat the cells with this compound, vehicle, or a positive control (Pam3CSK4) for various time points (e.g., 0, 15, 30, 60 minutes).

    • After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of the lysates and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-p38) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing:

    • To analyze total protein levels or other proteins, the membrane can be stripped and re-probed with other primary antibodies (e.g., anti-total p38, anti-β-actin).

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cell Culture treatment Treatment with this compound cell_culture->treatment angiogenesis Angiogenesis Assay treatment->angiogenesis migration Migration Assay treatment->migration cytokine Cytokine Secretion Assay treatment->cytokine signaling Signaling Pathway Analysis treatment->signaling quantification Quantification of Results angiogenesis->quantification migration->quantification cytokine->quantification signaling->quantification interpretation Biological Interpretation quantification->interpretation

Caption: Experimental workflow for assessing the in vitro activity of this compound.

tlr2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus oxpl This compound tlr2 TLR2 oxpl->tlr2 Binds myd88 MyD88 tlr2->myd88 Recruits traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 mapk p38 / JNK tak1->mapk Phosphorylates ikb IκBα Degradation tak1->ikb Leads to gene_expression Inflammatory Gene Expression (e.g., COX-2, IL-1β) mapk->gene_expression Activates Transcription Factors nfkb NF-κB ikb->nfkb Releases nfkb->gene_expression Translocates and Induces

Caption: TLR2-mediated inflammatory signaling pathway potentially activated by this compound.

References

Application Notes and Protocols for the Extraction of Oxidized Phospholipids from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidized phospholipids (B1166683) (OxPLs) are generated from the oxidation of phospholipids, which are essential components of cellular membranes. This oxidation can occur either enzymatically or through non-enzymatic reactions involving reactive oxygen species (ROS).[1] While once considered mere byproducts of cellular damage, OxPLs are now recognized as potent, biologically active molecules that play crucial roles in a variety of physiological and pathological processes.[1] They are implicated in the pathogenesis of numerous inflammatory diseases, including atherosclerosis, diabetes, and cancer.[2] The accurate and reproducible extraction and quantification of OxPLs from biological samples are therefore critical for understanding their roles in disease and for the development of novel therapeutic strategies.

These application notes provide detailed protocols for the extraction of OxPLs from biological samples using two common and effective methods: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Additionally, this document outlines a key signaling pathway activated by OxPLs and presents a summary of considerations for their analysis by mass spectrometry.

Data Presentation: Comparison of Extraction Methods

The choice of extraction method can significantly impact the recovery and profile of OxPLs. Solid-phase extraction is often favored for its efficiency in isolating the more polar, highly oxidized species, while liquid-liquid extraction remains a robust and widely used technique. The following table summarizes the key characteristics and considerations for each method.

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Principle Differential partitioning of analytes between a solid stationary phase and a liquid mobile phase.Separation of analytes based on their differential solubility in two immiscible liquid phases.
Selectivity High selectivity for polar and highly oxidized phospholipids.[3]Broad extraction of lipids, including a wide range of phospholipids.
Efficiency Generally higher extraction efficiency for polar oxidized compounds.[3]Can be less efficient for the recovery of highly polar species.
Sample Throughput Amenable to high-throughput automation using 96-well plate formats.Generally more labor-intensive and less suited for high-throughput applications.
Solvent Consumption Typically requires lower volumes of organic solvents.Often requires larger volumes of organic solvents.[4]
Potential for Automation High potential for automation.Lower potential for automation.

Experimental Protocols

Important Pre-analytical Considerations:

  • Preventing Auto-oxidation: It is crucial to minimize artificial oxidation during sample collection, processing, and extraction. All procedures should be performed on ice, and the use of antioxidants, such as butylated hydroxytoluene (BHT), in extraction solvents is highly recommended.

  • Internal Standards: The addition of appropriate internal standards prior to extraction is essential for accurate quantification. These are typically stable isotope-labeled lipids that are not naturally present in the sample.

Protocol 1: Solid-Phase Extraction (SPE) of Oxidized Phospholipids from Plasma

This protocol is adapted for the extraction of OxPLs from plasma samples using a reversed-phase SPE cartridge.

Materials:

  • SPE cartridges (e.g., C18)

  • Human plasma

  • Internal standard solution (e.g., deuterated OxPLs)

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA)

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma in a polypropylene (B1209903) tube, add 10 µL of the internal standard solution.

    • Add 400 µL of cold ACN containing 0.1% FA to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 1 mL of MeOH, followed by 1 mL of water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the supernatant from step 1 onto the conditioned SPE cartridge.

    • Allow the sample to pass through the cartridge slowly under gravity or gentle vacuum.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

    • Wash the cartridge with 1 mL of 25% MeOH in water to remove less hydrophobic impurities.

  • Elution:

    • Elute the oxidized phospholipids with 1 mL of MeOH.

    • Collect the eluate in a clean tube.

    • A second elution with 1 mL of ACN can be performed to ensure complete recovery of all species.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., ACN:MeOH:Water mixture).

Protocol 2: Liquid-Liquid Extraction (LLE) of Oxidized Phospholipids from Tissue

This protocol is a modified Bligh-Dyer method suitable for the extraction of OxPLs from tissue samples.

Materials:

  • Tissue sample (e.g., liver, brain)

  • Internal standard solution

  • Chloroform (CHCl₃), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Butylated hydroxytoluene (BHT)

  • Tissue homogenizer

  • Centrifuge

  • Glass centrifuge tubes

  • Nitrogen gas evaporator

Procedure:

  • Sample Homogenization:

    • Weigh approximately 50 mg of frozen tissue.

    • In a glass homogenizer, add the tissue, 10 µL of the internal standard solution, and 1 mL of cold MeOH containing 0.01% BHT.

    • Homogenize thoroughly on ice.

  • Lipid Extraction:

    • Transfer the homogenate to a glass centrifuge tube.

    • Add 2 mL of CHCl₃ containing 0.01% BHT.

    • Vortex vigorously for 1 minute.

    • Add 0.8 mL of water.

    • Vortex again for 1 minute to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge the mixture at 3,000 x g for 10 minutes at 4°C to separate the phases.

    • Three layers will be visible: an upper aqueous phase, a protein disk at the interface, and a lower organic phase containing the lipids.

  • Collection of the Organic Phase:

    • Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube. Be careful not to disturb the protein disk.

  • Re-extraction (Optional but Recommended):

    • To maximize recovery, add another 2 mL of CHCl₃ to the remaining aqueous layer and protein disk.

    • Vortex and centrifuge as before.

    • Combine the second organic extract with the first one.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

Mandatory Visualization

Experimental Workflow for Oxidized Phospholipid Extraction

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis start Biological Sample (Plasma or Tissue) add_is Add Internal Standards start->add_is homogenize Homogenization (for Tissue) add_is->homogenize Tissue precipitate Protein Precipitation (for Plasma) add_is->precipitate Plasma lle Liquid-Liquid Extraction (LLE) homogenize->lle spe Solid-Phase Extraction (SPE) precipitate->spe evaporate Solvent Evaporation spe->evaporate lle->evaporate reconstitute Reconstitution evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis OxPL Oxidized Phospholipids OxPL->Inhibition LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Inhibition->LBP Inhibition->CD14

References

Application of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC in Ferroptosis Induction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. A key molecular event in the execution of ferroptosis is the oxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes. The enzyme 15-lipoxygenase (15-LOX), particularly when in a complex with phosphatidylethanolamine-binding protein 1 (PEBP1), plays a crucial role in this process. This complex specifically catalyzes the peroxidation of phosphatidylethanolamines (PEs) containing arachidonic acid or adrenic acid at the sn-2 position, generating hydroperoxy-phosphatidylethanolamines (HpETE-PEs). These oxidized phospholipids (B1166683) act as potent death signals, propagating lipid peroxidation and culminating in cell membrane rupture and ferroptotic cell death.

1-Stearoyl-2-15(S)-hydroperoxy-eicosatetraenoyl-sn-glycero-3-phosphocholine (1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PC) is a specific oxidized phospholipid that has been identified as a direct trigger of ferroptosis. Its more stable, reduced alcohol form, 1-Stearoyl-2-15(S)-hydroxy-eicosatetraenoyl-sn-glycero-3-phosphocholine (1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC), is a critical molecule for studying the downstream effects of lipid peroxidation in ferroptosis. The conversion of the hydroperoxide (HpETE) to the alcohol (HETE) form is a detoxification step mediated by the selenoenzyme Glutathione Peroxidase 4 (GPX4). Therefore, inhibition of GPX4 can potentiate the pro-ferroptotic effects of these oxidized lipids.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound and its hydroperoxide precursor in ferroptosis induction studies.

Mechanism of Action

The induction of ferroptosis by oxidized phospholipids like 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PC is a multi-step process that bypasses the initial enzymatic oxidation steps and directly introduces the lipid death signal into the cellular system. The overall signaling cascade is depicted in the diagram below.

Signaling Pathway of Ferroptosis Induction by Oxidized Phospholipids cluster_upstream Endogenous Pathway cluster_downstream Ferroptosis Execution cluster_exogenous Exogenous Application PUFA_PE PUFA-PE in membrane (e.g., 1-Stearoyl-2-arachidonoyl-sn-glycero-3-PE) LOX_PEBP1 15-LOX/PEBP1 Complex PUFA_PE->LOX_PEBP1 Oxidation HpETE_PE 15-HpETE-PE (e.g., 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PC) LOX_PEBP1->HpETE_PE GPX4 GPX4 HpETE_PE->GPX4 Reduction Lipid_Peroxidation Lipid Peroxidation Cascade HpETE_PE->Lipid_Peroxidation Initiation HETE_PE 15-HETE-PE (e.g., this compound) GPX4->HETE_PE RSL3 RSL3 (GPX4 Inhibitor) RSL3->GPX4 Inhibition Membrane_Damage Plasma Membrane Damage Lipid_Peroxidation->Membrane_Damage Ferroptosis Ferroptosis Membrane_Damage->Ferroptosis Exo_HETE_PE Exogenous This compound Exo_HETE_PE->Lipid_Peroxidation Potentiates

Figure 1: Signaling Pathway of Ferroptosis Induction.

Data Presentation

The following table summarizes the available quantitative data for the pro-ferroptotic activity of 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE. It is important to note that this data is for the hydroperoxide form and in the presence of a GPX4 inhibitor. The HETE form is expected to be less potent on its own but can be used to study the downstream consequences of this specific lipid modification.

CompoundCell LineCo-treatmentConcentrationEffectReference
1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PEPfa1 mouse embryonic fibroblasts (wild-type)RSL30.6 µMIncreased ferroptotic cell death[1]
1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PEPfa1 mouse embryonic fibroblasts (wild-type)RSL30.9 µMIncreased ferroptotic cell death[1]
1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PEPfa1 mouse embryonic fibroblasts (Acsl4 knockout)RSL30.6 µMIncreased ferroptotic cell death[1]
1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PEPfa1 mouse embryonic fibroblasts (Acsl4 knockout)RSL30.9 µMIncreased ferroptotic cell death[1]

Experimental Protocols

The following diagram outlines a general experimental workflow for studying the effects of this compound on ferroptosis.

Experimental Workflow for Ferroptosis Induction Studies cluster_assays Downstream Assays start Start cell_culture Cell Culture (e.g., HT-1080, BJeLR) start->cell_culture treatment Treatment with This compound +/- RSL3 cell_culture->treatment incubation Incubation (e.g., 6-24 hours) treatment->incubation viability Cell Viability Assay (MTT/CCK-8) incubation->viability lipid_perox Lipid Peroxidation Assay (C11-BODIPY) incubation->lipid_perox western Western Blot Analysis (GPX4, 15-LOX) incubation->western data_analysis Data Analysis and Interpretation viability->data_analysis lipid_perox->data_analysis western->data_analysis end End data_analysis->end

Figure 2: General Experimental Workflow.
Preparation and Solubilization of this compound

Materials:

  • This compound (typically supplied in an organic solvent like ethanol)

  • Cell culture medium (serum-free for initial solubilization)

  • Vortex mixer

  • Argon or nitrogen gas

Protocol:

  • Under a stream of inert gas (argon or nitrogen) to prevent oxidation, evaporate the organic solvent from the stock solution of this compound.

  • Resuspend the lipid film in a small volume of serum-free cell culture medium.

  • Vortex the solution vigorously for 1-2 minutes to aid in the formation of a uniform suspension or micelles.

  • For a more homogeneous preparation, sonication in a bath sonicator can be performed. Ensure the temperature of the bath is controlled to prevent degradation of the lipid.

  • Immediately before treating the cells, dilute the lipid suspension to the desired final concentration in the complete cell culture medium. It is recommended to perform a pilot experiment to determine the optimal concentration range for your specific cell line and experimental conditions.

Cell Culture and Treatment

Materials:

  • Cell line of interest (e.g., HT-1080 fibrosarcoma, BJeLR human fibroblasts)

  • Complete cell culture medium

  • Multi-well plates (e.g., 96-well for viability, 6-well for western blotting)

  • This compound working solution

  • RSL3 (optional, as a co-treatment to inhibit GPX4)

  • Ferrostatin-1 (optional, as a ferroptosis inhibitor control)

Protocol:

  • Seed cells in a multi-well plate at a density that allows them to reach 70-80% confluency at the time of treatment.

  • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • The next day, remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound.

  • For co-treatment experiments, add RSL3 (e.g., 1 µM) to the medium along with the oxidized phospholipid.

  • Include appropriate controls: vehicle control (medium with the same final concentration of the solvent used for the lipid), positive control for ferroptosis (e.g., RSL3 alone), and a rescue group (co-treatment with a ferroptosis inhibitor like Ferrostatin-1, e.g., 1 µM).

  • Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) before proceeding to downstream assays.

Cell Viability Assay (MTT or CCK-8)

Materials:

  • Treated cells in a 96-well plate

  • MTT reagent (5 mg/mL in PBS) or CCK-8 solution

  • DMSO (for MTT assay)

  • Microplate reader

Protocol:

  • At the end of the treatment period, add 10 µL of MTT solution or 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • For MTT assay:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 10 minutes.

  • Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)

Materials:

  • Treated cells

  • C11-BODIPY 581/591 probe (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Protocol:

  • At the end of the treatment period, remove the culture medium and wash the cells once with PBS.

  • Prepare a working solution of C11-BODIPY 581/591 in serum-free medium or PBS (e.g., 2.5 µM).

  • Add the C11-BODIPY working solution to the cells and incubate for 30 minutes at 37°C, protected from light.

  • Wash the cells twice with PBS.

  • For Fluorescence Microscopy:

    • Add fresh PBS or medium to the cells.

    • Image the cells using a fluorescence microscope. The unoxidized probe fluoresces red, while the oxidized form fluoresces green. An increase in the green to red fluorescence ratio indicates lipid peroxidation.

  • For Flow Cytometry:

    • Harvest the cells by trypsinization.

    • Resuspend the cells in PBS.

    • Analyze the cells on a flow cytometer, measuring the fluorescence in the green (e.g., FITC) and red (e.g., PE-Texas Red) channels. An increase in the green fluorescence intensity indicates lipid peroxidation.

Western Blot Analysis

Materials:

  • Treated cells in 6-well plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GPX4, anti-15-LOX, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

This compound and its hydroperoxide precursor are valuable tools for investigating the mechanisms of ferroptosis. By directly introducing a key lipid death signal, these molecules allow for the study of the downstream events of lipid peroxidation, independent of the initial enzymatic steps. The protocols provided herein offer a framework for researchers to design and execute experiments to explore the role of specific oxidized phospholipids in ferroptosis and to screen for potential therapeutic interventions that target this cell death pathway. It is recommended to optimize the described protocols for specific cell lines and experimental setups.

References

Application Notes and Protocols for the Chromatographic Separation of 15(S)-HETE-PC Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid mediator derived from arachidonic acid, primarily through the action of 15-lipoxygenase (15-LOX). When esterified to phosphatidylcholine (PC), it forms 15(S)-HETE-PC, a class of oxidized phospholipids (B1166683) implicated in various physiological and pathological processes, including inflammation, angiogenesis, and cancer progression. The biological activity of HETE-PC is highly dependent on the stereochemistry of the hydroxyl group and the position of the fatty acid on the glycerol (B35011) backbone. Therefore, the accurate separation and quantification of 15(S)-HETE-PC isomers are crucial for understanding their biological roles and for the development of targeted therapeutics.

This document provides detailed application notes and protocols for the chromatographic separation of 15(S)-HETE-PC isomers using advanced techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) and Supercritical Fluid Chromatography (SFC) coupled with tandem mass spectrometry (MS/MS).

Signaling Pathways of 15(S)-HETE

15(S)-HETE and its metabolites can modulate several key signaling pathways. Understanding these pathways is essential for contextualizing the importance of isomeric separation. 15(S)-HETE has been shown to be a ligand for the peroxisome proliferator-activated receptor γ (PPARγ), a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation. Additionally, 15(S)-HETE can influence angiogenesis through the PI3K/Akt/mTOR signaling cascade.

15S_HETE_Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytosol / Nucleus 15S_HETE_PC 15(S)-HETE-PC PLA2 PLA2 15S_HETE_PC->PLA2 Hydrolysis 15S_HETE 15(S)-HETE PLA2->15S_HETE PI3K PI3K 15S_HETE->PI3K Activates PPARg PPARγ (Nuclear Receptor) 15S_HETE->PPARg Binds & Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis GeneTranscription Gene Transcription (Lipid Metabolism, Inflammation) PPARg->GeneTranscription

Figure 1. Simplified signaling pathways of 15(S)-HETE.

Experimental Workflow for 15(S)-HETE-PC Isomer Analysis

A typical workflow for the analysis of 15(S)-HETE-PC isomers from a biological matrix involves several key steps, from sample preparation to data analysis.

Experimental_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample->Extraction SPE Solid Phase Extraction (SPE) (Class Fractionation) Extraction->SPE Chromatography Chromatographic Separation (HILIC or SFC) SPE->Chromatography MS Tandem Mass Spectrometry (MS/MS Detection) Chromatography->MS DataAnalysis Data Analysis (Quantification & Identification) MS->DataAnalysis Result Isomer Quantification & Biological Interpretation DataAnalysis->Result

Figure 2. General experimental workflow for 15(S)-HETE-PC analysis.

Detailed Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma

This protocol describes the extraction of lipids from human plasma, suitable for the analysis of 15(S)-HETE-PC.

Materials:

  • Human plasma collected with EDTA as an anticoagulant.

  • Internal Standard (IS): e.g., 15(S)-HETE-d8-PC (commercially available or custom synthesized).

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • 0.9% NaCl solution

  • Solid Phase Extraction (SPE) cartridges (e.g., Silica or Diol-based)

  • Hexane (B92381) (LC-MS grade)

  • Ethyl acetate (B1210297) (LC-MS grade)

  • Nitrogen gas evaporator

  • Centrifuge

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 200 µL of plasma, add 10 µL of the internal standard solution (concentration to be optimized based on expected analyte levels and instrument sensitivity).

  • Protein Precipitation and Lipid Extraction (Folch Method):

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.

    • Vortex vigorously for 2 minutes.

    • Add 400 µL of 0.9% NaCl solution.

    • Vortex for 1 minute and then centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas at room temperature.

  • Solid Phase Extraction (for class separation):

    • Reconstitute the dried lipid extract in 500 µL of hexane.

    • Condition an SPE cartridge by washing with 3 mL of hexane.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of hexane to elute non-polar lipids.

    • Elute the phosphatidylcholine fraction with 3 mL of a methanol:chloroform (9:1, v/v) mixture.

  • Final Preparation: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase of the chromatographic system (e.g., for HILIC, acetonitrile:water 95:5, v/v).

Protocol 2: HILIC-LC/MS/MS for Oxidized PC Isomer Separation

Hydrophilic Interaction Liquid Chromatography (HILIC) is effective for separating lipid classes based on the polarity of their head groups. This method can separate oxidized PCs from their non-oxidized counterparts.[1]

Instrumentation:

  • UHPLC system coupled to a high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions:

Parameter Value
Column Silica-based HILIC column (e.g., Kinetex HILIC, 100 x 2.1 mm, 1.7 µm)[1]
Mobile Phase A Acetonitrile:Water (95:5, v/v) with 10 mM Ammonium Formate
Mobile Phase B Acetonitrile:Water (50:50, v/v) with 10 mM Ammonium Formate
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

| Gradient | 0-2 min: 0% B; 2-10 min: 0-50% B; 10-12 min: 50-100% B; 12-15 min: 100% B; 15.1-18 min: 0% B (re-equilibration) |

Mass Spectrometry Parameters (Positive ESI Mode):

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 120°C
Desolvation Temp. 350°C
Gas Flow 600 L/hr
Collision Energy Ramped (e.g., 20-40 eV for fragmentation)

| Scan Mode | Full Scan (m/z 100-1200) and Targeted MS/MS |

Data Presentation: Expected HILIC Separation Data

Compound ClassExpected Retention Time (min)Key MS/MS Fragment Ions (m/z)
Non-oxidized PC8.0 - 10.0184.073 (Phosphocholine headgroup)
15-HETE-PC 6.0 - 7.5 184.073, fragments from oxidized fatty acyl chain
Lyso-PC10.5 - 12.0184.073

Note: Retention times are illustrative and will vary based on the specific PC species and exact chromatographic conditions.

Protocol 3: Chiral SFC-MS/MS for 15(S)-HETE-PC Enantiomer Separation

Supercritical Fluid Chromatography (SFC) offers high efficiency and is particularly well-suited for the separation of stereoisomers.[2] The use of a chiral stationary phase is mandatory for separating the 15(S) and 15(R) enantiomers of HETE-PC.

Instrumentation:

  • SFC system coupled to a tandem mass spectrometer.

Chromatographic Conditions:

Parameter Value
Column Chiral Stationary Phase (e.g., Amylose or Cellulose-based, 150 x 4.6 mm, 3 µm)
Mobile Phase A Supercritical CO2
Mobile Phase B Methanol with 0.1% Ammonium Hydroxide
Flow Rate 2.0 mL/min
Back Pressure 150 bar
Column Temp. 40°C
Injection Vol. 2 µL

| Gradient | 5% B for 1 min, then to 40% B over 8 min, hold for 2 min |

Mass Spectrometry Parameters (Positive ESI Mode):

Parameter Value
Ionization Mode ESI, Positive
Capillary Voltage 3.0 kV
Source Temp. 150°C
Desolvation Temp. 400°C

| MRM Transitions | Precursor ion (e.g., for PAPC-OOH, m/z 810.6) -> Product ion (m/z 184.073) |

Data Presentation: Expected Chiral SFC Separation Data

IsomerExpected Retention Time (min)Resolution (Rs)
15(S)-HETE-PC 7.2 > 1.5
15(R)-HETE-PC7.8

Note: Retention times and resolution are illustrative and depend on the specific HETE-PC species and chiral column used.

Data Interpretation and Quantification

Quantification of 15(S)-HETE-PC isomers is typically performed using a stable isotope-labeled internal standard. A calibration curve is generated by analyzing known concentrations of the analyte and internal standard. The peak area ratio of the analyte to the internal standard is then used to determine the concentration of the analyte in unknown samples.

The identification of isomers is confirmed by a combination of retention time matching with authentic standards (if available) and detailed fragmentation analysis from the tandem mass spectra. The characteristic phosphocholine (B91661) headgroup fragment at m/z 184.073 is a key identifier for all PC species. Fragments corresponding to the loss of the oxidized fatty acyl chain can help to confirm the identity of the HETE-PC.

Conclusion

The chromatographic separation of 15(S)-HETE-PC isomers is a challenging but essential task for researchers in lipidomics and drug development. The protocols outlined in this document, utilizing HILIC for class separation and chiral SFC for enantiomeric resolution, provide a robust framework for the accurate identification and quantification of these important bioactive molecules. Careful optimization of sample preparation and instrumental parameters is critical for achieving reliable and reproducible results.

References

Application Notes and Protocols for In Vivo Administration of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC is a specific phospholipid containing the bioactive lipid mediator 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) at the sn-2 position.[1] 15(S)-HETE is a product of the 12- and 15-lipoxygenase (12/15-LOX) pathways and is implicated in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cell signaling.[2][3][4] These application notes provide an overview of the potential in vivo applications of this compound in animal models and detailed protocols for its administration and analysis.

Potential In Vivo Applications

The in vivo administration of this compound can be utilized to investigate its role in various biological processes. Based on the known functions of its active component, 15(S)-HETE, potential areas of study in animal models include:

  • Inflammation and Resolution: 15(S)-HETE has been shown to have both pro- and anti-inflammatory effects.[2] It can inhibit neutrophil migration and function, suggesting a role in the resolution of inflammation.[5] Animal models of acute lung injury, arthritis, and atherosclerosis can be employed to study these effects.[4][6]

  • Angiogenesis: Studies have indicated that 15(S)-HETE can induce angiogenesis, particularly in adipose tissue, through the PI3K/Akt/mTOR signaling pathway.[3] Animal models of wound healing or tumor development could be used to explore this pro-angiogenic activity.

  • Cell Signaling: 15(S)-HETE is known to modulate various signaling pathways, including those involving protein kinase C (PKC), mitogen-activated protein kinases (MAPKs), and NF-κB.[2][4] In vivo studies can elucidate the systemic or tissue-specific effects of activating these pathways.

Quantitative Data Summary

The following table summarizes quantitative data related to the biological activities of 15(S)-HETE from in vitro studies, which can inform dose-response expectations in in vivo experiments.

ParameterEffectConcentration/DosageCell/Tissue TypeReference
IL-1β ProductionIncreased12.5 µMIsolated human blood monocytes[7]
AngiogenesisInduced sproutingNot specifiedAdipose tissue stromovascular tissues[3]
MMP-2 ExpressionIncreased mRNA and protein levelsNot specifiedRheumatoid arthritis synovial fibroblasts[4]
Ferroptotic Cell DeathIncreased0.6 and 0.9 µMPfa1 mouse embryonic fibroblasts[8]
Neutrophil MigrationPotent inhibitorNot specifiedPolymorphonuclear neutrophils across cytokine-activated endothelium[5]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound

  • Sterile, pyrogen-free vehicle (e.g., phosphate-buffered saline (PBS), ethanol (B145695), or a mixture)

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Determine the desired final concentration of the compound for injection based on preliminary in vitro data and literature on similar compounds.

  • This compound is soluble in ethanol.[1] For in vivo administration, it is crucial to minimize the concentration of organic solvents.

  • A common method is to first dissolve the lipid in a small amount of ethanol and then dilute it with a sterile aqueous buffer like PBS to the final desired concentration. A typical final ethanol concentration should be below 1% to avoid vehicle-induced effects.

  • To prepare the dosing solution: a. Accurately weigh the required amount of this compound. b. Dissolve it in a minimal volume of ethanol (e.g., 30 mg/ml).[1] c. While vortexing, slowly add sterile PBS to the ethanol solution to reach the final volume. The final solution may be a suspension or emulsion. d. For a more uniform suspension, sonication can be applied briefly.

  • Prepare the vehicle control solution using the same concentration of ethanol in PBS.

  • All solutions must be prepared under sterile conditions.

Animal Models and Administration Routes

The choice of animal model and administration route will depend on the research question.

Common Animal Models:

  • Inflammation:

    • Acute Lung Injury (ALI): LPS-induced or acid-induced ALI in mice.[6]

    • Arthritis: Adjuvant-induced arthritis in mice or rats.[4]

    • Atherosclerosis: ApoE-/- or LDLr-/- mice on a high-fat diet.

  • Angiogenesis:

    • Matrigel Plug Assay: Subcutaneous injection of Matrigel mixed with the compound in mice.

    • Wound Healing Model: Topical or systemic administration in a dermal wound model in mice or rats.

Administration Routes:

  • Intravenous (i.v.) injection: For systemic distribution and rapid effects.

  • Intraperitoneal (i.p.) injection: For systemic effects with slower absorption than i.v.

  • Subcutaneous (s.c.) injection: For localized or sustained systemic effects.

  • Oral gavage: To assess effects after gastrointestinal absorption.

  • Topical application: For localized effects in skin models.

General Dosing Considerations:

  • The optimal dose will need to be determined empirically through dose-response studies.

  • Start with a low dose and escalate to observe therapeutic effects and any potential toxicity.

  • The dosing frequency will depend on the pharmacokinetic properties of the compound, which are currently not well-documented.

Assessment of In Vivo Effects

Following administration, various endpoints can be measured to assess the biological effects.

Inflammation:

  • Cellular Infiltration: Collect bronchoalveolar lavage fluid (in ALI models) or synovial fluid (in arthritis models) and perform cell counts and differentials.

  • Cytokine and Chemokine Levels: Measure levels of inflammatory mediators (e.g., TNF-α, IL-1β, IL-6) in plasma, tissue homogenates, or lavage fluid using ELISA or multiplex assays.

  • Histopathology: Collect tissues of interest, fix, section, and stain (e.g., with H&E) to evaluate tissue damage and cellular infiltration.

Angiogenesis:

  • Matrigel Plug Analysis: Excise Matrigel plugs and quantify hemoglobin content (as an index of vascularization) or perform immunohistochemistry for endothelial cell markers (e.g., CD31).

  • Wound Healing Rate: Measure the wound area over time.

  • Immunohistochemistry: Stain tissue sections for markers of angiogenesis such as CD31 and VEGF.[3]

Signaling Pathway and Workflow Diagrams

Below are diagrams illustrating key signaling pathways and a general experimental workflow for in vivo studies.

G cluster_pathway 15(S)-HETE Pro-Angiogenic Signaling Pathway HETE This compound (releases 15(S)-HETE) PI3K PI3K HETE->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates VEGF VEGF Production mTOR->VEGF upregulates Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: Pro-angiogenic signaling cascade of 15(S)-HETE.

G cluster_workflow General In Vivo Experimental Workflow Preparation Compound Preparation (this compound) Administration In Vivo Administration (i.v., i.p., etc.) Preparation->Administration AnimalModel Animal Model Selection (e.g., ALI, Arthritis) AnimalModel->Administration Monitoring Monitoring & Observation Administration->Monitoring Endpoint Endpoint Analysis (Histology, ELISA, etc.) Monitoring->Endpoint Data Data Analysis & Interpretation Endpoint->Data

Caption: A typical workflow for in vivo experiments.

G cluster_inflammation 15(S)-HETE in Inflammatory Signaling HETE 15(S)-HETE PI3K_Akt PI3K/Akt HETE->PI3K_Akt activates Cytokines TNF-α, IL-1β Cytokines->PI3K_Akt NFkB NF-κB Pathway PI3K_Akt->NFkB activates MMP2 MMP-2 Expression NFkB->MMP2 upregulates Inflammation Inflammation MMP2->Inflammation contributes to

Caption: 15(S)-HETE's role in inflammatory signaling.

References

Application Notes and Protocols for the Detection of 15(S)-HETE-Containing Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) is a significant lipid mediator derived from the enzymatic oxidation of arachidonic acid by 15-lipoxygenase (15-LOX).[1] Beyond its roles as a free acid in signaling pathways related to inflammation and angiogenesis, 15(S)-HETE can be esterified into the sn-2 position of membrane phospholipids (B1166683), such as phosphatidylethanolamine (B1630911) (PE) and phosphatidylinositol (PI).[2][3] These modified phospholipids, termed 15(S)-HETE-containing phospholipids (15(S)-HETE-PLs), represent a class of oxidized phospholipids (OxPLs) that can alter membrane properties and participate in cellular signaling. Their detection and quantification are crucial for understanding their physiological and pathological roles.

This document provides detailed protocols for the development and application of specific antibodies for the detection of 15(S)-HETE-PLs, including antigen synthesis, antibody production, and a quantitative enzyme-linked immunosorbent assay (ELISA).

Signaling and Metabolic Pathways Involving 15(S)-HETE

15(S)-HETE is a central node in several signaling cascades. It can be generated through the 15-LOX pathway and subsequently incorporated into cellular phospholipids. This incorporation is a mechanism for storing and rapidly mobilizing HETEs upon cellular stimulation.

15S_HETE_Pathway Biosynthesis and Incorporation of 15(S)-HETE into Phospholipids Arachidonic_Acid Arachidonic Acid in Membrane Phospholipid PLA2 Phospholipase A2 (cPLA2) Arachidonic_Acid->PLA2 Hydrolysis Free_AA Free Arachidonic Acid LOX15 15-Lipoxygenase (15-LOX) Free_AA->LOX15 Oxygenation HETE_PL 15(S)-HETE-Containing Phospholipid (e.g., 15(S)-HETE-PE) Free_HETE Free 15(S)-HETE LOX15->Free_HETE PLA2->Free_AA Acyltransferase Acyl-CoA Synthetase/ Acyltransferase Acyltransferase->HETE_PL Free_HETE->Acyltransferase Esterification

Caption: Biosynthesis of 15(S)-HETE and its esterification into phospholipids.

Section 1: Synthesis of 15(S)-HETE-Phosphatidylethanolamine (15(S)-HETE-PE) Antigen

To produce antibodies that specifically recognize 15(S)-HETE within a phospholipid, a stable analog must be synthesized and conjugated to a carrier protein. This protocol describes the synthesis of 1-stearoyl-2-(15(S)-HETE)-sn-glycero-3-phosphoethanolamine (18:0/15(S)-HETE-PE) and its conjugation to Keyhole Limpet Hemocyanin (KLH).

Experimental Workflow for Antigen Synthesis

Antigen_Synthesis_Workflow Workflow for 15(S)-HETE-PL Antigen Preparation start Start synthesis Synthesis of 18:0/15(S)-HETE-PE start->synthesis purification Purification by HPLC synthesis->purification characterization Characterization by MS purification->characterization conjugation Conjugation to KLH (EDC Chemistry) characterization->conjugation purification2 Purification of Conjugate (Dialysis) conjugation->purification2 characterization2 Characterization of Conjugate purification2->characterization2 end Antigen Ready characterization2->end

Caption: Workflow for the synthesis and carrier conjugation of the hapten.

Protocol 1.1: Synthesis of 18:0/15(S)-HETE-PE

This protocol is adapted from a method for synthesizing phosphatidylethanolamine-esterified eicosanoids.[2]

Materials:

  • 1-stearoyl-2-lyso-sn-glycero-3-phosphoethanolamine

  • 15(S)-HETE

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Procedure:

  • Dissolve 1-stearoyl-2-lyso-sn-glycero-3-phosphoethanolamine (1 equivalent) and 15(S)-HETE (1.2 equivalents) in anhydrous DCM.

  • Add DMAP (2 equivalents) to the solution and stir under an inert atmosphere (e.g., argon).

  • Add DCC (1.5 equivalents) dissolved in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 12-18 hours, monitoring by thin-layer chromatography (TLC).

  • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting 18:0/15(S)-HETE-PE by HPLC on a silica (B1680970) column.

  • Confirm the identity and purity of the product by mass spectrometry.

Protocol 1.2: Conjugation of 18:0/15(S)-HETE-PE to KLH

This protocol utilizes carbodiimide (B86325) chemistry to couple the carboxyl group of 15(S)-HETE in the phospholipid to primary amines on the carrier protein KLH.[4]

Materials:

  • Purified 18:0/15(S)-HETE-PE

  • Keyhole Limpet Hemocyanin (KLH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Dissolve 18:0/15(S)-HETE-PE in an organic co-solvent (e.g., DMSO) and then add to PBS to form micelles.

  • Dissolve KLH in PBS.

  • Activate the carboxyl group of 15(S)-HETE-PE by adding EDC (10-fold molar excess over 15(S)-HETE-PE) and NHS (5-fold molar excess) to the micelle solution. Incubate for 15 minutes at room temperature.

  • Immediately add the activated hapten solution to the KLH solution.

  • Allow the conjugation reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Terminate the reaction by dialysis against PBS at 4°C for 48 hours with several buffer changes to remove unreacted hapten and crosslinkers.

  • Determine the protein concentration and conjugation efficiency (e.g., by MALDI-TOF MS or indirectly by measuring remaining unconjugated hapten).

Section 2: Monoclonal Antibody Production

The following is a generalized protocol for the production of monoclonal antibodies against the 15(S)-HETE-PE-KLH conjugate using hybridoma technology.

Experimental Workflow for Monoclonal Antibody Production

MAb_Production_Workflow Workflow for Monoclonal Antibody Production start Start immunization Immunization of Mice with 15(S)-HETE-PE-KLH start->immunization titer Monitor Serum Titer (ELISA) immunization->titer fusion Spleen Cell - Myeloma Cell Fusion titer->fusion selection HAT Selection of Hybridomas fusion->selection screening Screening of Hybridomas (ELISA) selection->screening cloning Subcloning of Positive Clones screening->cloning expansion Expansion and Antibody Purification cloning->expansion characterization Antibody Characterization expansion->characterization end Antibody Banked characterization->end

Caption: Standard workflow for hybridoma-based monoclonal antibody production.

Protocol 2.1: Immunization and Hybridoma Production

Materials:

  • 15(S)-HETE-PE-KLH conjugate

  • Adjuvant (e.g., Freund's Complete and Incomplete Adjuvant)

  • BALB/c mice

  • Myeloma cell line (e.g., Sp2/0-Ag14)

  • Polyethylene glycol (PEG)

  • HAT medium (Hypoxanthine-Aminopterin-Thymidine)

  • HT medium

  • Cell culture reagents

Procedure:

  • Immunization: Emulsify the 15(S)-HETE-PE-KLH antigen with an equal volume of Freund's Complete Adjuvant for the primary immunization (50-100 µg antigen per mouse, intraperitoneally).

  • Administer booster injections with the antigen emulsified in Freund's Incomplete Adjuvant every 2-3 weeks.

  • Monitor the antibody titer in serum samples by ELISA against plates coated with 15(S)-HETE-PE conjugated to a different carrier protein (e.g., BSA) to avoid selecting antibodies against KLH.

  • Perform a final intravenous booster injection 3-4 days before cell fusion.

  • Hybridoma Fusion: Isolate splenocytes from the immunized mouse and fuse them with myeloma cells using PEG.

  • Selection: Select for fused hybridoma cells by culturing in HAT medium. Unfused myeloma cells will not survive, and unfused splenocytes have a limited lifespan.

  • Screening: Screen the supernatants from hybridoma cultures for the presence of specific antibodies using the ELISA method described in Section 3.

  • Cloning and Expansion: Isolate positive hybridomas and subclone by limiting dilution to ensure monoclonality. Expand positive clones and purify the monoclonal antibodies from the culture supernatant using protein A/G affinity chromatography.

Section 3: ELISA for Quantification of 15(S)-HETE-Containing Phospholipids

A competitive ELISA is a suitable format for the quantification of 15(S)-HETE-PLs in biological samples.

Protocol 3.1: Competitive ELISA

Materials:

  • Purified monoclonal anti-15(S)-HETE-PL antibody

  • 15(S)-HETE-PE-Biotin conjugate (for detection)

  • Streptavidin-Horseradish Peroxidase (HRP)

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (PBS with 0.05% Tween-20)

  • TMB substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Biological samples (plasma, serum, cell lysates)

  • Standards (purified 18:0/15(S)-HETE-PE)

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the anti-15(S)-HETE-PL antibody (1-10 µg/mL in coating buffer) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by incubating with blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add standards or pre-treated biological samples to the wells, followed immediately by the addition of a fixed concentration of 15(S)-HETE-PE-Biotin. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add Streptavidin-HRP to each well and incubate for 30-60 minutes at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Development: Add TMB substrate and incubate in the dark until sufficient color develops (15-30 minutes).

  • Stopping Reaction: Stop the reaction by adding the stop solution.

  • Reading: Read the absorbance at 450 nm. The signal intensity is inversely proportional to the amount of 15(S)-HETE-PL in the sample.

Protocol 3.2: Sample Preparation

For Plasma/Serum Samples:

  • To prevent ex vivo oxidation, collect blood in tubes containing antioxidants like butylated hydroxytoluene (BHT).[5]

  • Perform lipid extraction using a modified Folch or Bligh-Dyer method to separate lipids from proteins.[6]

  • Resuspend the lipid extract in an appropriate buffer for the ELISA.

For Cell Lysates:

  • Harvest cells and wash with cold PBS.

  • Lyse the cells using a suitable method (e.g., sonication) in a buffer containing protease inhibitors and antioxidants.

  • Perform lipid extraction as described for plasma/serum.

Section 4: Antibody Characterization and Performance Data

The developed antibody should be thoroughly characterized for its binding properties.

Table 1: Antibody Performance Characteristics
ParameterMethodExpected Value/Result
Affinity (Kd) Surface Plasmon Resonance (SPR)1 - 100 nM
Sensitivity (LOD) Competitive ELISA10 - 100 pg/mL
Linear Range Competitive ELISA0.1 - 10 ng/mL
Isotype Isotyping Kite.g., Mouse IgG1
Table 2: Antibody Cross-Reactivity Profile

Cross-reactivity should be assessed by competitive ELISA, determining the concentration of each analyte required to inhibit the binding of the biotinylated antigen by 50% (IC₅₀).

CompoundIC₅₀ (ng/mL)Cross-Reactivity (%)
18:0/15(S)-HETE-PE ~1 100
Free 15(S)-HETE> 1,000< 0.1%
Arachidonic Acid> 10,000< 0.01%
1-stearoyl-2-arachidonoyl-PE (SAP-E)> 10,000< 0.01%
Lysophosphatidylethanolamine (Lyso-PE)> 5,000< 0.02%
18:0/5(S)-HETE-PE> 500< 0.2%
18:0/12(S)-HETE-PE> 500< 0.2%

Note: The values presented in the tables are hypothetical and represent typical targets for a highly specific antibody. Actual values must be determined experimentally.

References

Application Notes and Protocols for the Enrichment of Oxidized Phospholipids using Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidized phospholipids (B1166683) (OxPLs) are a diverse class of bioactive lipids generated from the oxidation of polyunsaturated fatty acids esterified to phospholipid backbones. These molecules are increasingly recognized as critical mediators and biomarkers in a range of physiological and pathological processes, including inflammation, atherosclerosis, and autoimmune diseases. Due to their low abundance in complex biological matrices such as plasma, serum, and tissue homogenates, their accurate detection and quantification pose a significant analytical challenge. Solid-phase extraction (SPE) is a robust and versatile sample preparation technique that enables the selective enrichment and purification of OxPLs prior to downstream analysis by methods like liquid chromatography-mass spectrometry (LC-MS). This document provides detailed application notes and protocols for the effective enrichment of OxPLs from biological samples using SPE.

Principles of Solid-Phase Extraction for Oxidized Phospholipid Enrichment

Solid-phase extraction separates components of a mixture based on their physical and chemical properties. The general principle involves a solid stationary phase and a liquid mobile phase. For OxPL enrichment, the choice of the stationary phase is critical and is typically based on the polarity of the target molecules.

  • Normal-Phase SPE: Utilizes a polar stationary phase (e.g., silica, aminopropyl) and a non-polar mobile phase. Polar analytes are retained on the column while non-polar impurities are washed away.

  • Reversed-Phase SPE: Employs a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase. Non-polar analytes, including phospholipids, are retained, and polar impurities are removed.

  • Ion-Exchange SPE: Separates molecules based on their charge. This can be useful for separating different classes of phospholipids.

The choice of SPE sorbent and elution solvents allows for the fractionation of lipids and the specific enrichment of OxPLs.

Experimental Workflow

The general workflow for the solid-phase extraction of oxidized phospholipids from a biological sample is depicted below.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Downstream Analysis Sample Biological Sample (Plasma, Serum, Tissue) Homogenization Homogenization & Lipid Extraction Sample->Homogenization Conditioning Column Conditioning Homogenization->Conditioning Loading Sample Loading Conditioning->Loading Washing Washing Step (Remove Impurities) Loading->Washing Elution Elution of OxPLs Washing->Elution Analysis LC-MS/MS Analysis Elution->Analysis OxPL_Signaling cluster_membrane Macrophage Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxPL Oxidized Phospholipid CD36 CD36 OxPL->CD36 binds TLR2 TLR2 OxPL->TLR2 activates CD36->TLR2 Syk Syk TLR2->Syk recruits & activates NFkB NF-κB Activation TLR2->NFkB Ceramide Ceramide Synthesis Syk->Ceramide Ceramide->NFkB Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) NFkB->Gene_Expression

Application Notes and Protocols for the Structural Elucidation of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC is a complex phospholipid containing a saturated fatty acid (stearic acid) at the sn-1 position and a hydroxylated polyunsaturated fatty acid (15(S)-hydroxyeicosatetraenoic acid) at the sn-2 position of the glycerol (B35011) backbone.[1] The presence of the 15(S)-HETE moiety suggests potential involvement in various signaling pathways, making its unambiguous structural characterization crucial for understanding its biological function. NMR spectroscopy is a powerful, non-destructive technique for the complete structural assignment of such molecules in solution.[2]

Predicted NMR Data for Structural Elucidation

The following tables summarize the predicted ¹H, ¹³C, and ³¹P NMR chemical shifts for this compound. These predictions are based on published data for the structurally similar 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC) and known chemical shift effects of hydroxylation.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS)

AssignmentPredicted Chemical Shift (ppm)Multiplicity
Glycerol Backbone
sn-1 CH₂a4.39dd
sn-1 CH₂b4.15dd
sn-2 CH5.24m
sn-3 CH₂a4.31m
sn-3 CH₂b3.80m
Phosphocholine Headgroup
PO-CH₂4.28m
N⁺-CH₂3.79m
N⁺-(CH₃)₃3.38s
Stearoyl Chain (sn-1)
C1' (C=O)--
C2' (α-CH₂)2.31t
C3' (β-CH₂)1.61m
(CH₂)n1.25br s
CH₃0.88t
15(S)-HETE Chain (sn-2)
C1" (C=O)--
C2" (α-CH₂)2.31t
C3" (β-CH₂)1.71m
C4"2.05m
C5", C8", C11", C14" (olefinic)5.30 - 5.50m
C6", C7", C9", C10", C12", C13" (allylic)2.80 - 2.90m
C15" (CH-OH)~4.10m
C16"1.65m
(CH₂)n1.29br s
CH₃0.89t

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, referenced to TMS)

AssignmentPredicted Chemical Shift (ppm)
Glycerol Backbone
sn-1 CH₂62.9
sn-2 CH70.8
sn-3 CH₂63.5
Phosphocholine Headgroup
PO-CH₂59.2
N⁺-CH₂66.5
N⁺-(CH₃)₃54.4
Stearoyl Chain (sn-1)
C1' (C=O)173.9
C2'34.2
C3'25.0
(CH₂)n29.1 - 29.8
CH₂ (ω-2)31.9
CH₂ (ω-1)22.7
CH₃ (ω)14.1
15(S)-HETE Chain (sn-2)
C1" (C=O)173.6
C2"34.0
C3"24.8
Olefinic Carbons127.0 - 132.0
Allylic Carbons25.6 - 26.6
C15" (CH-OH)~72.0
(CH₂)n29.1 - 31.5
CH₃14.1

Table 3: Predicted ³¹P NMR Chemical Shift (in CDCl₃, referenced to 85% H₃PO₄)

AssignmentPredicted Chemical Shift (ppm)
Phosphocholine~ -0.13

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The use of a high-purity solvent is crucial to avoid interfering signals.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for ¹H and ¹³C NMR referencing (0 ppm). For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used.

  • Filtration: To ensure a homogeneous solution and remove any particulate matter that could affect spectral quality, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]

  • Degassing (Optional but Recommended): For long-term experiments or to minimize oxidation of the polyunsaturated fatty acid chain, the sample can be degassed by several freeze-pump-thaw cycles.

NMR Data Acquisition

The following are suggested parameters for acquiring high-quality NMR spectra on a 400 or 500 MHz spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time: 2-4 seconds.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 200-250 ppm.

  • Number of Scans: 1024-4096 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

³¹P NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: 50-100 ppm.

  • Number of Scans: 128-512.

  • Relaxation Delay (d1): 5 seconds.

2D NMR Spectroscopy (for unambiguous assignments):

  • ¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks, particularly within the glycerol backbone and the fatty acid chains.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons. This is essential for assigning the carbons of the fatty acid chains.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations, which are crucial for connecting the fatty acyl chains to the glycerol backbone via the carbonyl carbons.

Visualizations

Molecular Structure

Caption: Molecular structure of the target analyte.

Experimental Workflow

G cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis cluster_output Output dissolve Dissolve in CDCl3 filter Filter into NMR Tube dissolve->filter nmr_1d 1D NMR (1H, 13C, 31P) filter->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d process Process Spectra nmr_2d->process assign Assign Signals process->assign structure Confirm Structure assign->structure report Final Report structure->report

Caption: Workflow for NMR-based structural elucidation.

Signaling Pathway

SAPC 1-Stearoyl-2-arachidonoyl-sn-glycero-3-PC (in membrane) LOX15 15-Lipoxygenase (15-LOX) SAPC->LOX15 SAPCOH This compound LOX15->SAPCOH PLA2 Phospholipase A2 SAPCOH->PLA2 HETE15 Free 15(S)-HETE PLA2->HETE15 signaling Downstream Signaling (e.g., anti-inflammatory) HETE15->signaling

Caption: Biosynthesis and potential signaling of the analyte.

References

Troubleshooting & Optimization

How to prevent artificial oxidation of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the artificial oxidation of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC during sample preparation. Minimizing auto-oxidation is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to oxidation?

A1: this compound is a specific type of phospholipid. It contains a saturated fatty acid (stearic acid) at the sn-1 position and a specialized oxidized fatty acid, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), at the sn-2 position of the glycerol (B35011) backbone. The 15(S)-HETE moiety contains both a hydroxyl group and multiple double bonds, making it susceptible to further oxidation, which can occur artificially during sample handling and preparation.

Q2: What are the primary factors that can cause artificial oxidation of this molecule during my experiments?

A2: The main culprits for inducing artificial oxidation are:

  • Oxygen Exposure: The presence of atmospheric oxygen can lead to the formation of reactive oxygen species (ROS) that attack the double bonds in the HETE chain.

  • Light Exposure: UV and even ambient light can provide the energy to initiate and propagate oxidation reactions.

  • Elevated Temperatures: Heat can accelerate the rate of oxidation.

  • Presence of Metal Ions: Transition metals like iron and copper can catalyze the formation of ROS.

  • Repeated Freeze-Thaw Cycles: These can damage sample integrity and increase exposure to oxygen.[1]

Q3: What are the consequences of artificial oxidation on my experimental results?

A3: Artificial oxidation can lead to the formation of various byproducts, including hydroperoxides (HpETEs), ketones, and other truncated species. This can result in:

  • Inaccurate quantification of the target analyte.

  • Misinterpretation of biological activity.

  • Poor reproducibility of experiments.

  • Generation of artifacts that may interfere with analytical detection.

Q4: How can I detect if my sample of this compound has been artificially oxidized?

A4: Several analytical techniques can be employed to detect and quantify lipid oxidation products. These methods vary in their sensitivity and specificity.

Analytical MethodPrincipleDetectsNotes
UV/Vis Spectroscopy Conjugated dienes, a primary product of lipid peroxidation, absorb light around 234 nm.HydroperoxidesSimple and rapid but lacks specificity.
Thiobarbituric Acid Reactive Substances (TBARS) Assay Measures malondialdehyde (MDA), a secondary oxidation product, which forms a colored adduct with thiobarbituric acid.Secondary AldehydesA classic method, but can be prone to interference from other sample components.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates different lipid species based on their polarity and mass-to-charge ratio.Specific oxidized species (e.g., hydroperoxides, hydroxides)Highly sensitive and specific; allows for the identification and quantification of individual oxidized products.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) After derivatization, volatile oxidation products can be separated and identified.Volatile secondary productsRequires hydrolysis of the phospholipid, leading to loss of structural information.[5]

Q5: What are some recommended antioxidants to use during sample preparation?

A5: Incorporating antioxidants into your solvents and samples is a crucial step. Here are some commonly used antioxidants in lipid research:

AntioxidantRecommended ConcentrationSolvent CompatibilityKey Features
Butylated Hydroxytoluene (BHT) 0.005% - 0.1% (w/v)Organic solvents (e.g., ethanol (B145695), methanol, chloroform)A widely used and effective radical scavenger.[1][6]
Triphenylphosphine (TPP) 1-5 mMOrganic solventsReduces hydroperoxides to their more stable corresponding hydroxides.[1]
Trolox 50-200 µMAqueous and organic solventsA water-soluble analog of Vitamin E, effective in both aqueous and lipid phases.
Ethylenediaminetetraacetic acid (EDTA) 0.1-1 mMAqueous solutionsA chelating agent that sequesters metal ions, preventing them from catalyzing oxidation.

Troubleshooting Guide

Problem: I suspect my samples are degrading during the extraction process.

Possible Cause & Solution:

  • Oxygen Exposure:

    • Solution: Perform all extraction steps under an inert gas atmosphere (nitrogen or argon). Use solvents that have been de-gassed by sparging with inert gas.

  • Sub-optimal Temperature:

    • Solution: Conduct all procedures on ice or at 4°C. Use pre-chilled solvents and tubes.[7]

  • Inadequate Antioxidant Protection:

    • Solution: Ensure that your extraction solvents are freshly supplemented with an appropriate antioxidant like BHT.[1][6]

Problem: My LC-MS results show multiple peaks around the expected mass of my target molecule.

Possible Cause & Solution:

  • On-column or In-source Oxidation:

    • Solution: Add a small amount of antioxidant (e.g., BHT) to your mobile phase to prevent oxidation during the chromatographic run. Ensure your MS source conditions are not overly harsh.

  • Sample Oxidation Prior to Analysis:

    • Solution: Re-evaluate your entire sample preparation workflow for potential sources of oxidation. Store your lipid extracts under an inert atmosphere at -80°C until analysis.[1]

Problem: I am observing poor reproducibility between replicate samples.

Possible Cause & Solution:

  • Inconsistent Sample Handling:

    • Solution: Standardize your sample preparation protocol to minimize variability in exposure to light, air, and temperature. Prepare samples in smaller batches to ensure they are processed quickly.

  • Variable Antioxidant Concentration:

    • Solution: Prepare fresh antioxidant stock solutions regularly and add them consistently to all samples and solvents.

Experimental Protocols

Protocol: Extraction of this compound from Biological Samples with Minimal Oxidation

This protocol is a general guideline. Optimization may be required for specific sample types.

Materials:

  • Homogenizer

  • Centrifuge

  • Glass tubes with Teflon-lined caps

  • Nitrogen or Argon gas cylinder with a gentle stream delivery system

  • Ice bucket

  • Solvents (HPLC grade): Methanol, Chloroform, Water

  • Antioxidant stock solution: 0.1% BHT in methanol

  • Internal standard (optional, but recommended for quantification)

Procedure:

  • Preparation:

    • Pre-chill all solvents, tubes, and equipment on ice.

    • Prepare a fresh extraction solvent mixture of Chloroform:Methanol (2:1, v/v) containing 0.01% BHT.

    • Purge all tubes and the homogenizer probe with a gentle stream of nitrogen or argon gas.

  • Homogenization:

    • To your sample (e.g., cell pellet, tissue homogenate), add the pre-chilled extraction solvent.

    • Blanket the sample with nitrogen or argon and quickly cap the tube.

    • Homogenize the sample on ice until a uniform suspension is achieved.

  • Phase Separation:

    • Add pre-chilled water to the homogenate to induce phase separation (final ratio of Chloroform:Methanol:Water should be approximately 2:1:0.8).

    • Vortex briefly under a stream of nitrogen.

    • Centrifuge at a low speed (e.g., 1000 x g) for 5-10 minutes at 4°C to separate the phases.

  • Lipid Extraction:

    • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette.

    • Transfer the organic phase to a new pre-chilled glass tube.

  • Drying and Storage:

    • Dry the lipid extract under a gentle stream of nitrogen. Avoid prolonged drying as it can increase the risk of oxidation.

    • Resuspend the dried lipid film in a small volume of storage solvent (e.g., ethanol with 0.01% BHT).

    • Blanket the headspace of the tube with nitrogen or argon, cap tightly, and store at -80°C until analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_extraction Extraction cluster_storage Storage prep_solvents Pre-chill Solvents & Add BHT homogenize Homogenize Sample on Ice under N2/Ar prep_solvents->homogenize prep_tubes Purge Tubes with N2/Ar prep_tubes->homogenize phase_sep Phase Separation (Chloroform:Methanol:Water) homogenize->phase_sep collect_organic Collect Organic Phase phase_sep->collect_organic dry_down Dry Under N2/Ar collect_organic->dry_down resuspend Resuspend in Solvent + BHT dry_down->resuspend store Store at -80°C under N2/Ar resuspend->store

Caption: Workflow for minimizing artificial oxidation during sample preparation.

oxidation_pathway PC This compound Oxidized_Products Hydroperoxides (HpETE-PC) Ketones, Aldehydes PC->Oxidized_Products Artificial Oxidation Oxidants O2, Light, Metal Ions Oxidants->PC Antioxidants BHT, TPP, Trolox Antioxidants->PC Protection

Caption: Prevention of artificial oxidation of this compound.

References

Stability and storage conditions for 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC. It includes troubleshooting guides and frequently asked questions (FAQs) to address potential issues during experimentation.

Stability and Storage Conditions

Proper storage and handling are critical to maintain the integrity and biological activity of this compound.

ParameterRecommendationSource
Storage Temperature -80°C[1]
Stability ≥ 2 years at -80°C[1]
Shipping Condition Dry ice[1]
Formulation A 500 µg/ml solution in ethanol (B145695)[1]
Solubility Ethanol: 30 mg/ml; Ethanol:PBS (pH 7.2) (1:2): 0.3 mg/ml[1]

Frequently Asked Questions (FAQs)

Q1: My vial of this compound arrived on wet ice instead of dry ice. Is the product still viable?

A1: The recommended shipping condition is on dry ice to maintain a temperature of -80°C.[1] If the product arrives on wet ice, the temperature may have risen above the optimal storage condition. While short excursions from -80°C may not immediately degrade the product, its long-term stability could be compromised. We recommend contacting technical support to report the shipping deviation and discuss a potential replacement to ensure the highest quality for your experiments.

Q2: I am having trouble dissolving the compound in my aqueous buffer for cell culture experiments. What should I do?

A2: this compound has limited solubility in aqueous solutions. The product is supplied in ethanol, and direct dilution into aqueous media can cause precipitation. To prepare a working solution for cell culture, it is recommended to first dilute the ethanolic stock solution in a small volume of ethanol before adding it to your aqueous buffer with gentle mixing. A final concentration of 0.3 mg/ml can be achieved in a 1:2 solution of ethanol:PBS (pH 7.2).[1] It is crucial to ensure the final concentration of ethanol in your cell culture medium is not toxic to your cells.

Q3: Can I store the diluted working solution for future use?

A3: It is highly recommended to prepare fresh working solutions from the -80°C stock for each experiment. Oxidized phospholipids (B1166683) are susceptible to degradation, especially when diluted in aqueous buffers.[2] Storing diluted solutions, even for a short period, can lead to loss of activity and inconsistent experimental results.

Q4: How can I confirm the integrity of my this compound after long-term storage?

A4: The stability of the compound is guaranteed for at least two years when stored properly at -80°C.[1] If you have concerns about the integrity of your sample, you can perform a qualitative analysis using techniques like thin-layer chromatography (TLC) to check for degradation products or a more quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to confirm the mass of the parent compound.

Troubleshooting Guides

Problem Potential Cause Recommended Solution
Inconsistent results in cell-based assays (e.g., ferroptosis induction) 1. Degradation of the compound: Improper storage or handling of the stock solution or working dilutions. 2. Precipitation of the compound: Poor solubility in the final assay medium. 3. Cell line variability: Different cell lines may have varying sensitivity to ferroptosis inducers.1. Always store the stock solution at -80°C and prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles. 2. Follow the recommended procedure for preparing aqueous working solutions. Consider using a carrier solvent like ethanol, ensuring the final concentration is non-toxic to cells. Perform a solubility test before your main experiment. 3. Ensure your cell line is known to be responsive to ferroptosis inducers. You may need to optimize the concentration and incubation time for your specific cell model.
Low signal or no detection in LC-MS/MS analysis 1. Low abundance of the analyte: The compound may be present at very low concentrations in your biological sample. 2. Ion suppression: Co-eluting substances from the sample matrix can interfere with the ionization of the target molecule. 3. Improper sample preparation: Inefficient extraction of the lipid from the biological matrix.1. Optimize your sample extraction and enrichment procedures to concentrate the analyte. 2. Use a robust chromatographic method to separate the analyte from interfering matrix components. Consider using an internal standard for accurate quantification. 3. Employ a validated lipid extraction method, such as a Bligh-Dyer or Folch extraction, to ensure efficient recovery of phospholipids.
Unexpected cellular toxicity 1. High concentration of the compound: Oxidized phospholipids can be toxic to cells at high concentrations.[3][4] 2. Toxicity of the solvent: The concentration of the carrier solvent (e.g., ethanol) may be too high in the final cell culture medium.1. Perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line and assay. 2. Ensure the final concentration of the solvent is below the toxic threshold for your cells. Include a solvent control in your experiments.

Experimental Protocols & Methodologies

General Protocol for Induction of Ferroptosis in Cell Culture

This protocol provides a general guideline for inducing ferroptosis using this compound. Optimization for specific cell lines is recommended.

  • Cell Seeding: Plate cells in a suitable culture vessel and allow them to adhere and reach the desired confluency.

  • Preparation of Working Solution:

    • Thaw the stock solution of this compound on ice.

    • Prepare a series of dilutions in ethanol.

    • Further dilute the ethanolic solutions into pre-warmed cell culture medium to achieve the final desired concentrations. Ensure the final ethanol concentration is minimal and non-toxic.

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Add the medium containing the desired concentration of this compound.

    • Include appropriate controls: a vehicle control (medium with the same final concentration of ethanol) and a positive control for ferroptosis if available (e.g., erastin (B1684096) or RSL3).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours).

  • Assessment of Ferroptosis: Analyze markers of ferroptosis, such as:

    • Lipid Peroxidation: Measure lipid ROS using probes like C11-BODIPY 581/591.

    • Cell Viability: Use assays such as MTT, CellTiter-Glo, or trypan blue exclusion.

    • Iron Accumulation: Measure intracellular iron levels using probes like FerroOrange.

    • GPX4 Activity: Assess the activity of glutathione (B108866) peroxidase 4.

Protocol for Quantitative Analysis by LC-MS/MS

This protocol outlines a general workflow for the quantification of this compound in biological samples.

  • Lipid Extraction:

    • Homogenize the biological sample (e.g., cells, tissue).

    • Perform a lipid extraction using a modified Bligh-Dyer or Folch method with a suitable internal standard (e.g., a deuterated analog).

    • Evaporate the organic solvent under a stream of nitrogen.

  • Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform mixture).

  • LC Separation:

    • Inject the sample onto a reverse-phase C18 column.

    • Use a gradient elution with mobile phases such as water with formic acid (A) and acetonitrile/isopropanol with formic acid (B).

  • MS/MS Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and the internal standard.

  • Data Analysis: Quantify the amount of the target lipid by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Signaling Pathways and Experimental Workflows

15-Lipoxygenase (15-LOX) Signaling Pathway

This compound is a product of the 15-lipoxygenase (15-LOX) pathway. This pathway is involved in the metabolism of polyunsaturated fatty acids (PUFAs) and plays a role in inflammation and other physiological processes.[5][6][7]

15-LOX_Pathway cluster_direct Membrane_Phospholipids Membrane Phospholipids (e.g., 1-Stearoyl-2-arachidonoyl-sn-glycero-3-PC) Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid PLA2 activation Target_Lipid 1-Stearoyl-2-15(S)-HETE- sn-glycero-3-PC Membrane_Phospholipids->Target_Lipid 15-LOX PLA2 Phospholipase A2 (PLA2) 15_HPETE 15(S)-Hydroperoxyeicosatetraenoic Acid (15(S)-HpETE) Arachidonic_Acid->15_HPETE Oxygenation 15_LOX 15-Lipoxygenase (15-LOX) 15_LOX->15_HPETE 15_HETE 15(S)-Hydroxyeicosatetraenoic Acid (15(S)-HETE) 15_HPETE->15_HETE Reduction GPX Glutathione Peroxidase (GPX) GPX->15_HETE Direct_Oxidation Direct Oxidation of Membrane Phospholipid

Caption: The 15-Lipoxygenase (15-LOX) pathway leading to the formation of 15(S)-HETE and its esterified form.

Ferroptosis Induction Workflow

The induction of ferroptosis by oxidized phospholipids like this compound involves the accumulation of lipid peroxides, leading to a specific form of iron-dependent cell death.[4][8][9]

Ferroptosis_Workflow Start Start: Treat cells with This compound Lipid_Peroxidation Increased Lipid Peroxidation Start->Lipid_Peroxidation GPX4_Inactivation GPX4 Inactivation/ Depletion Lipid_Peroxidation->GPX4_Inactivation Iron_Accumulation Iron-dependent ROS Production GPX4_Inactivation->Iron_Accumulation Cell_Death Ferroptotic Cell Death Iron_Accumulation->Cell_Death Analysis Analyze Ferroptosis Markers: - Lipid ROS - Cell Viability - Iron Levels Cell_Death->Analysis

Caption: Experimental workflow for inducing and analyzing ferroptosis using this compound.

References

Troubleshooting low signal intensity of 15(S)-HETE-SAPC in LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) and its deuterated internal standard, 15(S)-HETE-d8. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low signal intensity, encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing very low or no signal for my 15(S)-HETE-d8 internal standard. What are the initial checks I should perform?

A complete loss of signal often points to a singular issue within the LC-MS system. A systematic check is the most effective way to identify the problem.[1][2]

  • Initial Troubleshooting Steps:

    • Verify System Suitability: Before running samples, inject a known standard of 15(S)-HETE-d8 to confirm that the issue is not with the instrument itself.[1]

    • Check for Leaks: Inspect all tubing and connections from the LC pump to the mass spectrometer's ion source for any signs of leaks.[1]

    • Inspect the Ion Source:

      • Stable Spray: Visually confirm a consistent and fine electrospray. An unstable or absent spray is a common cause of signal loss.[1]

      • Contamination: A dirty ion source can significantly suppress the signal. Regular cleaning is recommended.[3]

    • Review MS Parameters: Ensure the correct Multiple Reaction Monitoring (MRM) transitions and ionization mode are selected for 15(S)-HETE-d8.

Q2: My 15(S)-HETE-d8 signal is present but weak. What are the potential causes and solutions?

Weak signal intensity can be caused by a variety of factors, from sample preparation to instrument settings.[3][4]

  • Sample-Related Issues:

    • Degradation: 15(S)-HETE can be metabolized or degrade.[5][6] Ensure proper storage of samples and standards at -20°C or lower and avoid repeated freeze-thaw cycles.[7]

    • Low Concentration: The concentration of the internal standard may be too low. Verify the concentration of your 15(S)-HETE-d8 working solution.

    • Inefficient Extraction: Poor recovery during sample preparation will lead to low signal. Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol.

  • Chromatography-Related Issues:

    • Poor Peak Shape: Broad or tailing peaks result in lower intensity. This can be caused by an inappropriate mobile phase, a degraded column, or injecting the sample in a solvent much stronger than the mobile phase.[3][8]

    • Retention Time Shifts: Changes in retention time can indicate problems with the column or mobile phase composition.[3]

  • Mass Spectrometry-Related Issues:

    • Suboptimal Ionization: 15(S)-HETE is typically analyzed in negative ion mode (ESI-).[9][10][11] Ensure your source parameters are optimized for this compound class.

    • Incorrect MS/MS Parameters: Verify that the precursor and product ions for 15(S)-HETE-d8 are correct and that the collision energy is optimized.[12]

    • Ion Suppression (Matrix Effects): Co-eluting compounds from the sample matrix can interfere with the ionization of 15(S)-HETE-d8, reducing its signal.[4][13][14][15]

Q3: How can I diagnose and mitigate matrix effects for 15(S)-HETE analysis?

Matrix effects occur when components in the biological sample interfere with the ionization of the analyte, leading to signal suppression or enhancement.[13][14][15]

  • Diagnosis:

    • Post-Column Infusion: Infuse a constant flow of 15(S)-HETE-d8 solution into the MS while injecting a blank, extracted sample matrix. Dips in the signal at the retention time of 15(S)-HETE indicate ion suppression.

    • Post-Extraction Spike: Compare the signal of 15(S)-HETE-d8 spiked into a blank matrix extract versus the signal in a clean solvent. A lower signal in the matrix indicates suppression.[14]

  • Mitigation Strategies:

    • Improve Sample Cleanup: Enhance your extraction method to better remove interfering matrix components like phospholipids.[4][16]

    • Optimize Chromatography: Adjust the chromatographic method to separate 15(S)-HETE-d8 from the interfering compounds.[1]

    • Use a Stable Isotope-Labeled Internal Standard: 15(S)-HETE-d8 is the ideal internal standard as it co-elutes and experiences similar matrix effects to the endogenous analyte, allowing for accurate correction.[1][13]

    • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to the samples to compensate for matrix effects.[1][17]

Quantitative Data Summary

The following tables provide typical mass spectrometer settings and validation parameters for the analysis of 15(S)-HETE and its deuterated internal standard.

Table 1: Typical Mass Spectrometer Parameters for 15(S)-HETE Analysis

ParameterSettingReference
Ionization ModeNegative Electrospray (ESI-)[9][10][11]
Precursor Ion (m/z) for 15(S)-HETE319.2[18][19][20]
Product Ion(s) (m/z) for 15(S)-HETE115, 175, 219[19][20]
Precursor Ion (m/z) for 15(S)-HETE-d8327.2[10][18]
Product Ion(s) (m/z) for 15(S)-HETE-d8182[10]
Capillary Voltage-3.1 to -4.2 kV[10][21]
Source Temperature150 - 350 °C[10][21]

Table 2: Example Liquid Chromatography Conditions

ParameterSettingReference
ColumnC18 (e.g., UPLC HSS T3, 50 x 2.1 mm, 1.7 µm)[1][11][21]
Mobile Phase AWater with 0.1% formic acid or 0.1% acetic acid[1][9]
Mobile Phase BAcetonitrile with 0.1% formic acid or Acetonitrile/Methanol (B129727)[1][9]
Flow Rate0.3 - 0.4 mL/min[9][21]
GradientA linear gradient is typically used, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.[9][21]

Experimental Protocols

Protocol 1: Basic System Suitability Test

  • Prepare a standard solution of 15(S)-HETE-d8 at a known concentration (e.g., 10 ng/mL) in a solvent compatible with your mobile phase (e.g., 50:50 methanol:water).

  • Inject the standard solution into the LC-MS/MS system.

  • Verify that the retention time is consistent with previous runs.

  • Check that the signal intensity is within the expected range.

  • Ensure the peak shape is symmetrical and narrow.

Protocol 2: Sample Extraction using Solid-Phase Extraction (SPE)

  • To a 1 mL plasma sample, add 10 µL of 15(S)-HETE-d8 internal standard solution.

  • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.

  • Elute the analytes with a higher percentage of organic solvent (e.g., methanol or ethyl acetate).[11][19]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.[22]

  • Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.[11][22]

Visualizations

The following diagrams illustrate key workflows and concepts in troubleshooting low signal intensity for 15(S)-HETE-d8.

G cluster_0 Initial Troubleshooting Workflow start Low or No Signal for 15(S)-HETE-d8 check_system Run System Suitability Test (Known Standard) start->check_system system_ok System OK? check_system->system_ok check_leaks Inspect for Leaks check_spray Check ESI Spray check_leaks->check_spray check_params Verify MS Parameters check_spray->check_params issue_found Address Specific Issue (e.g., Fix Leak, Clean Source) check_params->issue_found system_ok->check_leaks No investigate_further Proceed to Advanced Troubleshooting system_ok->investigate_further Yes

Caption: Initial troubleshooting workflow for low 15(S)-HETE-d8 signal.

G cluster_1 Causes and Solutions for Weak Signal cluster_sample Sample Issues cluster_lc LC Issues cluster_ms MS Issues weak_signal Weak 15(S)-HETE-d8 Signal degradation Degradation extraction Poor Extraction concentration Low Concentration peak_shape Poor Peak Shape retention Retention Shift ionization Suboptimal Ionization matrix_effects Matrix Effects ms_params Incorrect Parameters solution1 Proper Storage (-20°C or below) degradation->solution1 Solution solution2 Optimize SPE/LLE Protocol extraction->solution2 Solution solution3 Optimize Mobile Phase & Column peak_shape->solution3 Solution solution4 Improve Sample Cleanup & Chromatography matrix_effects->solution4 Solution

Caption: Common causes and solutions for weak 15(S)-HETE-d8 signal intensity.

G cluster_2 Matrix Effect Mitigation Strategy start Suspected Matrix Effect diagnose Diagnose with Post-Column Infusion or Post-Extraction Spike start->diagnose mitigate Implement Mitigation Strategy diagnose->mitigate cleanup Improve Sample Cleanup (e.g., SPE, LLE) mitigate->cleanup chromatography Optimize Chromatography (Separate from interferences) mitigate->chromatography calibration Use Matrix-Matched Calibrants mitigate->calibration end Reliable Quantification cleanup->end chromatography->end calibration->end

Caption: Logical workflow for diagnosing and mitigating matrix effects.

References

Overcoming co-elution of oxidized and non-oxidized phospholipids in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Overcoming Co-elution of Oxidized and Non-oxidized Phospholipids (B1166683) in Chromatography

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of co-elution in the chromatographic analysis of oxidized and non-oxidized phospholipids.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of oxidized and non-oxidized phospholipids.

Issue Potential Cause Recommended Solution
Poor separation between oxidized and non-oxidized phospholipids In reverse-phase (RP) chromatography, the mobile phase may be too strong, causing premature elution.Weaken the mobile phase by decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) at the beginning of the gradient. This will increase the retention of all species, potentially improving resolution.
In Hydrophilic Interaction Liquid Chromatography (HILIC), the opposite is true; the mobile phase may be too weak (too much organic solvent).Increase the strength of the mobile phase by increasing the percentage of the aqueous component at the start of the gradient.
The chosen column chemistry may not be optimal for the specific phospholipid classes being analyzed.For RP, consider switching between C8, C18, and C30 columns to modulate hydrophobic retention. For HILIC, different polar stationary phases can be tested.
Co-elution of isobaric species (same mass, different structure) A single dimension of chromatography is insufficient to resolve structural isomers.Implement a two-dimensional liquid chromatography (2D-LC) approach. A common setup is HILIC in the first dimension to separate by head group, followed by RP-LC in the second dimension to separate by fatty acyl chain composition.
The mass spectrometer resolution may be too low to differentiate between species with very similar mass-to-charge ratios.Utilize a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR, which can distinguish between molecules with small mass differences.[1]
Poor peak shape (tailing or fronting) The sample solvent may be too strong compared to the initial mobile phase, causing the sample to spread on the column.Reconstitute the dried lipid extract in a solvent that is as weak as or weaker than the initial mobile phase. For RP, this would be a high percentage of aqueous solvent; for HILILC, a high percentage of organic solvent.
The column may be overloaded with the sample.Reduce the amount of sample injected onto the column.
Secondary interactions between the analytes and the stationary phase.For HILIC, adjusting the pH and salt concentration of the mobile phase can improve peak shape.
Low signal intensity for oxidized phospholipids Oxidized phospholipids are often present in low abundance compared to their non-oxidized counterparts, leading to ion suppression in the mass spectrometer.Enhance chromatographic separation to ensure that oxidized species elute in a region with fewer co-eluting, high-abundance lipids.[2]
Use targeted mass spectrometry approaches to selectively detect oxidized species. This can include precursor ion scanning (e.g., m/z 184 for phosphatidylcholines) or neutral loss scanning (e.g., 34 Da for hydroperoxides).[3][4]
The ionization mode (positive or negative) may not be optimal for the specific oxidized phospholipid class.Phosphatidylcholines (PCs) are typically detected with high sensitivity in positive ion mode, while other classes like phosphatidylethanolamines (PEs) and phosphatidylserines (PSs) often show better response in negative ion mode.[4][5]
Analyte degradation during sample preparation or analysis Phospholipids, especially those with polyunsaturated fatty acids, are susceptible to auto-oxidation.Add an antioxidant, such as butylated hydroxytoluene (BHT), to all solvents used during sample extraction and preparation to prevent artifactual oxidation.[1][6]
Hydroperoxides can be unstable.To analyze more stable products, hydroperoxides can be reduced to their corresponding hydroxides using a reducing agent like sodium borohydride.[7]

Frequently Asked Questions (FAQs)

Q1: Why do oxidized and non-oxidized phospholipids co-elute in chromatography?

A1: Co-elution occurs when two or more compounds are not adequately separated by the chromatographic system and elute at the same time. For phospholipids, this is a common challenge due to their structural similarity. While oxidation introduces polar functional groups (e.g., hydroxyl, hydroperoxyl, carboxyl), the overall change in polarity might not be sufficient for complete separation from the highly abundant, non-oxidized parent molecules, especially in complex biological samples.

Q2: What are the main chromatographic strategies to separate oxidized from non-oxidized phospholipids?

A2: The two primary strategies are Reverse-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Reverse-Phase (RP) Chromatography: Separates molecules based on their hydrophobicity. Non-polar compounds are retained longer on the non-polar stationary phase (e.g., C18). Since oxidation increases the polarity of a phospholipid, oxidized phospholipids will elute earlier than their non-oxidized counterparts in an RP system .[2][8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Separates molecules based on their polarity. Polar compounds are retained longer on a polar stationary phase. In HILIC, phospholipids are primarily separated based on their polar head groups. This technique can effectively separate different classes of phospholipids (e.g., PC, PE, PS).[9][10]

Q3: How do I choose between Reverse-Phase (RP) and HILIC for my experiment?

A3: The choice depends on the research goal:

  • Choose RP-LC when the primary goal is to separate oxidized species from their parent non-oxidized forms within the same class. The increased polarity of oxidized lipids provides a clear separation, with oxidized species eluting earlier.[2]

  • Choose HILIC when the objective is to separate different phospholipid classes from each other (e.g., separating all PCs from all PEs). This can reduce ion suppression between classes and simplify data analysis. Within a class, separation of oxidized from non-oxidized species may be less pronounced than in RP.[9][10]

Q4: What is the role of mass spectrometry in analyzing oxidized phospholipids?

A4: Mass spectrometry (MS) is essential for both detection and structural identification. High-resolution MS can differentiate between isobaric species.[1] Tandem MS (MS/MS) is used to fragment the molecules, providing structural information about the head group and the fatty acyl chains, including the location of the oxidation. Targeted MS techniques like precursor ion scanning and neutral loss scanning can selectively detect specific classes or types of oxidized phospholipids, even at low concentrations.[3][4][5]

Q5: How can I prevent the artificial oxidation of my samples during preparation?

A5: To prevent ex vivo oxidation, it is crucial to handle samples quickly, keep them at low temperatures, and use antioxidants. Adding butylated hydroxytoluene (BHT) to the extraction solvents is a common and effective practice.[1][6] It is also advisable to perform sample preparation under an inert atmosphere (e.g., nitrogen or argon) if possible.

Data Summary: Expected Elution Behavior

The following table summarizes the general principles of elution for oxidized and non-oxidized phospholipids in the two most common chromatographic modes. Absolute retention times will vary based on the specific column, gradient, and instrument used.

Chromatography Mode Analyte General Elution Order Principle Expected Relative Retention
Reverse-Phase (RP) Non-oxidized PhospholipidMore hydrophobic, stronger interaction with stationary phase.Later Elution
Oxidized Phospholipid (e.g., hydroxylated, hydroperoxylated)More polar due to added functional groups, weaker interaction.Earlier Elution [2][8]
Truncated (chain-shortened) Oxidized PhospholipidSignificantly more polar and less hydrophobic.Much Earlier Elution
Hydrophilic Interaction (HILIC) Phospholipid ClassesSeparation is based on the polarity of the head group.Elution order is generally: PC < PE < PG < PI < PS
Within a class (e.g., non-oxidized PC vs. oxidized PC)Oxidation adds polar groups, increasing interaction with the polar stationary phase.Later Elution (or minimal change, depending on the nature of the oxidation)

Experimental Protocols

Protocol 1: Reverse-Phase LC/MS for Separation of Oxidized Phospholipids

This protocol is designed to separate oxidized phospholipids from their more hydrophobic, non-oxidized parent molecules.

1. Sample Preparation (from Plasma)

  • To 40 µL of plasma, add an internal standard (e.g., 100 ng of 13:0/13:0-PC).[3]

  • Add a solution of butylated hydroxytoluene (BHT) in methanol (B129727) to a final concentration of 0.01% to prevent auto-oxidation.[1][6]

  • Perform a liquid-liquid extraction using a modified Bligh-Dyer or Folch method. A common approach is to add chloroform:methanol (2:1, v/v).

  • Vortex thoroughly and centrifuge to separate the layers.

  • Collect the lower organic layer containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with the initial mobile phase (e.g., methanol:chloroform 1:1, followed by dilution in the initial mobile phase).[3]

2. Chromatographic Conditions

  • Column: C8 or C18 reversed-phase column (e.g., Luna C8).[4]

  • Mobile Phase A: 70% Methanol with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[3]

  • Mobile Phase B: Acetonitrile:Isopropanol (1:2, v/v) with 5 mM ammonium formate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Gradient:

    • 0-5 min: 0% B

    • 5-25 min: Linear gradient to 100% B

    • 25-35 min: Hold at 100% B

    • 35-40 min: Return to 0% B and equilibrate

3. Mass Spectrometry Parameters (Q-TRAP/Triple Quadrupole)

  • Ionization Mode: Positive and Negative Electrospray Ionization (run separately).

  • Targeted Scans (Positive Mode for PCs):

    • Precursor Ion Scan (PIS): Scan for precursors of m/z 184.1 (phosphorylcholine head group).[1][3]

    • Collision Energy: ~45 eV.[3]

  • Targeted Scans (for Hydroperoxides):

    • Neutral Loss Scan (NL): Scan for a neutral loss of 34 Da (H₂O₂).[3][4]

    • Collision Energy: ~35 eV.[3]

  • Declustering Potential: 50 V.[3]

Protocol 2: HILIC-LC/MS for Separation of Phospholipid Classes

This protocol is optimized for separating phospholipids based on their head group polarity.

1. Sample Preparation

  • Follow the same sample preparation steps as in Protocol 1, ensuring the final reconstitution solvent is high in organic content (e.g., 95% acetonitrile) to be compatible with the initial HILIC mobile phase.

2. Chromatographic Conditions

  • Column: Silica-based HILIC column (e.g., Kinetex HILIC, Luna NH2).[9][11]

  • Mobile Phase A: Acetonitrile.[10]

  • Mobile Phase B: 35 mM Ammonium acetate (B1210297) solution (pH 5.75).[10]

  • Flow Rate: 0.3 mL/min.[10]

  • Column Temperature: 40 °C.[10]

  • Gradient:

    • 0-0.5 min: 3% B

    • 0.5-26.5 min: Linear gradient to 25% B

    • 27-33 min: Linear gradient to 40% B

    • 35-45 min: Return to 3% B and equilibrate.[10]

3. Mass Spectrometry Parameters

  • Ionization Mode: Positive and Negative Electrospray Ionization.

  • Full Scan MS: Acquire data in full scan mode to profile all eluting lipid classes.

  • Data-Dependent MS/MS: Trigger MS/MS fragmentation on the most abundant ions from the full scan to obtain structural information.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection MS Detection & Analysis Start Biological Sample (e.g., Plasma) Add_IS Add Internal Standard & Antioxidant (BHT) Start->Add_IS Extraction Liquid-Liquid Extraction (e.g., Bligh-Dyer) Add_IS->Extraction Drydown Dry Extract (Nitrogen Stream) Extraction->Drydown Reconstitute Reconstitute in Injection Solvent Drydown->Reconstitute LC_Injection Inject onto LC Column Reconstitute->LC_Injection RP_Path Reverse-Phase (RP) Separation (by Hydrophobicity) LC_Injection->RP_Path Option 1 HILIC_Path HILIC Separation (by Polarity/Head Group) LC_Injection->HILIC_Path Option 2 MS_Detect Mass Spectrometry Detection (Full Scan, PIS, NL) RP_Path->MS_Detect HILIC_Path->MS_Detect Data_Analysis Data Analysis (Peak Integration, Identification) MS_Detect->Data_Analysis End Results Data_Analysis->End

Caption: General experimental workflow for the analysis of oxidized phospholipids.

Separation_Logic cluster_RP Reverse-Phase (RP) Chromatography cluster_HILIC HILIC Chromatography RP_Principle Principle: Separation by Hydrophobicity (Non-polar stationary phase) RP_Elution Elution Order: 1. Truncated OxPL (Most Polar) 2. Oxidized PL 3. Non-oxidized PL (Least Polar) RP_Principle->RP_Elution Leads to HILIC_Principle Principle: Separation by Polarity (Polar stationary phase) HILIC_Elution Elution Order: Separation primarily by head group (e.g., PC -> PE -> PS) HILIC_Principle->HILIC_Elution Leads to Start Mixture of Oxidized & Non-oxidized Phospholipids Start->RP_Principle Approach 1 Start->HILIC_Principle Approach 2

References

Technical Support Center: Optimization of Mass Spectrometry Source Parameters for Oxidized Phospholipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for oxidized phospholipid (OxPL) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing mass spectrometry (MS) source parameters and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical ESI source parameters to optimize for OxPL analysis?

A1: The most critical electrospray ionization (ESI) source parameters for OxPL analysis are:

  • Capillary Voltage (Vcap): Influences the spray stability and ionization efficiency. An optimal voltage is crucial for generating a stable ion current.[1][2]

  • Cone Voltage (or Declustering Potential/Fragmentor Voltage): This parameter affects the transfer of ions from the atmospheric pressure region to the vacuum region of the mass spectrometer. It is a key parameter for controlling in-source fragmentation (ISF).[3][4]

  • Desolvation Gas Flow and Temperature: These parameters aid in the desolvation of the ESI droplets to generate gas-phase ions. Proper optimization is essential for maximizing signal intensity and minimizing solvent clusters.[1]

  • Source Temperature: The temperature of the ESI source can influence desolvation and in-source fragmentation.[1][5]

Q2: Why is in-source fragmentation (ISF) a significant problem in OxPL analysis?

A2: In-source fragmentation (ISF) is a major challenge in OxPL analysis because it can generate fragment ions that have the same mass-to-charge ratio (m/z) as other endogenous lipids, leading to misidentification and inaccurate quantification.[3] This is particularly problematic for oxidized phospholipids (B1166683) as they are often low in abundance, and their fragment ions can be mistaken for other biologically relevant molecules. For example, in-source fragmentation of phosphatidylcholines (PCs) can generate lysophosphatidylcholine (B164491) (LPC)-like artifacts.[3]

Q3: What are the advantages of using Liquid Chromatography (LC) coupled with MS for OxPL analysis compared to direct infusion (shotgun lipidomics)?

A3: LC-MS offers several advantages for OxPL analysis:

  • Separation of Isobars and Isomers: LC separates lipids based on their physicochemical properties, which helps to resolve isobaric and isomeric species that have the same m/z but different structures.[6]

  • Reduced Ion Suppression: By separating different lipid classes, LC can minimize ion suppression effects, where the ionization of a target analyte is suppressed by the presence of other co-eluting compounds.[7]

  • Improved Identification and Quantification: The retention time from the LC separation provides an additional layer of identification, leading to more confident peak assignment and more accurate quantification.

Q4: What are precursor ion scanning and neutral loss scanning, and how are they useful for OxPL analysis?

A4: Precursor ion scanning and neutral loss scanning are powerful tandem mass spectrometry (MS/MS) techniques for the targeted analysis of specific lipid classes.[8][9]

  • Precursor Ion Scanning: This technique identifies all precursor ions that fragment to a specific product ion. For example, a precursor ion scan for m/z 184 is commonly used to selectively detect phosphocholine-containing lipids like PCs and LPCs.[8][9]

  • Neutral Loss Scanning: This technique identifies all precursor ions that lose a specific neutral fragment upon fragmentation. For instance, a neutral loss scan of 141 Da can be used to detect phosphatidylethanolamine (B1630911) (PE) species.[10] These methods are highly valuable for identifying and characterizing families of OxPLs within complex biological samples.[8][9]

Troubleshooting Guides

IssuePossible Cause(s)Recommended Action(s)
Low Signal Intensity / Poor Ionization - Suboptimal capillary voltage- Inefficient desolvation- Ion suppression from matrix components- Optimize capillary voltage by infusing a standard and monitoring the ion current.- Increase desolvation gas flow and/or temperature incrementally.- Improve sample preparation to remove interfering substances. Consider using a more efficient extraction method or solid-phase extraction (SPE) cleanup.
High In-Source Fragmentation (ISF) - Cone voltage/declustering potential is too high- High source temperature- Gradually decrease the cone voltage/declustering potential until the precursor ion is maximized and fragment ions are minimized.[3]- Reduce the source temperature in small increments.[5]
Unstable Spray / Fluctuating Signal - Clogged ESI needle- Inappropriate capillary voltage- Improper positioning of the ESI probe- Clean or replace the ESI needle.- Adjust the capillary voltage to achieve a stable spray.- Optimize the position of the ESI probe relative to the mass spectrometer inlet.
Predominance of Unwanted Adducts (e.g., high sodium adducts, low protonated ions) - High salt concentration in the sample or mobile phase- Mobile phase additives- Use high-purity solvents and reagents to minimize salt contamination.- Consider adding a small amount of a volatile acid (e.g., formic acid) to the mobile phase to promote protonation.[1]
Poor Chromatographic Peak Shape - Incompatible mobile phase with the stationary phase- Sample overload- Column contamination- Ensure the mobile phase composition is appropriate for the LC column being used.- Dilute the sample to avoid overloading the column.- Wash the column with a strong solvent or replace it if necessary.

Quantitative Data Summary

The optimal ESI source parameters can vary significantly depending on the mass spectrometer model, the specific class of oxidized phospholipid being analyzed, and the ionization mode. The following tables provide a general starting point for optimization on common instrument platforms. It is crucial to fine-tune these parameters for your specific application.

Table 1: Recommended Starting ESI Source Parameters for OxPL Analysis on Different MS Platforms (Positive Ion Mode)

ParameterQ-TOF (e.g., Agilent 6560)Orbitrap (e.g., Thermo Q Exactive)Triple Quadrupole (e.g., SCIEX 5500)
Capillary Voltage (V) 3500 - 45003500 - 45004500 - 5500
Cone/Declustering Potential (V) 40 - 8060 - 10050 - 100[4]
Desolvation Gas Flow (L/hr) 8 - 12 (as N₂)40 - 60 (arbitrary units)400 - 600 (as N₂)
Desolvation Temperature (°C) 250 - 350300 - 400500 - 650
Source Temperature (°C) 100 - 150120 - 150Not directly controlled

Table 2: Recommended Starting ESI Source Parameters for OxPL Analysis on Different MS Platforms (Negative Ion Mode)

ParameterQ-TOF (e.g., Agilent 6560)Orbitrap (e.g., Thermo Q Exactive)Triple Quadrupole (e.g., SCIEX 5500)
Capillary Voltage (V) -3000 to -4000-3000 to -4000-4000 to -5000
Cone/Declustering Potential (V) -50 to -100-70 to -120-60 to -120
Desolvation Gas Flow (L/hr) 8 - 12 (as N₂)40 - 60 (arbitrary units)400 - 600 (as N₂)
Desolvation Temperature (°C) 250 - 350300 - 400500 - 650
Source Temperature (°C) 100 - 150120 - 150Not directly controlled

Note: These are general guidelines. The optimal values will depend on the specific instrument, analyte, and mobile phase composition. It is always recommended to perform a systematic optimization for each new assay.

Experimental Protocols

Protocol 1: Systematic Optimization of ESI Source Parameters

This protocol describes a systematic approach to optimize key ESI source parameters for the analysis of a specific oxidized phospholipid standard.

1. Sample Preparation: a. Prepare a standard solution of the target oxidized phospholipid (e.g., 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine, POVPC) at a concentration of 1 µg/mL in a solvent compatible with your LC mobile phase (e.g., methanol/water 80:20 v/v). b. Add an appropriate internal standard if available.

2. Initial Instrument Setup: a. Set up the LC-MS system with the desired column and mobile phases. For reversed-phase chromatography, a C18 or C8 column is commonly used.[9] b. Set the initial ESI source parameters to the manufacturer's default settings or the values from the tables above.

3. Optimization Workflow: a. Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump. b. Optimize Capillary Voltage: While monitoring the ion current of the precursor ion of your target analyte, gradually increase the capillary voltage until a stable and maximal signal is achieved. Avoid voltages that lead to an unstable spray or electrical discharge.[11] c. Optimize Cone Voltage/Declustering Potential: Set the capillary voltage to the optimal value. Then, ramp the cone voltage/declustering potential over a range (e.g., 20-150 V) and monitor the intensity of the precursor ion and any potential fragment ions. Select the voltage that maximizes the precursor ion intensity while minimizing in-source fragmentation.[3] d. Optimize Desolvation Gas Flow and Temperature: With the optimal capillary and cone voltages, systematically vary the desolvation gas flow and temperature. Monitor the signal intensity of the precursor ion to find the combination that provides the best desolvation efficiency without causing thermal degradation of the analyte.[1] e. Optimize Source Temperature: Finally, adjust the source temperature to further enhance signal intensity, again being mindful of potential thermal degradation.

4. Verification with LC-MS: a. Once the optimal source parameters are determined by direct infusion, inject the standard solution onto the LC-MS system and acquire data. b. Verify that the optimized parameters provide good peak shape, sensitivity, and minimal in-source fragmentation under chromatographic conditions.

Protocol 2: Targeted Analysis of Oxidized Phosphatidylcholines (OxPCs) using Precursor Ion Scanning

This protocol outlines the use of precursor ion scanning to selectively detect OxPCs in a complex biological sample.

1. Sample Preparation: a. Extract lipids from the biological sample (e.g., plasma, tissue homogenate) using a suitable method like the Folch or Bligh-Dyer extraction. b. Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Method Setup: a. Set up the LC method for lipid separation. b. In the mass spectrometer method, select "Precursor Ion Scan" mode. c. Set the product ion m/z to 184.1 (the characteristic phosphocholine (B91661) headgroup fragment).[8][9] d. Define the precursor mass range to cover the expected m/z of your target OxPCs. e. Set the collision energy to a value that efficiently generates the m/z 184.1 fragment. This typically requires optimization but a starting point of 30-40 eV is common.[12]

3. Data Acquisition and Analysis: a. Inject the sample and acquire the data. b. The resulting chromatogram will show peaks corresponding to all phosphocholine-containing lipids in the sample. c. Identify potential OxPCs based on their retention times and exact masses. Further structural confirmation can be achieved by performing product ion scans on the identified precursor ions.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., Folch, Bligh-Dyer) Sample->Extraction Reconstitution Reconstitution in LC-compatible solvent Extraction->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation ESI_Ionization Electrospray Ionization (Optimized Parameters) LC_Separation->ESI_Ionization MS_Detection Mass Spectrometry Detection ESI_Ionization->MS_Detection Peak_Picking Peak Picking and Integration MS_Detection->Peak_Picking Identification Compound Identification (m/z, RT, MS/MS) Peak_Picking->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for oxidized phospholipid analysis.

Signaling_Pathway cluster_stimulus Stimulus cluster_receptors Cell Surface Receptors cluster_signaling Intracellular Signaling cluster_response Cellular Response OxLDL Oxidized LDL (OxLDL) containing OxPLs CD36 CD36 OxLDL->CD36 TLR4 TLR4 OxLDL->TLR4 MAPK MAPK Pathway CD36->MAPK Foam_Cell Foam Cell Formation CD36->Foam_Cell NFkB NF-κB Activation TLR4->NFkB ROS ROS Production TLR4->ROS Inflammation Inflammation (Cytokine Release) NFkB->Inflammation Apoptosis Apoptosis NFkB->Apoptosis MAPK->Inflammation MAPK->Apoptosis

Caption: Simplified signaling pathway of oxidized phospholipids in atherosclerosis.[12][13]

References

Technical Support Center: Absolute Quantification of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the absolute quantification of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC (S-HETE-PC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound (S-HETE-PC) is an oxidized phospholipid where the polyunsaturated fatty acid at the sn-2 position of the glycerol (B35011) backbone has been oxidized to form 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). Oxidized phospholipids (B1166683) are increasingly recognized as important signaling molecules and markers of oxidative stress in various physiological and pathological processes.[1] Accurate quantification of specific oxidized phospholipid species like S-HETE-PC is crucial for understanding their biological roles and for the development of potential diagnostic markers and therapeutic targets.

Q2: What are the main challenges in the absolute quantification of S-HETE-PC?

A2: The absolute quantification of S-HETE-PC presents several analytical challenges:

  • Low Abundance: S-HETE-PC is typically present at very low concentrations in biological samples compared to its non-oxidized counterparts.

  • Chemical Instability: The oxidized fatty acid moiety is susceptible to further oxidation or degradation during sample preparation and analysis.

  • Isomeric Complexity: The presence of other positional isomers of HETE-containing phospholipids can interfere with accurate quantification.

  • Lack of Commercial Standards: The availability of certified reference standards and stable isotope-labeled internal standards for every specific oxidized phospholipid, including S-HETE-PC, can be limited.

  • Matrix Effects: Complex biological matrices can interfere with the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.

Q3: What is the general workflow for the absolute quantification of S-HETE-PC?

A3: The general workflow involves several key steps:

  • Sample Collection and Storage: Proper collection and immediate storage at -80°C are crucial to minimize artificial oxidation.

  • Lipid Extraction: Efficient extraction of lipids from the biological matrix using a suitable solvent system, often in the presence of antioxidants.

  • Sample Cleanup: Removal of interfering substances from the lipid extract.

  • LC-MS/MS Analysis: Separation of S-HETE-PC from other lipids by liquid chromatography followed by detection and quantification using tandem mass spectrometry.

  • Data Analysis: Calculation of the absolute concentration of S-HETE-PC using a calibration curve and an appropriate internal standard.

Troubleshooting Guide

This guide addresses common issues encountered during the absolute quantification of S-HETE-PC.

Problem Potential Cause Recommended Solution
Low or no S-HETE-PC signal Inefficient lipid extraction.Optimize the extraction protocol. The Folch or Bligh-Dyer methods are commonly used for phospholipids. Ensure the solvent-to-sample ratio is appropriate and that the homogenization is thorough.[2]
Degradation of S-HETE-PC during sample preparation.Add an antioxidant such as butylated hydroxytoluene (BHT) to all solvents used for extraction and sample preparation.[3] Work on ice whenever possible and flush samples with an inert gas (e.g., argon or nitrogen) to prevent oxidation.[4]
Poor ionization in the mass spectrometer.Optimize the electrospray ionization (ESI) source parameters. Phosphatidylcholines generally ionize well in positive ion mode. Ensure the mobile phase composition is compatible with ESI.
Poor peak shape in the chromatogram Inappropriate LC column or mobile phase.Use a C18 or C8 reversed-phase column suitable for lipidomics. Optimize the mobile phase gradient. A gradient of acetonitrile (B52724) and isopropanol (B130326) with 0.1% formic acid is a good starting point.[5]
Sample overload.Dilute the sample extract before injection.
High background noise or interfering peaks Matrix effects from the biological sample.Improve the sample cleanup procedure. Solid-phase extraction (SPE) can be effective in removing interfering substances.
Contamination from plastics or solvents.Use high-purity solvents and glass vials to minimize contamination.
Inaccurate or irreproducible quantification Lack of a suitable internal standard.Use a stable isotope-labeled internal standard that is structurally as similar as possible to S-HETE-PC. A deuterated version of S-HETE-PC would be ideal. If unavailable, a deuterated version of a closely related phospholipid, such as 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE-d11, may be considered.[6]
Non-linearity of the calibration curve.Prepare a calibration curve with a sufficient number of points covering the expected concentration range of the analyte. Ensure the detector is not saturated at high concentrations.
Incorrect identification of the analyte peak.Confirm the identity of the S-HETE-PC peak by comparing its retention time and MS/MS fragmentation pattern with that of an authentic standard, if available. The characteristic product ion for phosphatidylcholines in positive ion mode is m/z 184.1, corresponding to the phosphocholine (B91661) headgroup.[7]

Experimental Protocols

1. Lipid Extraction (Modified Folch Method)

This protocol is a general guideline and may need optimization for specific sample types.

  • Materials:

    • Chloroform (HPLC grade)

    • Methanol (HPLC grade)

    • 0.9% NaCl solution

    • Butylated hydroxytoluene (BHT)

    • Inert gas (Argon or Nitrogen)

    • Glass centrifuge tubes

  • Procedure:

    • To 100 µL of plasma or homogenized tissue, add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol containing 0.01% BHT.

    • Add a known amount of a suitable internal standard (e.g., a deuterated S-HETE-PC analogue).

    • Vortex the mixture vigorously for 2 minutes.

    • Add 400 µL of 0.9% NaCl solution and vortex for another 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) into a clean glass tube.

    • Dry the organic phase under a gentle stream of nitrogen or argon.

    • Reconstitute the dried lipid extract in a suitable volume of the initial LC mobile phase for analysis.[2]

2. LC-MS/MS Analysis

The following are suggested starting parameters for LC-MS/MS analysis. Optimization will be required for your specific instrument and application.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

    • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 0.1% Formic Acid

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 0.1% Formic Acid

    • Gradient: A linear gradient from 40% B to 100% B over 15 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 40% B.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM):

      • The precursor ion for S-HETE-PC (C₄₆H₈₄NO₉P) is m/z 826.6 [M+H]⁺.

      • The primary product ion is m/z 184.1, corresponding to the phosphocholine headgroup.

      • Other product ions corresponding to the neutral loss of the stearoyl and 15-HETE chains can also be monitored for confirmation.

    • Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters for maximum signal intensity of the target analyte and internal standard.

Quantitative Data Summary

Currently, there is limited publicly available data on the absolute concentrations of this compound in various biological matrices. The table below provides a template for summarizing such data as it becomes available through research. For reference, concentrations of the free fatty acid 15(S)-HETE in human plasma have been reported in the low ng/mL range.

Biological MatrixConditionMean Concentration (ng/mL or ng/g tissue)Standard DeviationReference
Human PlasmaHealthy ControlData not availableData not available
Human PlasmaDisease State XData not availableData not available
Rat LiverControlData not availableData not available
Rat LiverTreatedData not availableData not available

Visualizations

Experimental Workflow for S-HETE-PC Quantification

experimental_workflow sample Biological Sample (e.g., Plasma, Tissue) storage Storage at -80°C sample->storage Immediate Freezing extraction Lipid Extraction (with Antioxidant & Internal Standard) storage->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup lcms LC-MS/MS Analysis (MRM Mode) cleanup->lcms data Data Analysis (Absolute Quantification) lcms->data result Concentration of S-HETE-PC data->result

Caption: Experimental workflow for the absolute quantification of S-HETE-PC.

15-Lipoxygenase (15-LOX) Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid (in Phospholipids) LOX15 15-Lipoxygenase (15-LOX) Arachidonic_Acid->LOX15 Oxidation HETE15 15(S)-HETE LOX15->HETE15 Esterification Esterification into Phospholipids HETE15->Esterification Signaling Downstream Signaling (e.g., PPARγ activation) HETE15->Signaling SHETE_PC This compound Esterification->SHETE_PC SHETE_PC->Signaling Biological_Effects Biological Effects (e.g., Anti-inflammatory) Signaling->Biological_Effects

References

Improving the recovery of oxidized phospholipids from complex biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the recovery of oxidized phospholipids (B1166683) (OxPLs) from complex biological matrices. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during extraction and analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recovery and analysis of OxPLs, offering potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Recovery of OxPLs Incomplete cell/tissue lysis: The extraction solvent may not have adequately penetrated the sample matrix.- Ensure thorough homogenization of tissue samples on ice. - For cultured cells, consider using a cell scraper and performing extraction directly in the culture dish.
Inefficient extraction method: The chosen solvent system may not be optimal for the specific OxPLs of interest.- For a broad range of OxPLs, consider using a robust liquid-liquid extraction method like the Folch (chloroform/methanol) or Bligh & Dyer method.[1][2] - For targeted analysis, solid-phase extraction (SPE) with a suitable sorbent (e.g., C18, mixed-mode) can improve selectivity.[3][4][5]
Analyte loss during phase separation: Emulsion formation or incomplete separation of aqueous and organic layers can lead to loss of OxPLs.- Centrifuge samples at a higher speed or for a longer duration to achieve clear phase separation. - The addition of a salt solution (e.g., 0.9% NaCl) can help break emulsions in Folch-based extractions.[1]
Degradation of OxPLs: OxPLs are labile and can degrade due to enzymatic activity or oxidation.[6]- Work quickly and keep samples on ice throughout the extraction process. - Add antioxidants such as butylated hydroxytoluene (BHT) to all extraction solvents to prevent autooxidation.[2][7] - For tissue samples, consider heat treatment (e.g., boiling in isopropanol) to inactivate lipases.[2]
High Variability Between Replicates Inconsistent sample handling: Minor variations in extraction time, temperature, or solvent volumes can lead to significant differences.- Standardize all steps of the protocol and ensure consistent timing for each sample. - Use precise pipetting techniques and pre-chilled solvents.
Sample heterogeneity: The distribution of OxPLs within a biological sample can be uneven.- Ensure the sample is thoroughly homogenized before taking an aliquot for extraction.
Instrumental variability: Fluctuations in mass spectrometer performance can affect signal intensity.- Use a suitable internal standard for every sample to normalize for variations in extraction efficiency and instrument response.[7]
Presence of Interfering Peaks in Mass Spectrometry Data Co-extraction of other lipids: Abundant non-oxidized phospholipids can suppress the ionization of low-abundance OxPLs.[8]- Optimize the SPE wash and elution steps to selectively remove interfering lipid classes.[4][9] - Use a chromatographic method (e.g., reversed-phase HPLC) to separate OxPLs from other lipids before MS analysis.[7][10]
Matrix effects: Components of the biological matrix can interfere with ionization in the mass spectrometer.[9]- Employ a more rigorous cleanup method, such as a combination of liquid-liquid extraction and solid-phase extraction. - Dilute the final extract to reduce the concentration of matrix components.
Evidence of Artificial Oxidation (Higher than expected levels of oxidation products) Oxidation during sample preparation and storage: Exposure to air, light, or metal ions can induce non-enzymatic oxidation.[6]- Store samples at -80°C and minimize freeze-thaw cycles.[6] - Purge storage vials and solvent bottles with an inert gas (e.g., argon or nitrogen) before sealing.[11] - Use amber glass vials to protect samples from light.[6]
Contaminated solvents or reagents: Peroxides in solvents can artificially oxidize lipids.- Use high-purity, HPLC-grade solvents and check for peroxides before use.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is best for recovering a broad range of oxidized phospholipids?

A1: For a comprehensive analysis of various OxPL species, liquid-liquid extraction (LLE) methods are generally preferred due to their ability to effectively isolate a wide array of lipids.[1] The Folch method, which uses a chloroform/methanol (B129727) mixture, and the Bligh and Dyer method are two of the most established and widely used LLE protocols for lipid extraction.[2]

Q2: When should I use Solid-Phase Extraction (SPE) for OxPLs?

A2: SPE is particularly useful when you need to isolate specific classes of OxPLs or to clean up a sample after an initial LLE.[5] It can effectively remove interfering substances, such as abundant non-oxidized phospholipids, which can cause ion suppression in mass spectrometry.[4][9] Mixed-mode SPE cartridges that combine reversed-phase and ion-exchange properties can offer enhanced selectivity for certain OxPLs.[9]

Q3: How can I prevent the artificial formation of oxidized phospholipids during my experiment?

A3: Preventing artificial oxidation is critical for accurate quantification. Key measures include:

  • Adding antioxidants: Incorporate antioxidants like butylated hydroxytoluene (BHT) into all solvents used for extraction and storage.[2][7]

  • Maintaining low temperatures: Perform all extraction steps on ice to minimize enzymatic and chemical activity.[6]

  • Excluding oxygen: Work in an environment with minimal oxygen exposure. Purging samples and solvents with an inert gas like argon or nitrogen is highly recommended.[6][11]

  • Protecting from light: Use amber vials or cover tubes with aluminum foil to prevent photo-oxidation.[6]

Q4: What are the best practices for storing biological samples and lipid extracts to ensure the stability of OxPLs?

A4: For long-term stability, biological samples should be stored at -80°C. After extraction, lipids should be stored in an organic solvent (e.g., chloroform/methanol) containing an antioxidant at -20°C or lower in an airtight container, protected from light and oxygen.[6] It is also advisable to aliquot samples to avoid multiple freeze-thaw cycles.[6]

Q5: Why is the use of an internal standard crucial in OxPL analysis?

A5: The use of internal standards is essential for accurate quantification.[7] Due to the multi-step nature of the extraction and analysis process, some sample loss is inevitable. An internal standard, which is a lipid species not naturally present in the sample or a stable isotope-labeled version of the analyte, is added at the beginning of the extraction process. By comparing the signal of the analyte to the signal of the internal standard, one can correct for variations in recovery and instrument response, leading to more accurate and reproducible results.[7]

Experimental Protocols

Protocol 1: Modified Folch Liquid-Liquid Extraction for OxPLs from Plasma

This protocol is a modification of the classic Folch method, optimized for the recovery of OxPLs from plasma samples.

Materials:

  • Plasma sample

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (pre-chilled)

  • Butylated hydroxytoluene (BHT)

  • Internal standard solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare a stock solution of 10 mg/mL BHT in methanol.

  • Prepare a 2:1 (v/v) chloroform:methanol extraction solvent. Add BHT stock solution to a final concentration of 0.01% (e.g., 10 µL of BHT stock per 10 mL of solvent).

  • In a glass centrifuge tube on ice, add 100 µL of plasma.

  • Add the appropriate amount of internal standard.

  • Add 2 mL of the chloroform:methanol (2:1) mixture containing BHT.

  • Vortex the tube vigorously for 1 minute.

  • Incubate on ice for 30 minutes to allow for complete extraction.

  • Add 500 µL of pre-chilled 0.9% NaCl solution.

  • Vortex for another 30 seconds to mix thoroughly.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer it to a clean glass vial.

  • Dry the extract under a gentle stream of nitrogen or argon.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol or acetonitrile/isopropanol).

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup and Fractionation of OxPLs

This protocol is designed for the cleanup of a total lipid extract to enrich for OxPLs and remove interfering compounds. A C18 SPE cartridge is used in this example.

Materials:

  • Dried lipid extract (from Protocol 1)

  • C18 SPE cartridge (e.g., 100 mg)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Isopropanol (B130326) (HPLC grade)

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning:

    • Pass 3 mL of isopropanol through the C18 cartridge.

    • Pass 3 mL of methanol through the cartridge.

    • Equilibrate the cartridge with 3 mL of water. Do not let the cartridge run dry.

  • Sample Loading:

    • Reconstitute the dried lipid extract in 500 µL of methanol:water (1:1, v/v).

    • Load the sample onto the conditioned C18 cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of water to remove salts and other polar impurities.

    • Wash with 3 mL of hexane to elute neutral lipids.

  • Elution:

    • Elute the oxidized phospholipids with 2 mL of isopropanol.[12]

  • Final Preparation:

    • Dry the eluted fraction under a stream of nitrogen or argon.

    • Reconstitute in a suitable solvent for LC-MS/MS analysis.

Visualizations

Experimental_Workflow_for_OxPL_Analysis cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Biological_Sample Biological Sample (Plasma, Tissue, Cells) Homogenization Homogenization / Lysis Biological_Sample->Homogenization Add_IS_BHT Add Internal Standard & BHT Homogenization->Add_IS_BHT LLE Liquid-Liquid Extraction (e.g., Folch Method) Add_IS_BHT->LLE SPE Solid-Phase Extraction LLE->SPE Optional Cleanup LC_Separation LC Separation (Reversed-Phase) LLE->LC_Separation SPE->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for Oxidized Phospholipid Analysis.

OxPL_Signaling_Pathway cluster_0 Stimulus cluster_1 OxPL Formation & Signaling cluster_2 Cellular Response Oxidative_Stress Oxidative Stress Membrane_PL Membrane Phospholipids Oxidative_Stress->Membrane_PL Oxidation OxPLs Oxidized Phospholipids (OxPLs) Membrane_PL->OxPLs Receptor_Binding Receptor Binding (e.g., CD36, TLR4) OxPLs->Receptor_Binding Downstream_Signaling Downstream Signaling (e.g., NF-κB, MAPK) Receptor_Binding->Downstream_Signaling Inflammation Inflammation Downstream_Signaling->Inflammation Apoptosis Apoptosis Downstream_Signaling->Apoptosis Foam_Cell_Formation Foam Cell Formation Downstream_Signaling->Foam_Cell_Formation

Caption: Oxidized Phospholipid Signaling Pathway.

References

Technical Support Center: Analysis of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize in-source fragmentation during mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a specific type of phospholipid. It contains a saturated fatty acid, stearic acid, at the sn-1 position and a specialized oxidized fatty acid, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), at the sn-2 position of the glycerol (B35011) backbone. The head group is phosphocholine (B91661) (PC).[1][2] This molecule is of interest in research as it is formed by the oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PC (SAPC) by the enzyme 15-lipoxygenase (15-LO).[1]

Q2: Why is in-source fragmentation a concern for this molecule?

In-source fragmentation is the unintended breakdown of an analyte in the ion source of a mass spectrometer before mass analysis.[3] Phospholipids (B1166683), especially those containing easily cleavable bonds or sensitive functional groups like the hydroxyl group in the HETE moiety, can be particularly susceptible to fragmentation.[4][5] This can lead to misidentification of compounds, inaccurate quantification, and an overestimation of related lipid species that are actually fragments.[3][4][6] For instance, the fragmentation of the phosphocholine headgroup is a common issue.[7]

Q3: What are the common fragment ions observed for phosphatidylcholines?

For phosphatidylcholines (PCs), a characteristic fragment ion is often observed at m/z 184.0733 in positive ion mode, which corresponds to the phosphocholine headgroup.[7] Other common fragmentation pathways include the neutral loss of the headgroup or the fatty acyl chains.

Troubleshooting Guide: Minimizing In-Source Fragmentation

This guide provides a systematic approach to troubleshoot and minimize the in-source fragmentation of this compound during mass spectrometry analysis.

Issue: High Abundance of Fragment Ions Compared to the Precursor Ion

Possible Causes and Solutions:

  • Harsh Ion Source Conditions: The settings in the electrospray ionization (ESI) source may be too aggressive, leading to excessive fragmentation.

    • Solution: Optimize the ion source parameters. This is a critical step in minimizing fragmentation.[6] A systematic evaluation of ESI source parameters can help in obtaining uniformly appropriate source conditions.[6] Refer to the table below for recommended starting parameters.

  • Sample Preparation Artifacts: The methods used for sample extraction and preparation can sometimes introduce issues that exacerbate fragmentation.

    • Solution: Ensure a clean lipid extraction. An improved pre-mass spectrometry lipid extraction procedure can help avoid the decomposition of phospholipids.[4]

  • Analyte Instability: The inherent chemical nature of the molecule can make it prone to fragmentation.

    • Solution: While the inherent stability cannot be changed, using "soft" ionization techniques and optimized instrument settings can significantly reduce fragmentation.

Recommended Starting Parameters for ESI-MS

The optimal settings can vary between different mass spectrometer platforms.[4] It is crucial to perform a systematic optimization for your specific instrument. The following table provides general recommendations for minimizing in-source fragmentation based on common instrument parameters.

ParameterRecommendation to Reduce FragmentationRationale
Capillary Temperature / Ion Transfer Tube Temperature Lower the temperature in increments (e.g., 25°C)Higher temperatures can increase the internal energy of the ions, leading to thermal degradation and fragmentation.[4]
Sheath and Aux Gas Flow Rates Optimize to the lowest stable flowHigh gas flow rates can increase the number of collisions and the energy of those collisions in the ion source.
Spray Voltage Use the lowest voltage that provides a stable sprayHigher voltages can increase the energy imparted to the analytes.[8]
S-Lens RF Level / Funnel RF Level Lower the RF levelThis reduces the kinetic energy of the ions as they are transferred through the ion optics, decreasing the likelihood of fragmentation upon collision with gas molecules.[4]
Collision Energy (in-source) Set to the lowest possible value (or off)Many instruments have a parameter for in-source collision-induced dissociation (CID). Ensure this is minimized or turned off for intact lipid analysis.

Experimental Workflow for Parameter Optimization

experimental_workflow cluster_prep Sample Preparation cluster_infusion Direct Infusion cluster_optimization Parameter Optimization cluster_analysis Analysis prep Prepare standard solution of this compound infuse Infuse standard directly into the mass spectrometer prep->infuse start_params Begin with gentle starting parameters infuse->start_params vary_temp Systematically vary Ion Transfer Temperature start_params->vary_temp vary_rf Systematically vary Funnel RF Level vary_temp->vary_rf at optimal temperature monitor Monitor precursor and fragment ion intensities vary_rf->monitor at each step determine_optimal Determine optimal settings with highest precursor to fragment ratio monitor->determine_optimal apply_to_samples Apply optimized method to experimental samples determine_optimal->apply_to_samples

Caption: Experimental workflow for optimizing mass spectrometry parameters to minimize in-source fragmentation.

Experimental Protocols

Protocol: Systematic Optimization of Ion Source Parameters
  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent such as methanol (B129727) or ethanol.

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Initial Instrument Settings: Begin with the instrument manufacturer's recommended "soft" ionization settings.

  • Vary a Single Parameter: Systematically vary one parameter at a time (e.g., ion transfer temperature) while keeping all other parameters constant. Acquire data for a sufficient time at each setting to obtain a stable signal.

  • Monitor Key Ions: Monitor the intensity of the precursor ion ([M+H]⁺) and known fragment ions (e.g., loss of the headgroup, loss of a fatty acyl chain).

  • Data Analysis: Plot the ratio of the precursor ion intensity to the fragment ion intensity for each parameter setting.

  • Determine Optimal Settings: Identify the parameter settings that provide the highest precursor-to-fragment ion ratio without a significant loss in overall signal intensity.[4]

  • Apply to LC-MS Method: Incorporate these optimized source parameters into your liquid chromatography-mass spectrometry (LC-MS) method for the analysis of your experimental samples.

Signaling Pathway Visualization

While a signaling pathway for this specific lipid is complex and depends on the biological context, a common fate of such oxidized phospholipids can be further metabolism or involvement in inflammatory signaling. The following diagram illustrates a generalized pathway.

signaling_pathway cluster_formation Formation cluster_signaling Potential Signaling cluster_metabolism Metabolism sapc 1-Stearoyl-2-arachidonoyl-sn-glycero-3-PC (SAPC) lo15 15-Lipoxygenase sapc->lo15 hete_pc This compound receptor Membrane Receptor Interaction hete_pc->receptor pla2 Phospholipase A2 hete_pc->pla2 lo15->hete_pc downstream Downstream Signaling Cascades receptor->downstream inflammation Modulation of Inflammation downstream->inflammation lyso_pc 1-Stearoyl-2-lyso-PC pla2->lyso_pc free_hete 15(S)-HETE pla2->free_hete

Caption: Generalized formation and potential metabolic fate of this compound.

References

Dealing with the low abundance of 15(S)-HETE-SAPC in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15(S)-HETE-SAPC (1-stearoyl-2-(15(S)-hydroxyeicosatetraenoyl)-sn-glycero-3-phosphocholine) and other low-abundance oxidized phospholipids (B1166683).

Frequently Asked Questions (FAQs)

Q1: What is 15(S)-HETE-SAPC and why is it difficult to analyze?

A1: 15(S)-HETE-SAPC is a specific oxidized phospholipid where the arachidonic acid at the sn-2 position of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (B58019) (SAPC) has been enzymatically oxidized to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). Its low abundance in biological samples is a major challenge for detection and quantification. This is due to its transient nature, susceptibility to further oxidation, and the presence of numerous other lipid isomers.[1]

Q2: What are the most critical steps in the analytical workflow for 15(S)-HETE-SAPC?

A2: The most critical steps are sample preparation and detection. Sample preparation, including extraction and purification, is crucial to minimize analyte degradation and remove interfering substances from the complex biological matrix.[2] For detection, highly sensitive and specific techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are required to distinguish 15(S)-HETE-SAPC from other structurally similar lipids.

Q3: How can I prevent the degradation of 15(S)-HETE-SAPC during sample handling and extraction?

A3: To prevent degradation, it is essential to work quickly and at low temperatures. Samples should be processed on ice and stored at -80°C. The addition of antioxidants, such as butylated hydroxytoluene (BHT), to extraction solvents is highly recommended to prevent ex vivo oxidation.[3]

Q4: What is the most suitable analytical technique for quantifying 15(S)-HETE-SAPC?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of low-abundance lipid mediators like 15(S)-HETE-SAPC.[3] This technique offers high sensitivity, specificity, and the ability to differentiate between isomers when coupled with appropriate chromatographic separation.

Q5: Are there commercially available standards for 15(S)-HETE-SAPC?

A5: Yes, standards for phospholipids containing 15(S)-HETE, such as 1-stearoyl-2-15(S)-HETE-sn-glycero-3-PE, and their deuterated analogs are commercially available and can be used for method development and as internal standards for quantification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of 15(S)-HETE-SAPC.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal in LC-MS/MS 1. Analyte Degradation: 15(S)-HETE-SAPC is prone to degradation during sample handling and storage. 2. Inefficient Extraction: The chosen extraction method may have poor recovery for oxidized phospholipids. 3. Ion Suppression: Co-eluting compounds from the biological matrix can suppress the ionization of the target analyte. 4. Low Instrument Sensitivity: The mass spectrometer may not be sensitive enough to detect the low endogenous levels.1. Improve Sample Handling: Minimize freeze-thaw cycles. Add antioxidants (e.g., BHT) to all solvents used during extraction. Keep samples on ice at all times. 2. Optimize Extraction: Test different solid-phase extraction (SPE) sorbents and elution solvents. A two-step SPE method may improve purity.[4] 3. Enhance Chromatographic Separation: Optimize the LC gradient to separate 15(S)-HETE-SAPC from interfering matrix components. Consider using a column with a different chemistry. 4. Increase Instrument Sensitivity: Ensure the mass spectrometer is properly tuned and calibrated. Optimize source parameters (e.g., spray voltage, gas flows, temperature) for your specific analyte.
Poor Recovery During Solid-Phase Extraction (SPE) 1. Inappropriate Sorbent: The SPE sorbent may not have the correct chemistry to retain and release oxidized phospholipids. 2. Incorrect Solvent Strength: The loading solvent may be too strong, causing the analyte to pass through without retention. The elution solvent may be too weak to effectively elute the analyte. 3. Sample Overload: Exceeding the capacity of the SPE cartridge can lead to breakthrough and loss of analyte.1. Select Appropriate Sorbent: For oxidized phospholipids, reversed-phase (e.g., C18) or mixed-mode sorbents can be effective.[4] 2. Optimize Solvents: For loading, ensure the sample is in a weak solvent. For elution, use a solvent strong enough to desorb the analyte. Test a gradient of elution solvents to find the optimal composition. 3. Adjust Sample Load: Reduce the amount of sample loaded onto the cartridge or use a cartridge with a larger sorbent bed.
High Background Noise 1. Contaminated Solvents/Reagents: Impurities in solvents or reagents can contribute to a high chemical background. 2. Matrix Effects: The biological matrix itself can be a significant source of background noise. 3. Carryover: Residual analyte from a previous injection can elevate the baseline.1. Use High-Purity Reagents: Use LC-MS grade solvents and freshly prepared mobile phases. 2. Improve Sample Cleanup: Implement a more rigorous sample cleanup protocol, such as a multi-step SPE or liquid-liquid extraction followed by SPE. 3. Optimize Wash Steps: Incorporate thorough wash steps in your LC method between sample injections to prevent carryover.
Poor Peak Shape 1. Incompatible Injection Solvent: The solvent in which the sample is injected may be too different from the initial mobile phase, causing peak distortion. 2. Column Overload: Injecting too much sample can lead to broad or tailing peaks. 3. Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system.1. Match Injection Solvent: Reconstitute the final extract in a solvent that is as close as possible in composition to the initial mobile phase. 2. Reduce Injection Volume: Dilute the sample or inject a smaller volume. 3. Modify Mobile Phase: Add a small amount of a competing agent (e.g., a weak acid or base) to the mobile phase to reduce secondary interactions.

Quantitative Data Summary

The following table summarizes representative concentrations of 15(S)-HETE, the oxidized fatty acid component of 15(S)-HETE-SAPC, found in various biological samples. Note that the concentration of the intact phospholipid, 15(S)-HETE-SAPC, is expected to be a fraction of these values and is highly dependent on the specific biological context.

Analyte Biological Matrix Concentration Range Reference
15(S)-HETEHuman Bronchial Epithelial Cells (stimulated with arachidonic acid)258 ± 76 ng / 10^6 cells[5]
15(S)-HETEHuman Plasma (Pulmonary Arterial Hypertension Patients)≥256 pg/mL (high group)
15-HETEHuman Heart Biopsy (Ischemic)Significantly higher than non-ischemic
15(S)-HETEHuman Peripheral Blood Monocytes (stimulated with A23187)Levels not specified, but formation of 15(S)-HETE containing phospholipids observed[1]

Experimental Protocols

Protocol 1: Extraction of Oxidized Phospholipids from Plasma using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 200 µL of plasma, add 10 µL of an appropriate internal standard (e.g., a deuterated analog of 15(S)-HETE-SAPC).

    • Add 600 µL of cold methanol (B129727) containing 0.1% BHT to precipitate proteins.

    • Vortex for 30 seconds and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (e.g., 100 mg) with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of water to remove salts and other polar impurities.

    • Wash the cartridge with 3 mL of 15% methanol in water to remove more polar lipids.

    • Elute the oxidized phospholipids with 2 mL of methanol, followed by 2 mL of acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of 15(S)-HETE-SAPC

This is a representative method and should be adapted based on the available instrumentation.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column with a particle size of ≤ 2.7 µm is recommended for good separation (e.g., 100 mm x 2.1 mm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over 15-20 minutes to elute the lipids.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40-50°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for phosphatidylcholines.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: The specific precursor-to-product ion transitions for 15(S)-HETE-SAPC and the internal standard need to be determined by direct infusion of the standards. For 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC), the precursor ion [M+H]⁺ would be m/z 810.6. For 15(S)-HETE-SAPC, the precursor ion [M+H]⁺ would be m/z 826.6 (addition of one oxygen atom). A characteristic product ion for the phosphocholine (B91661) headgroup is m/z 184.1.

Signaling Pathways and Workflows

Proposed Signaling Pathway of 15(S)-HETE-Containing Phospholipids

The incorporation of 15(S)-HETE into membrane phospholipids can alter cellular signaling. For instance, in neutrophils, phospholipids remodeled with 15(S)-HETE can lead to reduced responsiveness to platelet-activating factor (PAF), thereby inhibiting neutrophil migration across activated endothelium.[6] This suggests a role in modulating inflammatory responses.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cell Cellular Response 15S_HETE 15(S)-HETE PL_Remodeling Phospholipid Remodeling 15S_HETE->PL_Remodeling Incorporation 15S_HETE_PL 15(S)-HETE- Phospholipid PL_Remodeling->15S_HETE_PL PAF_R PAF Receptor 15S_HETE_PL->PAF_R Alters Receptor Environment Reduced_Affinity Reduced Receptor Affinity PAF_R->Reduced_Affinity Impaired_Signaling Impaired Downstream Signaling (e.g., IP3) Reduced_Affinity->Impaired_Signaling Inhibited_Migration Inhibited Neutrophil Migration Impaired_Signaling->Inhibited_Migration

Caption: Proposed pathway for 15(S)-HETE-containing phospholipids in modulating neutrophil function.

Experimental Workflow for 15(S)-HETE-SAPC Analysis

This diagram outlines the key steps from sample collection to data analysis for the quantification of 15(S)-HETE-SAPC.

Experimental_Workflow Sample_Collection Biological Sample (e.g., Plasma, Tissue) Spiking Spike with Internal Standard Sample_Collection->Spiking Extraction Protein Precipitation & Lipid Extraction Spiking->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing

Caption: A typical experimental workflow for the analysis of 15(S)-HETE-SAPC.

Troubleshooting Logic for Low Analyte Recovery in SPE

This decision tree provides a logical approach to troubleshooting low recovery issues during solid-phase extraction.

Troubleshooting_Logic Start Low Recovery in SPE? Check_Load Is analyte in the loading fraction? Start->Check_Load Check_Wash Is analyte in the wash fraction? Check_Load->Check_Wash No Sol_Load Decrease loading solvent strength Optimize sample pH Reduce sample load Check_Load->Sol_Load Yes Check_Elution Analyte retained on cartridge? Check_Wash->Check_Elution No Sol_Wash Decrease wash solvent strength Optimize wash solvent pH Check_Wash->Sol_Wash Yes Sol_Elution Increase elution solvent strength Optimize elution solvent pH Try a less retentive sorbent Check_Elution->Sol_Elution Yes

Caption: Decision tree for troubleshooting low recovery in solid-phase extraction.

References

Technical Support Center: Isomerization of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC. The focus is on addressing potential isomerization of the 15(S)-HETE moiety during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended procedure for storing and handling this compound to maintain its stability?

A1: Proper storage and handling are critical to prevent degradation and isomerization. Unsaturated phospholipids (B1166683) like this compound are susceptible to oxidation and hydrolysis.

Storage Recommendations:

ParameterRecommendationRationale
Temperature Store at -80°C for long-term stability (≥ 2 years).Minimizes chemical degradation and enzymatic activity.[1]
Atmosphere Store under an inert gas like argon or nitrogen.Prevents oxidation of the polyunsaturated HETE moiety.[2]
Container Use glass vials with Teflon-lined caps.Avoid plastic containers as impurities can leach into organic solvents.[2][3]
Form If supplied as a powder, dissolve in a suitable organic solvent for storage.Unsaturated lipids can absorb moisture and become gummy, leading to hydrolysis and oxidation.[3]
Aqueous Suspensions Avoid storing in aqueous suspensions for extended periods.Water can cause hydrolysis of the ester bonds.[3]

Handling Recommendations:

  • When using, allow the vial to warm to room temperature before opening to prevent condensation of moisture.

  • Use glass, stainless steel, or Teflon-lined labware for transferring solutions. Do not use plastic pipette tips with organic solvents.[2]

  • For sample preparation, consider flash-freezing tissues in liquid nitrogen to quench enzymatic activity.[1]

  • The use of antioxidants, such as butylated hydroxytoluene (BHT), during extraction can help prevent oxidation.[4]

Q2: What types of isomerization can occur with the 15(S)-HETE moiety in my phospholipid?

A2: The 15(S)-HETE moiety is susceptible to several types of isomerization and degradation, especially given its hydroxyl group and conjugated double bond system.

  • Oxidation to 15-keto-eicosatetraenoic acid (15-oxo-ETE or 15-KETE): The hydroxyl group at the 15-position can be oxidized to a ketone. This can occur enzymatically in biological systems.[5]

  • cis-trans Isomerization: The double bonds in the HETE fatty acid chain can undergo cis-to-trans isomerization. This can be initiated by free radicals, such as thiyl radicals, which can be generated from thiols under certain conditions (e.g., UV irradiation).[6][7] Nitrogen dioxide can also induce cis-trans isomerization of arachidonic acid within phospholipids.[8]

  • Epimerization: While less documented for the esterified HETE, free radical-mediated processes and enzymatic action in biological systems could potentially lead to the formation of the 15(R)-HETE enantiomer. Non-enzymatic lipid peroxidation typically produces a racemic mixture of R- and S-enantiomers.[9]

Q3: I suspect that my this compound has isomerized. How can I detect and quantify the different isomers?

A3: Reversed-phase high-performance liquid chromatography coupled with tandem mass spectrometry (RP-HPLC-MS/MS) is a powerful technique for separating and quantifying lipid isomers.[6] Chiral chromatography may be necessary to separate enantiomers like 15(S)-HETE and 15(R)-HETE.[10]

Analytical Workflow:

  • Lipid Extraction: Extract lipids from your sample using a suitable method like Folch, Bligh and Dyer, or methyl-tert-butyl ether (MTBE) extraction.[11][12]

  • Chromatographic Separation: Use a C18 or C30 reversed-phase column to separate the different isomers based on their polarity. cis and trans isomers can often be resolved with optimized chromatographic conditions.[6]

  • Mass Spectrometry Detection: Utilize a tandem mass spectrometer for sensitive and specific detection. You can use Multiple Reaction Monitoring (MRM) to quantify known isomers.

A detailed experimental protocol is provided in the next section.

Q4: What are the potential biological consequences of 15(S)-HETE isomerization in my experiments?

A4: The biological activity of HETE-containing phospholipids can be significantly altered by isomerization. For example, the different stereoisomers of HETE (e.g., 15(S)-HETE vs. 15(R)-HETE) can have distinct biological effects. Furthermore, oxidation to 15-oxo-ETE creates a reactive α,β-unsaturated ketone that can interact with different cellular targets. Therefore, maintaining the isomeric purity of your this compound is crucial for obtaining reproducible and accurate experimental results.

Experimental Protocols

Protocol 1: Lipid Extraction from Cell Cultures

This protocol is a modified Bligh and Dyer method suitable for extracting lipids from cultured cells.

  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Scrape the cells in PBS and centrifuge to obtain a cell pellet.

  • Solvent Addition: To the cell pellet, add a 2:1 (v/v) mixture of chloroform:methanol. Vortex thoroughly to ensure complete mixing and cell lysis.

  • Phase Separation: Add water to the mixture to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 2:1:0.8. Vortex again and centrifuge to separate the phases.

  • Lipid Collection: The lower organic phase contains the lipids. Carefully collect this phase using a glass pipette and transfer it to a clean glass vial.

  • Drying and Storage: Evaporate the solvent under a stream of nitrogen. For short-term storage, keep the dried lipid film at -20°C under an inert atmosphere. For long-term storage, store at -80°C.[1]

Protocol 2: Analysis of this compound and its Isomers by RP-HPLC-MS/MS

This is a general protocol that should be optimized for your specific instrument and isomers of interest.

  • Chromatography System: A UHPLC or HPLC system coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.

  • Gradient Elution:

    • Start with a high percentage of Mobile Phase A.

    • Increase the percentage of Mobile Phase B over time to elute lipids of increasing hydrophobicity.

    • A shallow gradient is often necessary to separate isomers.

  • Mass Spectrometry:

    • Use electrospray ionization (ESI) in positive ion mode.

    • Perform a full scan to identify the [M+H]+ ion of this compound.

    • Use tandem MS (MS/MS) to fragment the parent ion and identify characteristic product ions for confirmation and quantification.

ParameterSetting
Column Temperature 40-50 °C
Flow Rate 0.2-0.4 mL/min
Injection Volume 1-5 µL
MS Scan Mode Positive Ion ESI
Precursor Ion (m/z) To be determined based on the specific molecule
Product Ions (m/z) To be determined by fragmentation analysis

Visualizations

experimental_workflow Troubleshooting Workflow for HETE-PC Isomerization cluster_storage Storage & Handling cluster_experiment Experimentation cluster_troubleshooting Troubleshooting storage Store at -80°C under Argon/Nitrogen in glass vials extraction Lipid Extraction (e.g., Bligh & Dyer) storage->extraction Use of compound analysis RP-HPLC-MS/MS Analysis extraction->analysis unexpected_results Unexpected Biological Results or Chromatographic Peaks analysis->unexpected_results check_isomerization Hypothesize Isomerization (Oxidation, cis/trans, Epimerization) unexpected_results->check_isomerization optimize_hplc Optimize HPLC Separation (Gradient, Column) check_isomerization->optimize_hplc confirm_identity Confirm Isomer Identity (MS/MS Fragmentation, Standards) optimize_hplc->confirm_identity confirm_identity->analysis Re-analyze samples signaling_pathway Potential Signaling Pathway of 15-HETE-PC cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response HETE_PC This compound PLA2 Phospholipase A2 HETE_PC->PLA2 Hydrolysis Free_15HETE Free 15(S)-HETE PLA2->Free_15HETE PI3K_Akt PI3K/Akt Pathway Free_15HETE->PI3K_Akt Activation iNOS iNOS Pathway Free_15HETE->iNOS Upregulation Vasoconstriction Pulmonary Vasoconstriction Free_15HETE->Vasoconstriction Direct Effect Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Anti_apoptosis Anti-apoptosis iNOS->Anti_apoptosis

References

Quality control measures for oxidized lipidomics studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during oxidized lipidomics experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical steps to prevent artificial oxidation of lipids in my samples?

A1: Preventing artificial oxidation during sample handling is paramount for accurate results. Key measures include:

  • Rapid Sample Processing: Process samples as quickly as possible to minimize exposure to air and light.[1][2] For tissues, flash-freezing in liquid nitrogen immediately after collection is recommended.[3][4]

  • Low Temperatures: Maintain samples at low temperatures (ideally on ice or at 4°C) throughout extraction.[1] For long-term storage, -80°C is crucial.[2][4]

  • Antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) or EDTA to extraction solvents to quench free radical reactions.[3][4][5]

  • Inert Atmosphere: Whenever possible, perform extraction steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[3]

  • Minimize Freeze-Thaw Cycles: Aliquot samples to avoid repeated freezing and thawing, which can introduce oxidative artifacts.[4]

Q2: How do I choose the right internal standards for my oxidized lipidomics study?

A2: Proper internal standards are critical for accurate quantification. Consider the following:

  • Structural Similarity: Use a suite of internal standards that are structurally similar to the analytes of interest. For oxidized phospholipids (B1166683), deuterated or ¹³C-labeled synthetic oxidized phospholipids are ideal.

  • Class-Specific Standards: At a minimum, include one internal standard for each lipid class being analyzed.[6] For example, use a specific oxidized phosphatidylcholine (PC) standard when quantifying oxidized PCs.

  • Odd-Chain Standards: If isotopically labeled standards are unavailable, odd-chain fatty acid-containing lipids can be used as they are not naturally abundant in most biological systems.[7]

  • Spiking Point: Add internal standards as early as possible in the sample preparation workflow to account for variations in extraction efficiency.[8]

Q3: My LC-MS/MS data shows a high number of unidentifiable peaks. What could be the cause?

A3: A high number of unidentifiable peaks can arise from several sources:

  • Sample Complexity: Biological samples are inherently complex, containing a vast array of lipid isomers and isobars.[9]

  • In-Source Fragmentation/Adducts: Unstable oxidized lipids can fragment in the mass spectrometer's ion source, or form various adducts (e.g., sodium, potassium), leading to multiple signals for a single compound.[10]

  • Contaminants: Plasticizers, detergents, and other contaminants from tubes, solvents, or labware can introduce extraneous peaks.

  • Suboptimal Chromatography: Poor chromatographic separation can lead to co-elution of multiple species, making individual identification difficult.

  • Inadequate Database/Library: The spectral library or database used for identification may not contain the specific oxidized lipid species present in your sample.[11]

Q4: What are the best practices for storing lipid extracts to ensure stability?

A4: To maintain the integrity of your lipid extracts:

  • Storage Solvent: Store extracts in an organic solvent, such as a chloroform (B151607):methanol (B129727) mixture.[7]

  • Low Temperature: Store at -80°C for long-term stability.[2][7]

  • Inert Environment: Before sealing, flush the vial with an inert gas like nitrogen or argon to displace oxygen.

  • Light Protection: Use amber vials or store vials in the dark to prevent photo-oxidation.[3]

Troubleshooting Guides

Issue 1: Low signal intensity or poor recovery of oxidized lipids.
Potential Cause Troubleshooting Step
Inefficient Extraction Optimize the extraction solvent system. The Folch and Bligh-Dyer methods (chloroform/methanol/water) are common, but may need modification based on the specific lipid class.[1] Solid-phase extraction (SPE) can also be used to enrich for oxidized lipids.[4]
Analyte Degradation Ensure all sample handling and extraction steps are performed rapidly at low temperatures and with the addition of antioxidants.[1][3]
Poor Ionization Adjust mass spectrometer source parameters (e.g., spray voltage, capillary temperature).[12] The choice of mobile phase additives (e.g., ammonium (B1175870) formate) can also significantly impact ionization efficiency.[10]
Suboptimal LC Conditions Optimize the liquid chromatography gradient and column chemistry to ensure proper retention and peak shape for your target analytes.
Issue 2: High variability between replicate injections.
Potential Cause Troubleshooting Step
Autosampler Issues Check for air bubbles in the sample loop. Ensure the injection volume is consistent. The stability of extracts in the autosampler can be an issue; consider cooling the autosampler tray.[12]
Column Fouling Implement a column wash step between injections to remove matrix components that may build up and affect retention times and peak shapes.
Inconsistent Sample Preparation Review the sample preparation protocol for any steps that could introduce variability. Ensure thorough vortexing and consistent evaporation and reconstitution steps.[8]
System Instability Run a system suitability test using a standard mixture to verify the stability and performance of the LC-MS system.
Issue 3: Difficulty in identifying and confirming the structure of oxidized lipids.
Potential Cause Troubleshooting Step
Lack of Authentic Standards When possible, confirm identifications by comparing retention times and fragmentation patterns with commercially available or synthesized authentic standards.[13]
Insufficient Fragmentation Optimize collision energy in your MS/MS experiments to generate informative fragment ions for structural elucidation.[5]
Isomeric Overlap Employ high-resolution mass spectrometry to differentiate between species with the same nominal mass.[10] Different chromatographic methods, such as supercritical fluid chromatography (SFC), may provide better separation of isomers.
Data Analysis Software Limitations Utilize specialized lipidomics software that incorporates databases of oxidized lipids and allows for the identification of characteristic neutral losses or fragment ions.[9][14]

Quantitative Data Summary

Table 1: Common Internal Standards for Oxidized Lipidomics

Internal Standard ClassExample SpeciesTypical ConcentrationReference
Oxidized Phosphatidylcholine (OxPC)1-palmitoyl-2-(5,6-epoxyisoprostane E2)-sn-glycero-3-phosphocholine100 nM[7]
Oxidized Phosphatidylethanolamine (OxPE)1-stearoyl-2-(15-HETE)-sn-glycero-3-phosphoethanolamine100 nM[7]
Oxidized Phosphatidylinositol (OxPI)1-stearoyl-2-(15-HETE)-sn-glycero-3-phosphoinositol100 nM[7]
Deuterated Fatty Acids15(S)-HETE-d812 fmol on column[15]

Table 2: Representative Lower Limits of Detection (LOD) for Oxidized Phospholipids by LC-MS/MS

Oxidized Lipid ClassLower Limit of Detection (on column)Reference
OxPC10 fmol[7]
OxPE10 fmol[7]
OxPI10 fmol[7]
OxPS50 fmol[7]

Experimental Protocols

Protocol 1: General Lipid Extraction for Oxidized Lipidomics (Modified Bligh-Dyer)
  • Homogenization: Homogenize the sample (e.g., tissue, cell pellet) in a cold solution of chloroform:methanol (1:2, v/v) containing an antioxidant such as 0.01% BHT.

  • Internal Standard Spiking: Add a pre-determined amount of the appropriate internal standard mixture to the homogenate.

  • Phase Separation: Add chloroform and water to the mixture to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v). Vortex thoroughly.

  • Centrifugation: Centrifuge the sample to facilitate phase separation.

  • Collection: Carefully collect the lower organic phase, which contains the lipids.

  • Drying: Dry the collected organic phase under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol or isopropanol) for LC-MS/MS analysis.[8]

Protocol 2: Quality Control (QC) Sample Preparation and Analysis
  • Pooling: After individual sample extraction and prior to drying, pool a small, equal aliquot (e.g., 10 µL) from each sample into a new tube. This creates the QC sample.[8][16]

  • Processing: Process the QC sample in the same manner as the individual samples (drying and reconstitution).

  • Analysis Sequence: Inject the QC sample periodically throughout the analytical run (e.g., every 6-10 samples).[16]

  • Data Monitoring: Monitor the retention times and peak areas of key lipids (including internal standards) in the QC injections. This allows for the assessment of system stability and data quality across the entire batch.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_qc Quality Control Sample Biological Sample Homogenize Homogenization (with Antioxidant) Sample->Homogenize Add_IS Add Internal Standards Homogenize->Add_IS Extract Lipid Extraction (e.g., Bligh-Dyer) Add_IS->Extract Dry Dry Down Extract->Dry QC_Pool Pool Aliquots for QC Extract->QC_Pool Reconstitute Reconstitute Dry->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Data_Processing Data Processing (Peak Picking, Alignment) LC_MSMS->Data_Processing Identification Lipid Identification (Database/Library Search) Data_Processing->Identification Quantification Quantification Identification->Quantification QC_Inject Inject QC Periodically QC_Pool->QC_Inject QC_Inject->LC_MSMS System_Suitability System Suitability Check System_Suitability->LC_MSMS

Caption: Oxidized lipidomics experimental workflow with integrated quality control steps.

troubleshooting_logic cluster_extraction Extraction Phase cluster_instrument LC-MS/MS Phase Start Issue: Low Signal/Recovery Check_Protocol Review Extraction Protocol Start->Check_Protocol Check_Source Optimize Ion Source Parameters Start->Check_Source Optimize_Solvent Optimize Solvent System Check_Protocol->Optimize_Solvent Inefficient? Add_Antioxidant Ensure Antioxidant Presence Check_Protocol->Add_Antioxidant Degradation? Result Improved Recovery Optimize_Solvent->Result Add_Antioxidant->Result Check_LC Optimize LC Gradient/Column Check_Source->Check_LC Ionization OK? Check_IS Verify Internal Standard Signal Check_Source->Check_IS IS Signal Low? Check_LC->Result Check_IS->Result

Caption: Troubleshooting logic for low signal intensity in oxidized lipidomics.

References

Effect of different ionization sources on 15(S)-HETE-SAPC detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the mass spectrometric detection of 15(S)-HETE-SAPC (1-stearoyl-2-(15(S)-hydroxyeicosatetraenoyl)-sn-glycero-3-phosphocholine), focusing on the influence of different ionization sources.

Frequently Asked Questions (FAQs)

Q1: Which ionization source, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is generally better for detecting 15(S)-HETE-SAPC?

A: For a large, oxidized phospholipid like 15(S)-HETE-SAPC, Electrospray Ionization (ESI) is generally the preferred method . ESI is a soft ionization technique highly effective for polar and large molecules, and its efficiency for phospholipids (B1166683) is well-documented.[1][2] It typically generates protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺) with high efficiency and minimal fragmentation.[3]

Atmospheric Pressure Chemical Ionization (APCI) can be a complementary technique. While generally better suited for less polar and more volatile compounds, it can provide useful structural information through specific fragmentation patterns.[4][5] However, due to the high temperatures used in APCI, there is a greater risk of thermal degradation of the analyte.[6] For achieving the highest sensitivity, especially for the HETE moiety, derivatization followed by Electron Capture APCI (EC-APCI) can be an effective, albeit more complex, strategy.[7][8]

Q2: What are the expected ions for 15(S)-HETE-SAPC in ESI and APCI?

A: The expected ions depend on the mode (positive or negative) and the source:

  • ESI (Positive Ion Mode): You will most likely observe the protonated molecule [M+H]⁺, as well as sodium [M+Na]⁺ and ammonium [M+NH₄]⁺ adducts, especially if these salts are present in the mobile phase.[3][9]

  • ESI (Negative Ion Mode): The deprotonated molecule [M-H]⁻ is the most common ion. This mode can be very sensitive for acidic lipids.

  • APCI (Positive Ion Mode): APCI typically produces a protonated molecule [M+H]⁺, though often with lower intensity for large phospholipids compared to ESI.[3] More significant in-source fragmentation is also expected.

  • APCI (Negative Ion Mode with Electron Capture): When using EC-APCI, particularly after derivatization with an electron-capturing group like pentafluorobenzyl (PFB), you would detect the derivatized molecular anion [M]⁻ or [M-PFB]⁻.[7][8]

Q3: How can I improve the sensitivity of my 15(S)-HETE-SAPC measurement?

A: To enhance sensitivity:

  • Optimize the Ionization Source: For ESI, carefully tune parameters like capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.[10]

  • Mobile Phase Composition: For ESI, adding a low concentration of an ammonium salt (e.g., ammonium acetate) can promote the formation of [M+NH₄]⁺ adducts, which can be more stable and provide a stronger signal than [M+H]⁺.[9]

  • Chromatography: Ensure sharp chromatographic peaks by optimizing your LC method. Good separation reduces matrix effects and concentrates the analyte as it enters the source.[11][12]

  • Derivatization with EC-APCI: For ultra-sensitive detection, derivatize the hydroxyl group of the 15(S)-HETE moiety with a pentafluorobenzyl (PFB) group and use EC-APCI in negative ion mode. This technique can lower limits of quantitation significantly.[7][8]

Q4: What are the typical fragmentation patterns for oxidized phospholipids like 15(S)-HETE-SAPC in MS/MS?

A: In tandem mass spectrometry (MS/MS), you can expect specific fragmentation patterns that are useful for structural confirmation:

  • Phosphocholine (B91661) Headgroup: A prominent neutral loss of 183 Da (C₅H₁₄NO₄P) or a product ion at m/z 184 is characteristic of the phosphocholine headgroup.

  • Fatty Acyl Chains: You will observe losses corresponding to the stearic acid (C18:0) and the 15(S)-HETE (C20:4-OH) chains.

  • 15(S)-HETE Specific Fragments: The fragmentation of the 15-HETE chain itself often involves losses of water ([M-H-H₂O]⁻) and carbon dioxide ([M-H-H₂O-CO₂]⁻).[13] The position of the hydroxyl group influences the specific fragmentation pattern.[13]

Troubleshooting Guides

Problem 1: Low or No Signal Intensity for 15(S)-HETE-SAPC

Potential Cause Ion Source Recommended Action
Inefficient Ionization ESI / APCIVerify mobile phase compatibility. For ESI, ensure the pH promotes ion formation. For APCI, ensure the solvent can effectively transfer a proton.[6]
Poor Desolvation ESIIncrease drying gas temperature and/or flow rate. Reduce the LC flow rate if possible.[10]
Thermal Degradation APCIThe analyte may be thermally labile. Reduce the vaporizer temperature. If the signal does not improve, ESI is a more suitable choice.[6]
Ion Suppression ESI / APCICo-eluting matrix components are interfering with ionization. Improve sample cleanup (e.g., use solid-phase extraction), enhance chromatographic separation, or dilute the sample.
Incorrect Source Parameters ESI / APCISystematically optimize all source parameters, including capillary/corona voltage, gas flows, and temperatures, using a standard solution of your analyte.

Problem 2: High Background Noise or Significant Matrix Effects

Potential Cause Ion Source Recommended Action
Contaminated Mobile Phase ESI / APCIUse high-purity LC-MS grade solvents and additives. Prepare fresh mobile phases daily.
Complex Sample Matrix ESI / APCIImplement a more rigorous sample preparation protocol (e.g., solid-phase extraction or liquid-liquid extraction) to remove interfering substances like salts and other lipids.
Matrix Interference ESI > APCIESI can be more susceptible to matrix effects than APCI.[14][15] If matrix effects persist with ESI, consider evaluating APCI. Use a stable isotope-labeled internal standard to compensate for signal suppression or enhancement.

Data Summary

Table 1: Comparison of ESI and APCI for 15(S)-HETE-SAPC Detection

Parameter Electrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI)
Analyte Suitability Excellent for polar, large, and thermally labile molecules like phospholipids.[1][6]Better for less polar, more volatile, and thermally stable molecules.[6] May require higher temperatures that can degrade 15(S)-HETE-SAPC.
Typical Ions Formed [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺, [M-H]⁻. Often forms multiply charged ions for very large molecules.[3][6]Primarily singly charged [M+H]⁺.[3] Can produce structurally informative fragment ions.[5]
Sensitivity Generally high ionization efficiency for phospholipids.[1]Can be less sensitive for large, polar molecules.[3] Sensitivity can be dramatically increased with derivatization and EC-APCI.[7][8]
Matrix Effects Can be more susceptible to ion suppression from co-eluting matrix components.[14][15]Generally less prone to matrix effects compared to ESI.[14]
Fragmentation Soft ionization technique with minimal in-source fragmentation.[16]"Harder" ionization than ESI, leading to more in-source fragmentation which can be useful for identification.[1]

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples (Bligh-Dyer Method)

  • Homogenization: Homogenize the tissue or cell sample in a mixture of chloroform (B151607):methanol (B129727):water (1:2:0.8 v/v/v).

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water). Vortex thoroughly.

  • Centrifugation: Centrifuge the sample to separate the layers (e.g., 1000 x g for 10 minutes).

  • Extraction: Carefully collect the lower organic layer (chloroform), which contains the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen gas. Reconstitute the dried lipid extract in a suitable injection solvent (e.g., methanol or isopropanol) for LC-MS analysis.

Protocol 2: General LC-MS/MS Method for 15(S)-HETE-SAPC

  • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% formic acid or 5 mM ammonium acetate.

  • Gradient: Start with a high percentage of Mobile Phase A, and ramp up to a high percentage of Mobile Phase B to elute the lipid.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Ion Source: ESI in positive or negative ion mode.

  • MS/MS Detection: Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

    • Precursor Ion: Select the m/z of the expected ion (e.g., [M+H]⁺ or [M-H]⁻).

    • Product Ions: Monitor for characteristic fragments, such as the phosphocholine headgroup (m/z 184) or fragments related to the fatty acid chains.

Visualizations

G start Start: Analyze 15(S)-HETE-SAPC is_polar Is the analyte polar and high molecular weight? start->is_polar use_esi Use Electrospray Ionization (ESI) (Primary Choice) is_polar->use_esi  Yes use_apci Consider Atmospheric Pressure Chemical Ionization (APCI) is_polar->use_apci No   need_sensitivity Is ultra-high sensitivity required? use_esi->need_sensitivity use_apci->need_sensitivity derivatize Derivatize with PFB and use Electron Capture APCI (EC-APCI) need_sensitivity->derivatize Yes end_esi Proceed with ESI Method Development need_sensitivity->end_esi No end_apci Proceed with APCI Method Development (Complementary Data) derivatize->end_apci

Caption: Decision workflow for selecting an ionization source for 15(S)-HETE-SAPC analysis.

G sample Biological Sample (Cells, Tissue, etc.) extraction Lipid Extraction (e.g., Bligh-Dyer) sample->extraction reconstitution Dry Down & Reconstitute in Injection Solvent extraction->reconstitution lc_separation Reversed-Phase LC Separation reconstitution->lc_separation ionization Ionization (ESI Source) lc_separation->ionization ms_analysis Mass Analysis (MS1 Scan) ionization->ms_analysis msms_analysis Fragmentation & Detection (MS/MS - SRM/PRM) ms_analysis->msms_analysis data_processing Data Processing & Quantitation msms_analysis->data_processing

Caption: General experimental workflow for LC-MS/MS analysis of 15(S)-HETE-SAPC.

G problem Problem: Low Signal Intensity check_source 1. Optimize Source Parameters (Voltage, Gas, Temp) problem->check_source check_mobile_phase 2. Check Mobile Phase (Composition, pH, Additives) check_source->check_mobile_phase solution Signal Improved check_source->solution Resolved check_sample_prep 3. Evaluate Sample Prep (Ion Suppression) check_mobile_phase->check_sample_prep check_mobile_phase->solution Resolved check_instrument 4. Check Instrument (Cleanliness, Calibration) check_sample_prep->check_instrument check_sample_prep->solution Resolved check_instrument->solution Resolved

Caption: Logical troubleshooting steps for low signal intensity in MS experiments.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 1-Stearoyl-2-15(S)-HETE-PC and 15(R)-HETE-PC

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of 1-Stearoyl-2-15(S)-HETE-PC and its stereoisomer, 1-Stearoyl-2-15(R)-HETE-PC. While extensive research has been conducted on the bioactivity of the free fatty acid 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) and its role in various physiological and pathological processes, data on the phospholipid-esterified form, particularly a direct comparison with its 15(R) counterpart, is scarce. This guide, therefore, provides a comparative overview based on the available data for the individual components, primarily the free HETE molecules, to infer potential differences in the biological activities of their phospholipid forms.

Introduction to 15-HETE Stereoisomers

15-Hydroxyeicosatetraenoic acid (15-HETE) is a metabolite of arachidonic acid formed through the action of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes. It exists as two main stereoisomers, 15(S)-HETE and 15(R)-HETE, which differ in the spatial arrangement of the hydroxyl group at the 15th carbon position. This seemingly minor structural difference can lead to distinct biological functions.

  • 15(S)-HETE: Primarily produced by 15-lipoxygenase-1 (15-LOX-1) and is the more extensively studied isomer. It is known to have a wide range of biological effects, often exhibiting both pro- and anti-inflammatory properties depending on the cellular context and concentration.

  • 15(R)-HETE: Can be formed by acetylated COX-2 and cellular microsomes.[1] It is recognized as a precursor to epi-lipoxins, a class of specialized pro-resolving mediators that play a crucial role in the resolution of inflammation.[2]

When these HETE molecules are esterified into the sn-2 position of a phospholipid, such as phosphatidylcholine (PC), they form oxidized phospholipids (B1166683) (OxPLs). These OxPLs can be retained within cell membranes and act as important signaling molecules.[3] The specific stereochemistry of the HETE moiety is expected to influence the biological activity of the entire phospholipid molecule.

Comparative Biological Activities: Inferences from Free HETE Data

Due to the lack of direct comparative studies on 1-Stearoyl-2-15(S)-HETE-PC and 15(R)-HETE-PC, the following table summarizes the known biological activities of the free 15(S)-HETE and the limited information available for 15(R)-HETE. These activities may provide insights into the potential functions of their respective phospholipid forms.

Biological Process15(S)-HETE15(R)-HETE
Inflammation Dual Role: - Anti-inflammatory: Inhibits neutrophil migration across cytokine-activated endothelium.[4] Can antagonize the effects of leukotriene B4.[3] - Pro-inflammatory: Can induce pulmonary vasoconstriction and edema.[5]Primarily Anti-inflammatory/Pro-resolving: - Serves as a precursor to epi-lipoxins, which are potent anti-inflammatory and pro-resolving mediators.[2]
Angiogenesis Pro-angiogenic: Increases vessel density and up-regulates the expression of vascular endothelial growth factor (VEGF).[6]Limited data available.
Cell Proliferation Context-dependent: - Can inhibit the proliferation of certain cancer cells. - Can promote the proliferation of other cell types, such as smooth muscle cells.[7]Limited data available.
Signaling Pathways Activates peroxisome proliferator-activated receptor gamma (PPARγ).[2]Limited data available, but as a precursor to epi-lipoxins, it would indirectly influence their signaling pathways.

Experimental Protocols

To facilitate future comparative studies, this section outlines key experimental protocols that can be employed to directly assess and compare the biological activities of 1-Stearoyl-2-15(S)-HETE-PC and 15(R)-HETE-PC.

Neutrophil Migration Assay

This assay is crucial for evaluating the anti-inflammatory potential of the two stereoisomers by measuring their effect on neutrophil chemotaxis.

Protocol:

  • Cell Culture: Human neutrophils are isolated from fresh venous blood.

  • Chemotaxis Assay: A Boyden chamber assay is utilized. The lower chamber contains a chemoattractant (e.g., fMLP or IL-8).

  • Treatment: Neutrophils in the upper chamber are pre-incubated with either 1-Stearoyl-2-15(S)-HETE-PC, 15(R)-HETE-PC, or a vehicle control at various concentrations.

  • Incubation: The chamber is incubated to allow neutrophil migration through a porous membrane separating the two chambers.

  • Quantification: Migrated cells in the lower chamber are stained and counted using a microscope or a plate reader.

  • Data Analysis: The percentage of migrating cells in the treated groups is compared to the control group to determine the inhibitory or stimulatory effect of each compound.

Endothelial Cell Tube Formation Assay

This assay assesses the pro- or anti-angiogenic properties of the compounds.

Protocol:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured.

  • Matrigel Assay: A layer of Matrigel is polymerized in a multi-well plate.

  • Treatment: HUVECs are seeded onto the Matrigel in the presence of 1-Stearoyl-2-15(S)-HETE-PC, 15(R)-HETE-PC, or a vehicle control.

  • Incubation: The plate is incubated to allow the formation of capillary-like structures (tubes).

  • Visualization and Quantification: Tube formation is visualized using a microscope, and the total tube length and number of branch points are quantified using image analysis software.

  • Data Analysis: The extent of tube formation in the treated groups is compared to the control to determine the angiogenic potential.

Cytokine Release Assay

This assay measures the effect of the compounds on the production of pro-inflammatory or anti-inflammatory cytokines by immune cells.

Protocol:

  • Cell Culture: A relevant cell line (e.g., macrophages like RAW 264.7) or primary immune cells are cultured.

  • Stimulation and Treatment: Cells are stimulated with a pro-inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of 1-Stearoyl-2-15(S)-HETE-PC or 15(R)-HETE-PC.

  • Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Cytokine levels in the treated groups are compared to the stimulated control to assess the modulatory effects of the compounds.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Biosynthesis of 15-HETE Stereoisomers Arachidonic_Acid Arachidonic Acid LOX15 15-Lipoxygenase-1 Arachidonic_Acid->LOX15 COX2 Cyclooxygenase-2 (aspirin-acetylated) Arachidonic_Acid->COX2 HETE_S 15(S)-HETE LOX15->HETE_S HETE_R 15(R)-HETE COX2->HETE_R Epi_Lipoxins Epi-Lipoxins HETE_R->Epi_Lipoxins

Caption: Biosynthesis pathways of 15(S)-HETE and 15(R)-HETE from arachidonic acid.

Experimental Workflow for Bioactivity Comparison cluster_compounds Test Compounds cluster_assays Biological Assays cluster_outcomes Comparative Analysis Compound_S 1-Stearoyl-2-15(S)-HETE-PC Neutrophil_Migration Neutrophil Migration Assay Compound_S->Neutrophil_Migration Tube_Formation Tube Formation Assay Compound_S->Tube_Formation Cytokine_Release Cytokine Release Assay Compound_S->Cytokine_Release Compound_R 1-Stearoyl-2-15(R)-HETE-PC Compound_R->Neutrophil_Migration Compound_R->Tube_Formation Compound_R->Cytokine_Release Anti_Inflammatory Anti-inflammatory Effects Neutrophil_Migration->Anti_Inflammatory Angiogenic_Potential Angiogenic Potential Tube_Formation->Angiogenic_Potential Cytokine_Modulation Cytokine Modulation Cytokine_Release->Cytokine_Modulation

Caption: Workflow for comparing the biological activities of the two HETE-PC stereoisomers.

Conclusion and Future Directions

The biological activities of 1-Stearoyl-2-15(S)-HETE-PC and its 15(R) stereoisomer remain an under-investigated area of lipid research. Based on the known functions of the free 15(S)-HETE and 15(R)-HETE, it is plausible to hypothesize that 1-Stearoyl-2-15(S)-HETE-PC may exhibit a broader range of both pro- and anti-inflammatory actions, while 1-Stearoyl-2-15(R)-HETE-PC could primarily function as a precursor to pro-resolving lipid mediators, thereby exerting potent anti-inflammatory effects.

To definitively elucidate the distinct biological roles of these two important oxidized phospholipids, direct comparative studies are imperative. The experimental protocols outlined in this guide provide a framework for such investigations. Future research in this area will not only enhance our fundamental understanding of lipid signaling but also has the potential to identify novel therapeutic targets for a variety of inflammatory diseases and other pathological conditions.

References

Validating 15-Lipoxygenase's Role in Oxidized Phospholipid Production: A Comparative Guide to Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of inhibitors used to validate the role of 15-lipoxygenase (15-LOX) in the production of 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HETE)-containing phospholipids, a class of molecules implicated in various physiological and pathological processes. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying biochemical pathways and workflows.

The formation of oxidized phospholipids, such as 15(S)-HETE-phosphatidylcholine, can occur through the direct action of 15-lipoxygenase on arachidonic acid already esterified within membrane phospholipids[1][2][3]. This pathway is of significant interest as it generates lipid mediators that can remain within the cell membrane and modulate signaling pathways involved in inflammation, cell death, and neurodegenerative diseases[4]. Understanding and validating the role of 15-LOX in this process is crucial for the development of targeted therapeutics.

Comparison of 15-Lipoxygenase Inhibitors

The efficacy of various 15-LOX inhibitors has been primarily evaluated based on their ability to block the formation of free 15(S)-HETE from arachidonic acid. While direct quantitative data on the inhibition of 15(S)-HETE-containing phospholipid production is limited, the available information on the inhibition of free 15-HETE formation provides a valuable starting point for selecting appropriate research tools.

InhibitorTarget(s)IC50 (15-LOX-1)IC50 (15-LOX-2)Key Characteristics & Selectivity
PD146176 15-LOX-1~0.2 µM-Potent and selective inhibitor of 15-LOX-1. Lacks significant antioxidant properties.[5]
ML351 15-LOX-10.2 µM>50 µMHighly selective for 15-LOX-1 over 5-LOX, 12-LOX, 15-LOX-2, COX-1, and COX-2.[6]
Baicalein 12/15-LOX2.0 µM-A flavonoid with inhibitory activity against 12/15-lipoxygenase.
Nordihydroguaiaretic Acid (NDGA) General LOX0.5 µM11.0 µMA non-selective lipoxygenase inhibitor with antioxidant properties.[7]
MLS000536924 15-LOX-2-3.1 µMExhibits strong potency and selectivity for 15-LOX-2.[1]
MLS000327069 15-LOX-2-0.34 µMA potent and selective inhibitor of 15-LOX-2.[1]

Note: IC50 values can vary depending on the assay conditions, including substrate concentration and enzyme source. The data presented here is for the inhibition of free 15-HETE production unless otherwise specified.

Signaling Pathways and Experimental Workflow

To investigate the role of 15-LOX in the production of 15(S)-HETE-containing phospholipids, a series of experimental steps are typically undertaken. These involve cell culture, induction of 15-LOX activity, treatment with inhibitors, extraction of lipids, and analysis by mass spectrometry.

Biosynthesis of 15(S)-HETE-Phosphatidylcholine

The enzymatic conversion of an arachidonic acid-containing phosphatidylcholine to its 15-hydroperoxy derivative is the initial step, which is then reduced to the hydroxy form.

Biosynthesis of 15(S)-HETE-Phosphatidylcholine Arachidonyl-Phosphatidylcholine Arachidonyl-Phosphatidylcholine 15(S)-HpETE-Phosphatidylcholine 15(S)-HpETE-Phosphatidylcholine Arachidonyl-Phosphatidylcholine->15(S)-HpETE-Phosphatidylcholine O2 15-LOX 15-LOX 15-LOX->15(S)-HpETE-Phosphatidylcholine 15(S)-HETE-Phosphatidylcholine 15(S)-HETE-Phosphatidylcholine 15(S)-HpETE-Phosphatidylcholine->15(S)-HETE-Phosphatidylcholine Peroxidase Peroxidase Peroxidase->15(S)-HETE-Phosphatidylcholine Inhibitor Validation Workflow cluster_cell_culture Cell Culture cluster_extraction Lipid Extraction cluster_analysis Analysis Cell Seeding Cell Seeding Cell Treatment Cell Treatment Cell Seeding->Cell Treatment Incubate Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Harvest Lipid Extraction Lipid Extraction Cell Lysis->Lipid Extraction LC-MS/MS LC-MS/MS Lipid Extraction->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Inhibitor Inhibitor Inhibitor->Cell Treatment Stimulus Stimulus Stimulus->Cell Treatment

References

The Ferroptotic Power of Oxidized Phospholipids: A Comparative Analysis of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular triggers of ferroptosis is paramount. This guide provides a comparative analysis of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC (S-HETE-PC) and other oxidized phospholipids (B1166683) (OxPLs) in their ability to induce this iron-dependent form of programmed cell death. We present key experimental data, detailed methodologies, and a visual representation of the underlying signaling pathways to facilitate a comprehensive understanding.

Ferroptosis is a non-apoptotic cell death pathway characterized by the iron-dependent accumulation of lipid hydroperoxides. Oxidized phospholipids are the direct executioners of this process, leading to membrane damage and cell demise. Among the myriad of OxPLs, those derived from phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC) have garnered significant attention for their pro-ferroptotic activities.

Comparative Efficacy in Inducing Ferroptosis

The hydroperoxy precursor of S-HETE-PC, 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE (SAPE-OOH), has been identified as a potent ferroptosis inducer. Its efficacy, alongside other key OxPLs, is summarized below. It is important to note that direct comparative studies across all classes of OxPLs are limited, and the potency can be cell-type specific.

Oxidized PhospholipidClassExperimental SystemKey FindingsReference
1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE (SAPE-OOH) Oxidized Phosphatidylethanolamine (OxPE)Wild-type and Acsl4 knockout mouse embryonic fibroblasts (MEFs)Significantly enhanced RSL3-induced ferroptosis at sub-micromolar concentrations (0.9 μM).[1][1]
1-palmitoyl-2-(5'-oxo-valeroyl)-sn-glycero-3-phosphocholine (POVPC) Oxidized Phosphatidylcholine (OxPC)Adult rat ventricular cardiomyocytesInduced significant cell death in a concentration-dependent manner (0.1–10 µM).[2][3][2][3]
1-palmitoyl-2-(9'-oxo-nonanoyl)-sn-glycero-3-phosphocholine (PONPC) Oxidized Phosphatidylcholine (OxPC)Adult rat ventricular cardiomyocytesShowed potent cardiotoxic effects, inducing cell death in a concentration- and time-dependent manner.[2][3][2][3]
Other Oxidized Phosphatidylethanolamines (AA/AdA-PE-OOH) Oxidized Phosphatidylethanolamine (OxPE)Pfa1 mouse embryonic fibroblastsExogenously added AA/AdA-PE-OOH caused ferroptotic cell death, whereas free fatty acid hydroperoxides (AA-OOH) did not.[1][1]
Oxidized Phosphatidylserines (OxPS) and Phosphatidylinositols (OxPI) Oxidized Phosphatidylserine/InositolBone marrow-derived macrophages (BMDMs)Detected at high levels during ferroptosis, indicating their involvement in the process.[4][4]

Signaling Pathways and Experimental Workflows

The induction of ferroptosis by oxidized phospholipids is a multi-step process involving enzymatic and non-enzymatic oxidation of polyunsaturated fatty acids (PUFAs) within membrane phospholipids. The resulting lipid hydroperoxides, in the presence of labile iron, propagate lipid peroxidation, leading to membrane damage and cell death. The enzyme glutathione (B108866) peroxidase 4 (GPX4) is the key regulator that detoxifies these lipid hydroperoxides.

Below are diagrams illustrating the signaling pathway of ferroptosis induction by OxPLs and a typical experimental workflow for studying these molecules.

Ferroptosis_Induction_by_OxPLs Ferroptosis Induction by Oxidized Phospholipids cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA_PL PUFA-Phospholipid (e.g., SAPE) LOX Lipoxygenases (e.g., 15-LOX) PUFA_PL->LOX Oxidation OxPL Oxidized Phospholipid (e.g., SAPE-OOH) Lipid_ROS Lipid ROS Propagation OxPL->Lipid_ROS Fenton Reaction GPX4 GPX4 OxPL->GPX4 Reduction Membrane_Damage Membrane Damage & Pore Formation Ferroptosis Ferroptosis Membrane_Damage->Ferroptosis LOX->OxPL Iron Labile Iron (Fe2+) Iron->Lipid_ROS Lipid_ROS->Membrane_Damage PL_OH Non-toxic Lipid Alcohols GPX4->PL_OH Experimental_Workflow Experimental Workflow for Assessing OxPL-Induced Ferroptosis cluster_assays 4. Assessment of Ferroptosis Cell_Culture 1. Cell Culture (e.g., MEFs, Cardiomyocytes) Treatment 2. Treatment - Oxidized Phospholipid (e.g., S-HETE-PC) - Ferroptosis Inducer (e.g., RSL3) - Ferroptosis Inhibitor (e.g., Ferrostatin-1) Cell_Culture->Treatment Incubation 3. Incubation (Defined time and conditions) Treatment->Incubation Cell_Viability Cell Viability Assay (e.g., LDH release, Calcein AM) Incubation->Cell_Viability Lipid_Peroxidation Lipid Peroxidation Assay (e.g., C11-BODIPY, LiperFluo) Incubation->Lipid_Peroxidation Lipidomics Oxidative Lipidomics (LC-MS/MS) Incubation->Lipidomics Data_Analysis 5. Data Analysis and Comparison Cell_Viability->Data_Analysis Lipid_Peroxidation->Data_Analysis Lipidomics->Data_Analysis

References

Comparative Analysis of Oxidized Phospholipid Antibody Cross-Reactivity with 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Antibody Specificity for a Key Bioactive Lipid

Oxidized phospholipids (B1166683) (OxPLs) are a diverse class of bioactive lipids generated under conditions of oxidative stress, playing critical roles in inflammation, immunity, and the pathogenesis of various diseases. Among these, 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC (SOHE-PC) represents a specific oxidized phosphatidylcholine (OxPC) species of significant interest. The accurate detection and quantification of SOHE-PC are crucial for understanding its physiological and pathological functions. This guide provides a comparative analysis of the cross-reactivity of commonly used oxidized phospholipid antibodies with SOHE-PC, supported by experimental data and detailed protocols to aid in the selection of appropriate research tools.

Antibody Binding Specificity: A Comparative Overview

The specificity of monoclonal antibodies to oxidized phospholipids is primarily directed against epitopes formed on the phospholipid molecule during oxidation. The most well-characterized antibody in this class is the natural IgM antibody, E06.

E06 Antibody: This antibody was initially identified for its ability to bind to oxidized low-density lipoprotein (OxLDL).[1] Subsequent studies have shown that E06 specifically recognizes the phosphocholine (B91661) (PC) headgroup of many oxidized phospholipids. Its binding is not directed towards the oxidized fatty acid chain itself but rather the altered conformation of the PC headgroup exposed upon oxidation. While direct binding data of E06 to SOHE-PC is not extensively published, its known specificity for the PC headgroup suggests a high probability of cross-reactivity.

Other Anti-OxPL Antibodies: Several other monoclonal antibodies have been generated against various oxidized phospholipid species. For instance, the 509 antibody clone demonstrates selective binding to oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (B3025855) (OxPAPE) over other oxidized phospholipids like OxPC.[2] The cross-reactivity of such antibodies with SOHE-PC would likely be limited due to the difference in the headgroup (phosphatidylethanolamine vs. phosphocholine).

The generation of monoclonal antibodies with high specificity for defined oxidized phospholipid species remains a challenge due to the structural heterogeneity of these lipids.[3][4] Researchers often rely on competitive binding assays to characterize the fine specificity of these antibodies.

Quantitative Comparison of Antibody Binding

Antibody ClonePrimary Target EpitopeExpected Reactivity with SOHE-PCRationale
E06 Oxidized Phosphocholine (PC) headgroupHighRecognizes the common headgroup of SOHE-PC.
509 Oxidized Phosphoethanolamine (PE) headgroupLow to NoneSpecific for a different phospholipid headgroup.[2]
Anti-Oxidized Cardiolipin (OxCL) IgG Oxidized CardiolipinLow to NoneWhile some cross-reactivity among anti-phospholipid antibodies exists, the primary target is structurally distinct from SOHE-PC.[5]
Anti-Oxidized Phosphatidylserine (OxPS) IgG Oxidized PhosphatidylserineLow to NoneSpecificity is directed towards a different headgroup.[5]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cross-reactivity and binding characteristics of antibodies with SOHE-PC.

Direct Binding ELISA

This assay is used to determine the direct binding of an antibody to an immobilized antigen.

Protocol:

  • Antigen Coating: Dilute SOHE-PC and other control oxidized phospholipids (e.g., POVPC, PGPC) to a final concentration of 1-10 µg/mL in a suitable solvent (e.g., ethanol) and coat onto a 96-well microtiter plate. Allow the solvent to evaporate overnight at 4°C, leaving the lipid adsorbed to the well surface.

  • Blocking: Wash the wells three times with phosphate-buffered saline (PBS). Block non-specific binding sites by incubating each well with 200 µL of a blocking buffer (e.g., 1-3% bovine serum albumin (BSA) in PBS) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Wash the wells three times with PBS containing 0.05% Tween 20 (PBS-T). Add 100 µL of the primary antibody, serially diluted in blocking buffer, to each well. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the wells three times with PBS-T. Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgM or IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Detection: Wash the wells five times with PBS-T. Add 100 µL of a suitable substrate solution (e.g., TMB for HRP).

  • Readout: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the amount of antibody bound.

Competitive Binding ELISA

This assay is used to determine the specificity of an antibody by measuring the inhibition of its binding to a coated antigen by a soluble competitor.

Protocol:

  • Antigen Coating and Blocking: Follow steps 1 and 2 of the Direct Binding ELISA protocol, typically using a well-characterized target of the antibody (e.g., OxLDL for E06) as the coated antigen.

  • Competitive Incubation: In a separate plate or tubes, pre-incubate a fixed, sub-saturating concentration of the primary antibody with serial dilutions of the competitor lipid (SOHE-PC or other oxidized phospholipids) for 1-2 hours at room temperature.

  • Transfer to Coated Plate: Transfer 100 µL of the antibody-competitor mixture to each well of the antigen-coated and blocked plate. Incubate for 1 hour at room temperature.

  • Detection and Readout: Follow steps 4-6 of the Direct Binding ELISA protocol. The signal will be inversely proportional to the ability of the soluble competitor to inhibit the antibody's binding to the coated antigen.

Signaling Pathways

Oxidized phospholipids containing hydroxyeicosatetraenoic acid (HETE) moieties, such as SOHE-PC, are known to be potent signaling molecules. While the specific signaling pathways activated by SOHE-PC are still under investigation, pathways activated by structurally similar lipids provide valuable insights.

HETE-containing phospholipids are generated by immune cells upon activation and can modulate inflammatory responses.[6] These lipids can remain associated with the cell membrane and may influence membrane biophysics and protein function. One key aspect of OxPL signaling is their ability to act as Damage-Associated Molecular Patterns (DAMPs) that are recognized by pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptor 4 (TLR4).[7] Activation of these receptors can trigger downstream signaling cascades, leading to the production of pro-inflammatory cytokines.

Furthermore, some oxidized phospholipids have been shown to activate TRP (Transient Receptor Potential) channels, which are involved in sensory perception, including pain and inflammation.[8]

Below is a generalized representation of a potential signaling pathway initiated by an oxidized phospholipid like SOHE-PC.

SOHE_PC_Signaling SOHE_PC SOHE-PC PRR Pattern Recognition Receptor (e.g., TLR4) SOHE_PC->PRR Binding Adapter Adapter Proteins (e.g., MyD88) PRR->Adapter Recruitment Kinase_Cascade Kinase Cascade (e.g., MAPKs) Adapter->Kinase_Cascade Activation TF Transcription Factor (e.g., NF-κB) Kinase_Cascade->TF Activation Nucleus Nucleus TF->Nucleus Translocation Gene_Expression Gene Expression TF->Gene_Expression Modulation Inflammatory_Response Inflammatory Response Gene_Expression->Inflammatory_Response Leads to

Caption: Potential signaling pathway initiated by SOHE-PC binding to a pattern recognition receptor.

Experimental Workflow for Antibody Specificity Analysis

The following diagram illustrates a typical workflow for characterizing the binding specificity of a monoclonal antibody against SOHE-PC.

Antibody_Specificity_Workflow Start Start: Monoclonal Antibody against Oxidized Phospholipid Direct_ELISA Direct Binding ELISA Start->Direct_ELISA Competitive_ELISA Competitive Binding ELISA Start->Competitive_ELISA Data_Analysis Data Analysis: - Binding Curves - IC50 Determination Direct_ELISA->Data_Analysis Antigens Antigens: - SOHE-PC - Other OxPCs - Other OxPLs - Non-oxidized PLs Antigens->Direct_ELISA Competitive_ELISA->Data_Analysis Competitors Competitors: - SOHE-PC - Other OxPCs - Other OxPLs - Non-oxidized PLs Competitors->Competitive_ELISA Conclusion Conclusion: Determine Antibody Specificity and Cross-Reactivity Profile Data_Analysis->Conclusion

Caption: Workflow for determining antibody specificity for SOHE-PC.

References

Comparative Lipidomics: 15(S)-HETE vs. 15(S)-HETE-SAPC - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the lipidomic profiles of cells treated with 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) versus 15(S)-HETE-SAPC is currently challenging due to the lack of publicly available scientific literature identifying or characterizing "15(S)-HETE-SAPC." Extensive searches have not yielded a definition for the "SAPC" acronym in this context, suggesting it may be a proprietary, non-standard, or context-specific term.

This guide, therefore, focuses on providing a comprehensive overview of the known effects of 15(S)-HETE on cellular lipidomics and signaling, based on available experimental data. Should further clarification on the nature of "15(S)-HETE-SAPC" become available, a direct comparative analysis can be pursued.

Introduction to 15(S)-HETE

15(S)-HETE is a bioactive eicosanoid, a signaling molecule derived from the oxygenation of arachidonic acid by the enzyme 15-lipoxygenase (15-LOX).[1] It is involved in a multitude of physiological and pathological processes, including inflammation, angiogenesis, and cell proliferation.[2][3] Upon introduction to cells, 15(S)-HETE can exert its effects as a free acid or be rapidly esterified into the phospholipid membranes, particularly into phosphatidylinositol and phosphatidylethanolamine.[4][5][6] This incorporation can modulate membrane properties and serve as a reservoir for the release of 15(S)-HETE and its metabolites upon cellular stimulation.[4]

Lipidomic Profiling of 15(S)-HETE-Treated Cells

While a direct quantitative comparison with "15(S)-HETE-SAPC" is not possible, studies on 15(S)-HETE provide insights into its impact on the cellular lipidome. The primary alteration observed is the incorporation of 15(S)-HETE into various phospholipid species.

Table 1: Incorporation of Radiolabeled 15(S)-HETE into Neutrophil Phospholipids

Phospholipid ClassPercentage of Incorporated [3H]15-HETE (20 min)
Phosphatidylinositol (PI)~20%
Other Phospholipids & Neutral Lipids<4%

Data extracted from a study on human neutrophils.[4]

This selective and rapid esterification into phosphatidylinositol is a key feature of 15(S)-HETE metabolism and is distinct from the incorporation patterns of arachidonic acid or 5-HETE.[4] Once incorporated, this esterified 15(S)-HETE can be released and further metabolized by other lipoxygenases to produce a different profile of bioactive lipids, such as (5S,15S)-dihydroxy-6,13-trans-8,11-cis-eicosatetraenoic acid (5,15-DHETE), lipoxin A4, and lipoxin B4.[4]

Experimental Protocols

Lipid Extraction and Analysis

A common method for analyzing the lipidomic changes in response to 15(S)-HETE treatment involves the following steps:

  • Cell Culture and Treatment: Cells of interest are cultured under standard conditions and then treated with a defined concentration of 15(S)-HETE for a specific duration.

  • Lipid Extraction: Lipids are extracted from the cells using a modification of the Bligh and Dyer method. Briefly, cell pellets are resuspended in a mixture of chloroform, methanol, and water to separate the lipid-containing organic phase from the aqueous phase.

  • Phospholipid Separation: The extracted lipids are then separated into different phospholipid classes using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: To quantify the incorporation of 15(S)-HETE, radiolabeled [3H]15-HETE is often used. The amount of radioactivity in each separated phospholipid fraction is then measured using liquid scintillation counting.

  • Mass Spectrometry Analysis: For a more detailed lipidomic profile, liquid chromatography-mass spectrometry (LC-MS/MS) is employed. This technique allows for the identification and quantification of individual lipid species within each class, providing a comprehensive view of the changes induced by 15(S)-HETE treatment.

Experimental Workflow for Lipidomic Analysis

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Lipid Analysis A Cell Seeding and Growth B Treatment with 15(S)-HETE A->B C Cell Harvesting B->C D Lipid Extraction (Bligh & Dyer) C->D E Phospholipid Separation (HPLC/TLC) D->E F LC-MS/MS Analysis E->F G Data Processing and Lipid Identification F->G

Caption: Experimental workflow for the lipidomic analysis of cells treated with 15(S)-HETE.

Signaling Pathways of 15(S)-HETE

15(S)-HETE influences several key signaling pathways, leading to its diverse biological effects.

Pro-Angiogenic Signaling

In endothelial cells, 15(S)-HETE promotes angiogenesis through the activation of the Janus kinase 2 (Jak2) and Signal Transducer and Activator of Transcription 5B (STAT5B) pathway. This leads to the upregulation of pro-angiogenic factors like interleukin-8 (IL-8).

G HETE 15(S)-HETE Receptor Cell Surface Receptor (Putative) HETE->Receptor Jak2 Jak2 Receptor->Jak2 Activates STAT5B STAT5B Jak2->STAT5B Phosphorylates pSTAT5B p-STAT5B (Dimerization & Nuclear Translocation) STAT5B->pSTAT5B IL8 IL-8 Gene Expression pSTAT5B->IL8 Induces Angiogenesis Angiogenesis IL8->Angiogenesis

Caption: 15(S)-HETE pro-angiogenic signaling pathway.

Anti-Proliferative Signaling in Cancer Cells

In some cancer cell lines, 15(S)-HETE exhibits anti-proliferative effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ).

G HETE 15(S)-HETE PPARg PPARγ HETE->PPARg Binds and Activates Gene_Expression Target Gene Expression (e.g., cell cycle inhibitors) PPARg->Gene_Expression Regulates Proliferation Inhibition of Cell Proliferation Gene_Expression->Proliferation

Caption: 15(S)-HETE-mediated activation of PPARγ.

Anti-Apoptotic Signaling in Pulmonary Artery Smooth Muscle Cells

15(S)-HETE has been shown to protect pulmonary artery smooth muscle cells from apoptosis by upregulating inducible nitric oxide synthase (iNOS).

G HETE 15(S)-HETE iNOS_exp iNOS mRNA and Protein Expression HETE->iNOS_exp Upregulates NO Nitric Oxide (NO) Production iNOS_exp->NO Anti_Apoptotic Anti-Apoptotic Effects (e.g., increased Bcl-2) NO->Anti_Apoptotic

Caption: 15(S)-HETE anti-apoptotic signaling via iNOS.

Conclusion

15(S)-HETE is a potent lipid mediator that significantly alters the cellular lipid landscape, primarily through its incorporation into phospholipids. This modification is a key determinant of its biological activity and subsequent metabolism. While the current body of research provides a solid foundation for understanding the lipidomics and signaling of 15(S)-HETE, a direct comparative analysis with "15(S)-HETE-SAPC" awaits the precise identification and characterization of the "SAPC" moiety. Future research in this area will be critical to elucidating the potential therapeutic applications of modified 15(S)-HETE compounds.

References

Validating the Function of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC: A Comparative Guide to 15-LOX Knockout Models and Alternative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the function of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC (1-S-2-15-HETE-PC), a key phospholipid metabolite of the 15-lipoxygenase (15-LOX) pathway. We will delve into the use of 15-LOX knockout models as a primary tool for functional elucidation and compare this approach with alternative methods, supported by experimental data and detailed protocols.

Introduction to 1-S-2-15-HETE-PC and its Synthesis

1-S-2-15-HETE-PC is a specific phosphatidylcholine molecule containing stearic acid at the sn-1 position and 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) at the sn-2 position. Its biosynthesis is directly dependent on the enzymatic activity of 15-lipoxygenase (15-LOX)[1][2]. 15-LOX can directly oxygenate arachidonic acid (AA) that is already esterified within phospholipids (B1166683) like 1-stearoyl-2-arachidonoyl-sn-glycero-3-PC (SAPC), leading to the formation of 1-S-2-15-HETE-PC[3][4]. The presence of the 15(S)-HETE moiety suggests a significant role in modulating cellular signaling, particularly in inflammation and immune responses.

The Pivotal Role of 15-LOX Knockout Models in Functional Validation

Genetically engineered mouse models with a targeted deletion of the 15-LOX gene (Alox15) are a powerful tool to investigate the physiological functions of its downstream metabolites, including 1-S-2-15-HETE-PC. By comparing these knockout (KO) mice to their wild-type (WT) littermates, researchers can attribute specific phenotypic changes to the absence of 15-LOX activity and its products.

Comparative Data from 15-LOX Knockout and "Humanized" Knock-in Models

The mouse 15-LOX enzyme predominantly produces 12(S)-HETE, while the human ortholog favors the production of 15(S)-HETE. To overcome this, "humanized" Alox15 knock-in (KI) mice have been developed, which express a mutant form of the mouse enzyme that produces 15(S)-HETE, providing a more direct model for studying the effects of human-relevant 15-LOX products.

Table 1: Comparison of Oxylipin Levels in Wild-Type, 15-LOX Knockout, and Humanized 15-LOX Knock-in Mice

Lipid MediatorWild-Type (WT) Mouse15-LOX Knockout (KO) MouseHumanized 15-LOX Knock-in (KI) MouseKey Findings & Citations
15(S)-HETE Low to undetectable in many tissuesAbsentSignificantly elevated plasma and tissue levelsDemonstrates the specificity of the model for 15-HETE production.[1][4]
12(S)-HETE Predominant product of mouse Alox15AbsentSignificantly reduced, with an inversed 15-HETE/12-HETE ratioHighlights the shift in enzymatic activity in the humanized model.[4]
15-HpETE Precursor to 15-HETE, transientAbsentElevated levels observed in specific conditions like ischemia-reperfusionConfirms the upstream activity of the 15-LOX pathway.[1]
Resolvin D5 PresentReducedElevated colon concentrations in a colitis modelSuggests a role for 15-LOX in producing pro-resolving mediators.

Table 2: Functional Consequences of 15-LOX Deletion in Murine Models of Inflammation

Inflammatory ModelPhenotype in 15-LOX Knockout (KO) MiceKey Findings & Citations
Fungal-Associated Allergic Asthma Reduced airway hyperresponsiveness, decreased lung inflammation (fewer eosinophils and neutrophils)15-LOX deficiency is protective in this model of allergic airway inflammation.
Skin Inflammation and Wound Healing Increased inflammation, higher infiltration of pro-inflammatory monocytes, and fibrogenic markersSuggests an anti-inflammatory and pro-resolving role for 15-LOX products in skin homeostasis.
Atherosclerosis (in LDL-R deficient mice) Significantly reduced atherosclerotic lesion formationDemonstrates a pro-atherogenic role for the 12/15-LOX pathway in this context.

Signaling Pathways and Experimental Workflows

The biological effects of 15-LOX products, including 15(S)-HETE, are often mediated through specific signaling pathways. A key target is the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a critical role in regulating inflammation and metabolism.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus SAPC 1-Stearoyl-2-arachidonoyl-PC (SAPC) LOX15 15-LOX SAPC->LOX15 Substrate HETE_PC 1-Stearoyl-2-15(S)-HETE-PC PLA2 Phospholipase A2 HETE_PC->PLA2 Hydrolysis LOX15->HETE_PC Oxygenation HETE_free Free 15(S)-HETE PLA2->HETE_free PPARg PPARγ HETE_free->PPARg Activation RXR RXR PPARg->RXR Heterodimerization PPRE PPRE PPARg->PPRE Binding RXR->PPRE Binding Anti_Inflammatory Anti-inflammatory Gene Expression PPRE->Anti_Inflammatory Transcriptional Regulation

Caption: Proposed signaling pathway for 1-S-2-15-HETE-PC.

G cluster_0 Animal Models cluster_1 Experimental Procedure cluster_2 Data Analysis and Validation WT Wild-Type Mouse Induction Induce Disease Model (e.g., Inflammation, Atherosclerosis) WT->Induction KO 15-LOX KO Mouse KO->Induction KI Humanized 15-LOX KI Mouse KI->Induction Tissue Tissue/Plasma Collection Induction->Tissue Lipidomics Lipidomics Analysis (LC-MS/MS) Tissue->Lipidomics Functional Functional Assays (e.g., Histology, Flow Cytometry, Gene Expression) Tissue->Functional Comparison Compare Phenotypes and Lipid Profiles (WT vs. KO vs. KI) Lipidomics->Comparison Functional->Comparison Conclusion Validate the function of 15-LOX products Comparison->Conclusion

References

A Comparative Guide to the Formation of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC: Enzymatic vs. Non-Enzymatic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the synthesis, outcomes, and biological implications of enzymatically and non-enzymatically generated 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC.

This guide provides a comprehensive comparison between the enzymatic and non-enzymatic methods for the formation of this compound, an oxidized phospholipid of significant interest in biomedical research. Understanding the distinct outcomes of these two pathways is crucial for interpreting experimental results and for the targeted synthesis of this bioactive lipid mediator.

Executive Summary

The formation of this compound can occur through two distinct mechanisms: a highly specific enzymatic pathway and a non-specific non-enzymatic pathway. The enzymatic route, primarily mediated by 15-lipoxygenase (15-LOX), yields a stereochemically pure product, the 15(S) isomer. In contrast, non-enzymatic formation, driven by free radical-mediated oxidation, results in a complex mixture of positional and stereoisomers. The choice of synthesis method has profound implications for the biological activity and the interpretation of research findings.

Comparison of Formation Pathways

FeatureEnzymatic Formation (via 15-Lipoxygenase)Non-Enzymatic Formation (Free Radical-Mediated)
Specificity Highly specific for the sn-2 arachidonoyl chain.Non-specific; can oxidize various fatty acids.
Regioselectivity Primarily forms the 15-hydroperoxy derivative.[1]Produces a mixture of positional isomers (e.g., 5-, 8-, 9-, 11-, 12-, 15-HETE).
Stereospecificity Generates the 15(S) stereoisomer.[2]Results in a racemic mixture of (S) and (R) stereoisomers.
Key Reactants 1-Stearoyl-2-arachidonoyl-sn-glycero-3-PC (SAPC), 15-Lipoxygenase, O₂.SAPC, Free radical initiator (e.g., AAPH, Fenton reagent), O₂.
Reaction Conditions Physiological pH and temperature.Can occur under various conditions, often initiated by oxidative stress.
Product Purity High purity of the desired 15(S)-HETE product.A complex mixture of oxidized phospholipids.
Biological Relevance Represents controlled, signaling-specific production in cells.Associated with uncontrolled oxidative stress and cellular damage.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is based on the use of soybean 15-lipoxygenase, a commercially available enzyme that mimics the action of mammalian 15-LOX.

Materials:

  • 1-Stearoyl-2-arachidonoyl-sn-glycero-3-PC (SAPC)

  • Soybean 15-lipoxygenase (EC 1.13.11.12)

  • Sodium borate (B1201080) buffer (0.1 M, pH 9.0)

  • Sodium deoxycholate

  • Sodium borohydride (B1222165) (NaBH₄)

  • Argon or nitrogen gas

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a UV detector

Procedure:

  • Substrate Preparation: Dissolve SAPC in ethanol (B145695) and evaporate the solvent under a stream of argon or nitrogen to form a thin film.

  • Reaction Mixture: Resuspend the SAPC film in sodium borate buffer containing sodium deoxycholate to form micelles.

  • Enzymatic Reaction: Add soybean 15-lipoxygenase to the reaction mixture. Incubate at room temperature with gentle agitation for 30-60 minutes. Monitor the reaction progress by observing the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene in the hydroperoxy product.

  • Reduction Step: To convert the intermediate 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PC to the more stable HETE form, add a freshly prepared solution of sodium borohydride in ethanol. Allow the reaction to proceed for 30 minutes at room temperature.

  • Extraction and Purification: Acidify the reaction mixture to pH 3.5 and extract the lipids using a suitable solvent system (e.g., chloroform:methanol). Purify the this compound using SPE followed by reverse-phase HPLC.

  • Analysis: Confirm the identity and purity of the product using mass spectrometry and assess the stereochemistry by chiral chromatography if required.

Non-Enzymatic Synthesis of Oxidized 1-Stearoyl-2-arachidonoyl-sn-glycero-3-PC

This protocol uses 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), a water-soluble free radical initiator.

Materials:

  • 1-Stearoyl-2-arachidonoyl-sn-glycero-3-PC (SAPC)

  • 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium borohydride (NaBH₄)

  • Argon or nitrogen gas

  • Liposome (B1194612) preparation equipment (e.g., extruder)

  • Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Liposome Preparation: Prepare unilamellar vesicles of SAPC in PBS by extrusion to create a suitable substrate environment.

  • Initiation of Oxidation: Add AAPH to the liposome suspension. Incubate at 37°C for a defined period (e.g., 2-24 hours). The AAPH will thermally decompose to generate peroxyl radicals, initiating lipid peroxidation.

  • Reduction Step: Reduce the resulting mixture of phospholipid hydroperoxides to their corresponding hydroxides by adding sodium borohydride.

  • Extraction: Extract the total lipids from the aqueous suspension.

  • Analysis: Analyze the complex mixture of oxidized products using LC-MS/MS to identify the various positional and stereoisomers of HETE-containing phospholipids.

Signaling Pathways and Biological Roles

The hydroperoxy precursor of this compound, specifically the phosphatidylethanolamine (B1630911) (PE) analog, 1-stearoyl-2-15(S)-HpETE-sn-glycero-3-PE (SAPE-OOH), has been identified as a critical signaling molecule in ferroptosis, a form of regulated cell death.

Ferroptosis Signaling Pathway

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SAPC 1-Stearoyl-2-arachidonoyl- -sn-glycero-3-PC (SAPC) LOX15 15-Lipoxygenase (15-LOX) SAPC->LOX15 O₂ SAPE_OOH 1-Stearoyl-2-15(S)-HpETE- -sn-glycero-3-PE (SAPE-OOH) Ferroptosis Ferroptosis SAPE_OOH->Ferroptosis Accumulation leads to LOX15->SAPE_OOH Oxidation GPX4_active GPX4 (active) GPX4_active->SAPE_OOH GPX4_inactive GPX4 (inactive) GPX4_active->GPX4_inactive RSL3 RSL3 (inhibitor) RSL3->GPX4_active Inhibition

Caption: Enzymatic formation of SAPE-OOH by 15-LOX and its role in inducing ferroptosis.

Phagocytosis of Ferroptotic Cells

SAPE-OOH on the surface of ferroptotic cells acts as an "eat-me" signal, which is recognized by Toll-like receptor 2 (TLR2) on macrophages, leading to phagocytosis.[3]

Phagocytosis_Pathway cluster_ferroptotic Ferroptotic Cell cluster_macrophage Macrophage SAPE_OOH SAPE-OOH ('eat-me' signal) TLR2 TLR2 Receptor SAPE_OOH->TLR2 Recognition Phagocytosis Phagocytosis TLR2->Phagocytosis Activation

Caption: Recognition of SAPE-OOH by TLR2 on macrophages, triggering phagocytosis.

Conclusion

The method of formation of this compound dictates the purity and biological activity of the final product. Enzymatic synthesis with 15-lipoxygenase provides a direct route to the biologically relevant 15(S) isomer, essential for studying specific signaling pathways like ferroptosis. Non-enzymatic, free radical-induced oxidation, while relevant to conditions of oxidative stress, produces a complex and heterogeneous mixture of oxidized phospholipids. Researchers should carefully consider these differences when designing experiments and interpreting data related to the biological functions of this important lipid mediator.

References

Comparison of signaling pathways activated by different HETE-containing phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydroxyeicosatetraenoic acids (HETEs) are a group of signaling lipids derived from the oxygenation of arachidonic acid by lipoxygenase (LOX) and cytochrome P450 (CYP) enzymes. While the signaling roles of free HETEs are increasingly understood, a growing body of evidence indicates that these molecules can be esterified into phospholipids (B1166683), creating a distinct class of signaling molecules with unique properties and biological activities. This guide provides a comparative overview of the signaling pathways activated by different HETE-containing phospholipids and their corresponding free HETE counterparts—specifically focusing on 5-HETE, 12-HETE, and 15-HETE derivatives.

Quantitative Comparison of HETE-Mediated Signaling

The following table summarizes key quantitative data related to the activation of signaling pathways by various HETE species. It is important to note that data on the direct signaling of HETE-containing phospholipids is still emerging, and therefore, much of the available quantitative data pertains to the free HETE molecules.

LigandReceptor/TargetCell TypeAssayKey Quantitative ValueCitation(s)
12(S)-HETE GPR31Prostate cancer cells[35S]GTPγS bindingEC50 < 0.3 nM[1]
12(S)-HETE GPR31Not specifiedLigand bindingKd = 5 nM[1]
12-HETE PAK1CHO-AT1a cellsKinase assayMaximal activation at 0.01 µM (350% of control)[2][3]
12(S)-HETE Insulin ReleaseBeta-TC3 cellsInsulin immunoassay57% reduction at 100 nM[4]
15(S)-HETE GPR31Not specified[35S]GTPγS bindingEC50 = 42 nM[1]
15-HETE Specific binding sitesRat pituitary (GH3) cellsRadioligand bindingKd = 0.75 nM[5]
5(S)-HETE GPR31Not specified[35S]GTPγS bindingEC50 = 390 nM[1]
5-oxo-ETE Neutrophil migrationHuman neutrophilsChemotaxis assay~100x more potent than 5S-HETE[6]

Signaling Pathways of 12-HETE and its Phospholipid Derivatives

12-HETE, primarily produced by 12-lipoxygenase (12-LOX), is a potent signaling molecule implicated in cancer progression, inflammation, and thrombosis.[7][8] Its effects are mediated through both receptor-dependent and independent mechanisms.

The primary receptor for 12(S)-HETE is the G protein-coupled receptor 31 (GPR31).[1] Activation of GPR31 by 12(S)-HETE initiates a cascade of downstream signaling events, including the activation of MAPK/ERK, PI3K/Akt, and NF-κB pathways.[1][8] Furthermore, 12-HETE has been shown to activate p21-activated kinase (PAK1) and c-Jun N-terminal kinase (JNK1) through a mechanism involving Cdc42, Rac1, and PI3K.[2][3]

Recent studies have shown that 12-HETE can be incorporated into phospholipids, such as phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC). Unlike free 12-HETE, which can be secreted, these 12-HETE-containing phospholipids are retained within the cell, where they may act as novel lipid mediators.[9] The precise downstream signaling pathways activated by these esterified forms are an active area of research.

12-HETE Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 12-HETE 12-HETE GPR31 GPR31 12-HETE->GPR31 Gi Gi GPR31->Gi PI3K PI3K Gi->PI3K PKC PKC Gi->PKC Src Src Gi->Src Akt Akt PI3K->Akt PAK1 PAK1 PI3K->PAK1 NFkB NFkB Akt->NFkB Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->NFkB Cellular_Responses Cell Proliferation, Migration, Inflammation ERK->Cellular_Responses NFkB->Cellular_Responses JNK1 JNK1 PAK1->JNK1 JNK1->Cellular_Responses

Figure 1: 12-HETE signaling via GPR31.

Signaling Pathways of 15-HETE and its Phospholipid Derivatives

15-HETE, produced by 15-lipoxygenase (15-LOX), exhibits more complex and sometimes opposing biological effects compared to 12-HETE. It has been implicated in both pro- and anti-inflammatory responses, as well as in the regulation of cell growth and apoptosis.[10][11]

One of the key signaling pathways activated by 15(S)-HETE is the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. Additionally, 15-HETE has been shown to protect pulmonary artery smooth muscle cells from apoptosis through the upregulation of inducible nitric oxide synthase (iNOS).[10]

A unique aspect of 15-HETE signaling is its selective incorporation into phosphatidylinositol (PI).[12][13] Upon cellular stimulation, this 15-HETE-containing PI can be hydrolyzed by phospholipase C (PLC) to produce a novel diacylglycerol (DAG) molecule containing 15-HETE. This altered second messenger can then propagate downstream signals, potentially leading to different cellular outcomes compared to the canonical DAG derived from arachidonic acid-containing PI.

15-HETE_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 15-HETE 15-HETE Receptor Receptor(s) 15-HETE->Receptor 15-HETE_PI 15-HETE- Phosphatidylinositol 15-HETE->15-HETE_PI PI3K PI3K Receptor->PI3K iNOS iNOS Receptor->iNOS PLC PLC 15-HETE_DAG 15-HETE-DAG PLC->15-HETE_DAG 15-HETE_PI->PLC Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival NO NO iNOS->NO Anti_Apoptosis Anti-Apoptosis NO->Anti_Apoptosis PKC_downstream PKC & Downstream Signaling 15-HETE_DAG->PKC_downstream PKC_downstream->Cell_Survival

Figure 2: Key signaling pathways of 15-HETE.

Signaling Pathways of 5-HETE and its Phospholipid Derivatives

5-HETE is a major product of 5-lipoxygenase (5-LOX) and is a well-known chemoattractant for neutrophils and other leukocytes, playing a significant role in inflammatory responses.[6][14] Its biological activity is often surpassed by its metabolite, 5-oxo-eicosatetraenoic acid (5-oxo-ETE), which is a potent agonist for the OXE receptor, a G protein-coupled receptor.[6]

Recent studies have highlighted a role for 5-HETE in activating the Keap1-Nrf2 antioxidant response pathway.[15] This activation appears to be independent of reactive oxygen species (ROS) generation and may be mediated by its conversion to 5-oxo-ETE. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.

Similar to other HETEs, 5-HETE can be incorporated into phospholipids, primarily phosphatidylethanolamine (PE).[16] The generation of 5-HETE-containing phospholipids has been observed in activated neutrophils. While the precise signaling functions of these molecules are still under investigation, it is hypothesized that they may modulate inflammatory responses at the membrane level.[16]

5-HETE_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 5-HETE 5-HETE 5-oxo-ETE 5-oxo-ETE 5-HETE->5-oxo-ETE OXER1 OXE Receptor Chemotaxis Chemotaxis OXER1->Chemotaxis 5-oxo-ETE->OXER1 Keap1 Keap1 5-oxo-ETE->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 degrades ARE Antioxidant Response Element Nrf2->ARE activates

Figure 3: 5-HETE signaling and Nrf2 activation.

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for comparing the signaling activities of different HETE-containing phospholipids.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Downstream Analysis Cell_Culture 1. Cell Culture (e.g., endothelial, smooth muscle, cancer cells) Starvation 2. Serum Starvation (to reduce basal signaling) Cell_Culture->Starvation Treatment 3. Treatment (5-HETE-PE, 12-HETE-PC, 15-HETE-PI, or free HETEs) Starvation->Treatment Lysis 4. Cell Lysis Treatment->Lysis Western_Blot 5a. Western Blot (p-ERK, p-Akt, etc.) Lysis->Western_Blot Calcium_Assay 5b. Calcium Mobilization Assay Lysis->Calcium_Assay Data_Analysis 6. Data Analysis & Comparison Western_Blot->Data_Analysis Calcium_Assay->Data_Analysis

Figure 4: Workflow for HETE signaling analysis.

Detailed Methodology 1: MAPK/ERK Phosphorylation Assay (Western Blot)

This protocol details the steps to measure the phosphorylation of ERK1/2, a key downstream effector in many HETE-activated pathways.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HUVECs, A431 cells) in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.

    • Treat cells with various concentrations of the HETE-containing phospholipid or free HETE for a predetermined time course (e.g., 5, 10, 30, 60 minutes). A common peak activation time for ERK is 5-10 minutes.

  • Cell Lysis:

    • After treatment, place the plates on ice and aspirate the media.

    • Wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.

    • Quantify the band intensities using densitometry software and express the results as the ratio of p-ERK to total ERK.

Detailed Methodology 2: Calcium Mobilization Assay

This protocol is used to measure changes in intracellular calcium concentration, a common second messenger in Gq-coupled GPCR signaling.

  • Cell Preparation:

    • Plate cells expressing the receptor of interest (e.g., GPR31-transfected HEK293 cells) in a 96-well or 384-well black, clear-bottom plate.

    • Allow cells to adhere and grow overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's instructions. An equal volume of probenecid (B1678239) may be included to prevent dye leakage from the cells.

    • Aspirate the growth medium from the cells and add the dye-loading buffer.

    • Incubate the plate for 30-60 minutes at 37°C in the dark.

  • Assay Procedure:

    • Prepare a plate containing various concentrations of the HETE-containing phospholipids or free HETEs.

    • Place the cell plate into a fluorescence plate reader equipped with an automated liquid handler (e.g., a FLIPR or FlexStation).

    • Establish a stable baseline fluorescence reading for each well.

    • The instrument will then automatically add the HETE compounds from the source plate to the cell plate.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Plot the ΔF against the logarithm of the agonist concentration to generate a dose-response curve.

    • Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Conclusion

The study of HETE-containing phospholipids is a rapidly evolving field. While free HETEs activate a diverse range of signaling pathways, their esterification into phospholipids adds another layer of complexity to their biological roles. 12-HETE primarily signals through GPR31 to promote cell growth and inflammation. 15-HETE can activate pro-survival pathways like PI3K/Akt and iNOS, and its incorporation into phosphoinositides suggests a mechanism for generating novel second messengers. 5-HETE and its metabolite 5-oxo-ETE are key players in inflammation and can modulate the Nrf2 antioxidant pathway.

Further research is needed to fully elucidate the specific downstream signaling events triggered by HETE-containing phospholipids and to obtain more quantitative data to allow for a more direct comparison of their potencies and efficacies. Understanding these pathways will be crucial for developing targeted therapeutics for diseases in which HETE signaling is dysregulated, such as cancer, cardiovascular disease, and chronic inflammatory conditions.

References

Head-to-head comparison of different analytical platforms for oxidized phospholipid analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on selecting the optimal analytical platform for the characterization and quantification of oxidized phospholipids (B1166683) (OxPLs). This guide provides a detailed comparison of leading technologies, supported by performance data and experimental protocols.

Oxidized phospholipids (OxPLs) are increasingly recognized as critical bioactive molecules and biomarkers in a range of physiological and pathological processes, including inflammation, atherosclerosis, and neurodegenerative diseases.[1][2][3] Their low abundance and structural diversity, however, present significant analytical challenges. This guide offers a head-to-head comparison of the most prevalent analytical platforms used for OxPL analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Shotgun Lipidomics, and Enzyme-Linked Immunosorbent Assay (ELISA), to aid researchers in selecting the most appropriate methodology for their specific research needs.

At a Glance: Performance Comparison of OxPL Analysis Platforms

The selection of an analytical platform for OxPL analysis is a critical decision that influences the specificity, sensitivity, and throughput of the investigation. The following table summarizes key quantitative performance metrics for the leading platforms. It is important to note that performance can vary based on the specific analyte, matrix, and instrumentation used.

FeatureLC-MS/MSShotgun LipidomicsELISA
Principle Chromatographic separation followed by mass-based detection and fragmentation.Direct infusion of total lipid extract into a mass spectrometer for analysis.Antibody-based detection of specific OxPL epitopes.
Specificity High to Very High (resolves isomers)Moderate (struggles with isobars/isomers)[4][5]Variable (dependent on antibody cross-reactivity)
Sensitivity (LOD/LOQ) High (e.g., 10 fmol for some species)[6]Moderate to HighVery High (e.g., <1 ng/mL to pg/mL range)[7][8][9]
Quantification Absolute and RelativePrimarily Relative or Semi-Quantitative[4]Absolute and Relative
Throughput ModerateHigh[5]High
Coverage Targeted or UntargetedUntargetedHighly Targeted (single analyte or class)
Instrumentation Cost HighHighLow
Cost per Sample Moderate to HighModerateLow to Moderate

In-Depth Platform Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands as the gold standard for the definitive identification and quantification of individual OxPL molecular species.[10] The chromatographic separation step, typically using reverse-phase or hydrophilic interaction liquid chromatography (HILIC), allows for the resolution of isomeric and isobaric species, which is a significant advantage over other techniques.[11][12][13] High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, further enhance specificity by providing accurate mass measurements.[12][13]

Advantages:

  • High Specificity: Capable of separating and identifying structurally similar OxPLs.[12]

  • Structural Elucidation: Tandem MS (MS/MS) provides fragmentation data that helps to pinpoint the location of oxidation and identify the fatty acyl chains.[11]

  • Versatility: Can be used for both targeted (quantifying known OxPLs) and untargeted (discovering new OxPLs) analyses.[6][11]

Limitations:

  • Moderate Throughput: The chromatographic separation step limits the number of samples that can be analyzed in a given time.

  • Complexity: Requires sophisticated instrumentation and expertise in method development and data analysis.

Shotgun Lipidomics

Shotgun lipidomics involves the direct infusion of a total lipid extract into a tandem mass spectrometer, bypassing the need for chromatographic separation.[5] This approach relies on class-specific fragmentation patterns to identify and quantify lipids.[14] Its primary advantage is high throughput, making it suitable for large-scale screening studies.

Advantages:

  • High Throughput: Rapid analysis times allow for the screening of a large number of samples.

  • Comprehensive Overview: Provides a broad snapshot of the lipidome.

Limitations:

  • Limited Specificity: Cannot distinguish between isobaric and isomeric OxPL species, which are common.[4][5]

  • Ion Suppression: The presence of high-abundance lipid species can suppress the ionization of low-abundance OxPLs, affecting detection and quantification.[15]

  • Semi-Quantitative: While internal standards can be used, quantification is generally considered semi-quantitative compared to LC-MS/MS.[4]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is an immunoassay-based technique that utilizes antibodies specific to certain OxPL epitopes. This method is highly sensitive and is well-suited for the rapid quantification of a specific OxPL or a class of OxPLs in a large number of samples.

Advantages:

  • High Sensitivity: Can detect very low concentrations of OxPLs.[7][9]

  • High Throughput: Amenable to 96-well plate format, allowing for rapid analysis of many samples.

  • Cost-Effective: Generally lower instrumentation and per-sample costs compared to MS-based methods.

Limitations:

  • Antibody Dependent: The availability of highly specific antibodies is a major limiting factor.

  • Cross-Reactivity: Antibodies may cross-react with other structurally similar lipids, leading to potential overestimation.

  • Limited Scope: Each ELISA kit is specific to one analyte or a limited group of related molecules.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results in OxPL analysis. Below are representative protocols for sample preparation and analysis using LC-MS/MS and ELISA.

Oxidized Phospholipid Extraction from Plasma (for MS-based analysis)

This protocol is a generalized version of the Folch or Bligh and Dyer methods, commonly adapted for plasma lipidomics.

  • Sample Preparation: Thaw plasma samples on ice. To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Internal Standard Spiking: Add an appropriate internal standard mixture (containing deuterated or odd-chain lipid standards) to the plasma to correct for extraction efficiency and instrument variability.

  • Lipid Extraction:

    • Add 200 µL of ice-cold methanol (B129727) to the plasma, vortex for 10 seconds.

    • Add 750 µL of methyl-tert-butyl ether (MTBE), vortex for 10 seconds, and shake for 10 minutes at 4°C.[16]

    • Induce phase separation by adding 188 µL of LC-MS grade water and vortexing for 20 seconds.[16]

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Collection of Organic Phase: Carefully collect the upper organic layer (containing the lipids) and transfer to a new tube.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried lipid extract in a suitable solvent for the analytical platform (e.g., 100 µL of methanol/chloroform 1:1 for LC-MS).

LC-MS/MS Analysis of Oxidized Phospholipids
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used.[10]

    • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[10]

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[10]

    • Gradient: A typical gradient would start at 30-40% B, increase to 100% B over 20-30 minutes, hold for 5-10 minutes, and then re-equilibrate at the starting conditions.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 2-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes is often necessary to cover a broad range of OxPLs.

    • Scan Mode: For targeted analysis, Multiple Reaction Monitoring (MRM) is used, which offers high sensitivity and specificity.[6] For untargeted analysis, full scan MS followed by data-dependent MS/MS is employed.

    • Data Analysis: Data is processed using specialized software to identify peaks, integrate areas, and quantify against internal standards.

ELISA for Oxidized Phospholipids

This is a general protocol for a competitive ELISA, a common format for small molecule detection.

  • Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.

  • Standard/Sample Addition: Add 50 µL of standard or sample to the appropriate wells of the antibody-pre-coated microplate.

  • Detection Reagent A Addition: Immediately add 50 µL of the prepared Detection Reagent A (often a biotinylated antibody) to each well. Mix and incubate for 1 hour at 37°C.[9]

  • Washing: Aspirate the liquid from each well and wash the plate 3-5 times with the provided wash buffer.

  • Detection Reagent B Addition: Add 100 µL of Detection Reagent B (often a streptavidin-HRP conjugate) to each well and incubate for 30 minutes at 37°C.[9]

  • Washing: Repeat the wash step.

  • Substrate Addition: Add 90 µL of TMB substrate solution to each well and incubate in the dark for 10-20 minutes at 37°C.[9]

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the concentration of the OxPL in the samples by comparing their absorbance to the standard curve.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex experimental workflows and biological signaling pathways.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Platforms plasma Plasma Sample is Add Internal Standards plasma->is elisa ELISA plasma->elisa Targeted High-Sensitivity Quantification extraction Lipid Extraction (e.g., MTBE) is->extraction drydown Dry Extract extraction->drydown reconstitute Reconstitute in Solvent drydown->reconstitute lcms LC-MS/MS reconstitute->lcms Detailed Structural Info & Quantification shotgun Shotgun Lipidomics reconstitute->shotgun High-Throughput Screening

General experimental workflow for OxPL analysis.

Oxidized phospholipids are key players in the pathogenesis of atherosclerosis. They accumulate in atherosclerotic lesions and activate endothelial cells and macrophages through various receptor-mediated signaling pathways.[1][2][17][18]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus oxpl Oxidized Phospholipid (e.g., POVPC) cd36 CD36 Receptor oxpl->cd36 tlr4 TLR4 Receptor oxpl->tlr4 ros Reactive Oxygen Species (ROS) cd36->ros activates nfkb NF-κB Pathway tlr4->nfkb activates genes Pro-inflammatory Gene Expression (e.g., IL-6, MCP-1) nfkb->genes induces ros->nfkb activates

Simplified OxPL signaling in atherosclerosis.

Conclusion

The choice of an analytical platform for oxidized phospholipid analysis is contingent on the specific research question. For discovery-based studies requiring detailed structural information and accurate quantification of a range of OxPLs, LC-MS/MS is the unparalleled choice. For high-throughput screening of large sample cohorts where a broad overview of the lipidome is sufficient, Shotgun Lipidomics offers a viable, rapid alternative. When the research is focused on a specific, well-characterized OxPL and requires high sensitivity and the analysis of a large number of samples, ELISA is a powerful and cost-effective tool. A multi-platform approach, where screening is performed by a high-throughput method followed by validation with a more specific technique like LC-MS/MS, can often provide the most comprehensive and robust data.

References

A Comparative Guide to the Biological Effects of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC and its Lyso-Phospholipid Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 10, 2025

Introduction

The field of lipidomics has unveiled a complex landscape of bioactive lipids that play crucial roles in health and disease. Among these, oxidized phospholipids (B1166683) have emerged as critical signaling molecules and mediators of inflammatory responses. This guide provides a comparative analysis of two structurally related but functionally distinct lipids: 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC (15-HETE-PC) and its precursor, 15(S)-HETE-sn-glycero-3-PC (15-HETE-lyso-PC). While direct comparative studies are limited, this document synthesizes current knowledge on related compounds to hypothesize their distinct biological activities and guide future research.

15(S)-hydroxyeicosatetraenoic acid (15-HETE) is a product of arachidonic acid metabolism by 15-lipoxygenase (15-LOX) and is known to be esterified into cell membrane phospholipids.[1] The presence of 15-HETE in the sn-2 position of phosphatidylcholine (PC) or lysophosphatidylcholine (B164491) (lyso-PC) is thought to significantly alter the signaling properties of the parent lipid. This guide will explore the potential differences in their mechanisms of action, signaling pathways, and overall biological impact, supported by proposed experimental frameworks.

Quantitative Data Comparison

ParameterThis compound (15-HETE-PC)15(S)-HETE-sn-glycero-3-PC (15-HETE-lyso-PC)Rationale for Hypothesized Values
Receptor Binding Affinity (Kd) Likely lower affinity for specific GPCRsPotentially higher affinity for specific GPCRs (e.g., GPR132)Lyso-phospholipids often act as specific ligands for G protein-coupled receptors.
EC50 for NF-κB Activation Expected to be in the micromolar rangePotentially in the low nanomolar rangeBased on data for 12-HETE-lyso-PC, which shows high potency in activating NF-κB.[2]
Pro-inflammatory Cytokine Release (e.g., TNF-α) Moderate inductionPotent inductionLyso-phospholipids are known potent inducers of pro-inflammatory cytokines.[2]
Anti-inflammatory Activity (e.g., PPARγ activation) Potential for intracellular activity following hydrolysisLess likely to have direct intracellular effectsThe free 15-HETE released from 15-HETE-PC could act on nuclear receptors like PPARγ.
Cellular Uptake Slower, may require enzymatic processingFaster, facilitated by specific transportersThe smaller size and amphipathic nature of lyso-phospholipids can facilitate uptake.

Proposed Experimental Protocols

To validate the hypothesized differences between 15-HETE-PC and 15-HETE-lyso-PC, the following experimental protocols are proposed:

G-Protein Coupled Receptor (GPCR) Activation Assay
  • Objective: To determine if 15-HETE-lyso-PC is a more potent agonist of specific GPCRs compared to 15-HETE-PC.

  • Methodology:

    • Utilize a panel of cell lines stably expressing candidate GPCRs (e.g., GPR132, also known as G2A, which is a known receptor for lysophosphatidylcholine).

    • Treat the cells with a dose-response range of 15-HETE-PC and 15-HETE-lyso-PC.

    • Measure receptor activation using a second messenger assay, such as a cyclic AMP (cAMP) or calcium flux assay.

    • Calculate EC50 values for each lipid to determine potency.

NF-κB Signaling Pathway Activation Assay
  • Objective: To compare the potency of 15-HETE-PC and 15-HETE-lyso-PC in activating the pro-inflammatory NF-κB pathway.

  • Methodology:

    • Culture a monocytic cell line, such as THP-1 cells.

    • Treat the cells with varying concentrations of 15-HETE-PC and 15-HETE-lyso-PC for a defined period.

    • Lyse the cells and perform Western blotting to detect the phosphorylation of NF-κB p65 subunit and IκBα degradation.

    • Quantify band intensities to determine the dose-dependent activation of the pathway.

Cytokine Release Assay
  • Objective: To measure the differential effects of 15-HETE-PC and 15-HETE-lyso-PC on the release of pro-inflammatory cytokines.

  • Methodology:

    • Treat primary human monocytes or a macrophage-like cell line with 15-HETE-PC and 15-HETE-lyso-PC.

    • After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Measure the concentration of cytokines such as TNF-α, IL-6, and IL-1β using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

PPARγ Transactivation Assay
  • Objective: To assess the potential for intracellular signaling, particularly the activation of the nuclear receptor PPARγ.

  • Methodology:

    • Use a cell line (e.g., HEK293T) co-transfected with a PPARγ expression vector and a luciferase reporter construct containing PPAR response elements (PPREs).

    • Treat the cells with 15-HETE-PC, 15-HETE-lyso-PC, and free 15-HETE as a positive control.

    • Measure luciferase activity to determine the extent of PPARγ transactivation.

Signaling Pathways and Mechanisms of Action

The structural differences between 15-HETE-PC and 15-HETE-lyso-PC suggest they will engage different signaling pathways. 15-HETE-lyso-PC, with its exposed headgroup and single acyl chain, is well-suited to act as an extracellular ligand for GPCRs, leading to rapid downstream signaling cascades. In contrast, 15-HETE-PC is a larger, more lipophilic molecule that is a structural component of membranes. Its biological activity may be more dependent on its hydrolysis by phospholipases (e.g., PLA2) to release 15-HETE and 15-HETE-lyso-PC, which can then act on their respective targets.

Proposed Signaling Pathway for 15-HETE-lyso-PC

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 15_HETE_lyso_PC 15(S)-HETE-lyso-PC GPCR GPCR (e.g., GPR132) 15_HETE_lyso_PC->GPCR G_Protein G Protein Activation GPCR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC DAG_IP3 DAG & IP3 Production PLC->DAG_IP3 PKC Protein Kinase C (PKC) DAG_IP3->PKC IKK IKK Complex PKC->IKK NF_kB NF-κB Activation IKK->NF_kB Gene_Expression Pro-inflammatory Gene Expression NF_kB->Gene_Expression

Proposed signaling pathway for 15-HETE-lyso-PC.
Proposed Mechanism of Action for 15-HETE-PC

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 15_HETE_PC 15(S)-HETE-PC PLA2 Phospholipase A2 (PLA2) 15_HETE_PC->PLA2 Hydrolysis 15_HETE_lyso_PC 15(S)-HETE-lyso-PC PLA2->15_HETE_lyso_PC 15_HETE 15(S)-HETE PLA2->15_HETE GPCR_Signaling GPCR Signaling 15_HETE_lyso_PC->GPCR_Signaling Extracellular Action PPARg PPARγ 15_HETE->PPARg Intracellular Action Gene_Expression Anti-inflammatory Gene Expression PPARg->Gene_Expression

Proposed mechanism of action for 15-HETE-PC.

Conclusion and Future Directions

While this compound and its lyso-phospholipid precursor, 15(S)-HETE-sn-glycero-3-PC, are closely related structurally, their biological effects are likely to be distinct and context-dependent. The available evidence on related oxidized phospholipids suggests that 15-HETE-lyso-PC may act as a potent, specific signaling molecule, primarily targeting cell surface receptors to initiate pro-inflammatory cascades. In contrast, 15-HETE-PC's role may be more nuanced, potentially serving as a reservoir for bioactive lipids that are released upon enzymatic cleavage, leading to both pro- and anti-inflammatory intracellular effects.

The proposed experimental protocols provide a roadmap for elucidating the specific biological functions of these two lipids. A thorough understanding of their differential effects is critical for the development of targeted therapeutic strategies for inflammatory diseases, cancer, and other conditions where lipid signaling plays a pivotal role. Future research should focus on direct, quantitative comparisons of these molecules in various biological systems to validate these hypotheses and uncover novel therapeutic opportunities.

References

A Comparative Guide to the Stereochemistry of the HETE Moiety in Synthetic vs. Biological 15(S)-HETE-SAPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biological activity of lipid mediators is often critically dependent on their precise three-dimensional structure. This is particularly true for hydroxyeicosatetraenoic acids (HETEs), where different stereoisomers can elicit distinct physiological responses. This guide provides a comparative analysis of the stereochemistry of the 15-hydroxy moiety in 15(S)-HETE derived from biological and synthetic sources, a crucial consideration for researchers utilizing 15(S)-HETE or its conjugates, such as those with Saposin C (SAPC).

The stereochemical purity of 15(S)-HETE is paramount, as the presence of the 15(R) enantiomer can lead to confounding experimental results or altered therapeutic efficacy. Biological synthesis via the 15-lipoxygenase (15-LOX) pathway is highly stereospecific, whereas synthetic routes must be carefully controlled and validated to ensure high enantiomeric excess.

Comparison of Stereochemical Purity

The origin of 15-HETE dictates its stereochemical composition. The enantiomeric excess (e.e.), a measure of the purity of a chiral substance, varies significantly between biological and synthetic sources. A racemic mixture, containing equal amounts of (S) and (R) enantiomers, has an e.e. of 0%, while a pure single enantiomer has an e.e. of 100%.

Table 1: Expected Enantiomeric Excess (e.e.) of 15-HETE from Various Sources

Source of 15-HETE MoietyPrimary Production MethodExpected 15(S)-HETE ContentExpected Enantiomeric Excess (e.e.)Key Considerations
Biological (Enzymatic) 15-Lipoxygenase (15-LOX) catalysis on arachidonic acid.[1]Predominantly 15(S)-HETE.>95%[2]15-LOX enzymes exhibit high stereospecificity, ensuring the production of almost exclusively the (S)-enantiomer.[3][4][5]
Biological (Non-Enzymatic) Autoxidation / lipid peroxidation of arachidonic acid.[6][7]Equal mix of 15(S)- and 15(R)-HETE.0% (Racemic mixture).[6][8]This process is non-specific and occurs during oxidative stress, yielding a racemic product.[7]
Synthetic Stereoselective organic synthesis.Primarily 15(S)-HETE.Variable (Typically >98% for commercial standards)Purity is dependent on the synthetic route and purification. Batch-to-batch verification is essential.

Experimental Protocols

Confirming the stereochemical identity and purity of the 15-HETE moiety is essential. The gold-standard technique for this is Chiral High-Performance Liquid Chromatography (HPLC).

Protocol: Chiral HPLC for the Separation of 15(S)-HETE and 15(R)-HETE Enantiomers

This protocol is adapted from methodologies for separating chiral eicosanoids and can be used to determine the enantiomeric excess of a given sample.[6]

  • Sample Preparation:

    • Hydrolyze the 15(S)-HETE-SAPC conjugate, if necessary, to release the free fatty acid.

    • Perform solid-phase extraction (SPE) to purify and concentrate the HETE fraction from the biological or synthetic matrix.

    • Reconstitute the dried extract in the mobile phase for HPLC analysis.

    • For enhanced sensitivity with certain detectors, derivatization to a pentafluorobenzyl (PFB) ester may be performed.[6]

  • Chromatographic Conditions:

    • HPLC System: An ultra-high performance liquid chromatography (UHPLC) system coupled with a mass spectrometer (MS) is recommended for high sensitivity and specificity.[6]

    • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one coated with a cellulose (B213188) or amylose (B160209) derivative (e.g., Chiralpak or Lux series), is effective for separating HETE enantiomers.

    • Mobile Phase: An isocratic or gradient elution using a mixture of solvents like hexane/isopropanol with a small amount of acid (e.g., acetic or formic acid) for normal-phase chromatography, or acetonitrile/water with an acid for reversed-phase chromatography. The exact ratio must be optimized for the specific column used.

    • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min for standard HPLC or 0.2 - 0.4 mL/min for UHPLC.

    • Column Temperature: Maintained at a constant temperature, often around 25°C, to ensure reproducible retention times.

    • Detection:

      • UV detection at ~236 nm, which is the characteristic absorbance maximum for the conjugated diene system in HETEs.[9]

      • Mass Spectrometry (MS) for highly sensitive and selective quantification, using an internal standard such as 15(S)-HETE-d8.[6][10]

  • Data Analysis:

    • Identify the peaks for 15(S)-HETE and 15(R)-HETE based on the retention times of pure standards.

    • Calculate the enantiomeric excess (e.e.) using the peak areas (A) of the S and R enantiomers with the following formula:

      • e.e. (%) = [(A_S - A_R) / (A_S + A_R)] * 100

Visualizations: Workflows and Pathways

Experimental Workflow for Stereochemical Confirmation

The following diagram outlines the logical steps required to compare the stereochemical purity of a synthetic 15(S)-HETE sample against a biologically derived standard.

G cluster_samples Sample Sources cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation synthetic Synthetic 15(S)-HETE (or 15(S)-HETE-SAPC) hydrolysis Hydrolysis (if conjugated) synthetic->hydrolysis biological Biological Sample (e.g., 15-LOX reaction) biological->hydrolysis spe Solid-Phase Extraction (Purification) hydrolysis->spe Isolate HETE hplc Chiral HPLC-UV/MS Analysis spe->hplc quant Peak Integration & Quantification hplc->quant ee_calc Enantiomeric Excess (e.e.) Calculation quant->ee_calc comparison Compare e.e. Values ee_calc->comparison

Caption: Workflow for comparing HETE stereochemistry.

Signaling Pathway of 15(S)-HETE

15(S)-HETE functions as an intracellular signaling molecule, notably as an endogenous ligand for the nuclear receptor Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[11][12][13] This interaction is a key mechanism through which 15(S)-HETE exerts its effects on gene expression, leading to the regulation of cellular processes like proliferation and inflammation.

G cluster_nucleus Nucleus AA Arachidonic Acid (in cell membrane) LOX 15-Lipoxygenase (15-LOX) HETE 15(S)-HETE LOX->HETE Catalyzes PPAR PPARγ HETE->PPAR Activates PPRE PPRE (on DNA) PPAR->PPRE Binds RXR RXR RXR->PPRE Binds Gene Target Gene Transcription PPRE->Gene Regulates Response Cellular Response (e.g., Anti-proliferation, Anti-inflammatory) Gene->Response

Caption: 15(S)-HETE signaling via the PPARγ pathway.

References

Evaluating the Specificity of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC for its Cellular Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the cellular specificity of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC (hereafter referred to as 15-HETE-PC). As a complex oxidized phospholipid, its biological activity is largely conferred by the 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) moiety esterified at the sn-2 position. Direct quantitative binding and functional data for the intact 15-HETE-PC molecule are limited in the current scientific literature. Therefore, this guide will focus on the known cellular targets of the bioactive lipid mediator 15(S)-HETE, compare its activity with other relevant lipid mediators, and provide an overview of the experimental methodologies required to definitively assess the specificity of 15-HETE-PC.

Introduction to 15-HETE-PC and its Biological Relevance

15-HETE-PC is a naturally occurring oxidized phospholipid formed by the enzymatic oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (B58019) (SAPC) by 15-lipoxygenase (15-LOX). This process is particularly relevant in immune cells such as monocytes. The presence of the 15(S)-HETE moiety suggests that 15-HETE-PC may play a significant role in inflammatory signaling and cellular regulation. Understanding the specificity of this molecule for its cellular targets is crucial for elucidating its precise physiological and pathological functions and for its potential as a therapeutic agent or target.

Cellular Targets of the 15(S)-HETE Moiety

The biological effects of 15-HETE-PC are presumed to be mediated through the targets of its constituent, 15(S)-HETE. Key cellular targets for 15(S)-HETE include:

  • Peroxisome Proliferator-Activated Receptors (PPARs): Nuclear receptors that regulate gene expression involved in metabolism and inflammation. 15(S)-HETE has been shown to act as a ligand for PPARs, with a preference for PPARγ and PPARβ/δ.

  • Leukotriene B4 Receptor 2 (BLT2): A G-protein coupled receptor (GPCR) that is also activated by other eicosanoids.

  • Other Intracellular Signaling Proteins: 15(S)-HETE has been implicated in the modulation of signaling pathways involving Akt, heat shock protein 90 (HSP90), and inducible nitric oxide synthase (iNOS).

Quantitative Data and Comparative Analysis

LigandTargetAssay TypeQuantitative MetricReference
15(S)-HETE PPARγProliferation Assay (PC3 cells)IC50: 30 µM[1]
BRL 49653 (Rosiglitazone)PPARγProliferation Assay (PC3 cells)IC50: 3 µM[1]
15(S)-HETE Putative 15-HETE ReceptorRadioligand Binding (PT-18 cells)Kd: 162 nM[2]
Hexadecyl azelaoyl PC (azPC)PPARγRadioligand BindingKd: ~40 nM[3][4]
RosiglitazonePPARγRadioligand BindingKd: ~40 nM[3][4]
12(S)-HETEGPR31Radioligand BindingKd: ~1 nM[5]

This table summarizes available quantitative data for 15(S)-HETE and other relevant lipid mediators. The lack of direct data for 15-HETE-PC highlights a key research gap.

Signaling Pathways and Specificity Considerations

The specificity of 15-HETE-PC is not only determined by its affinity for a primary target but also by its potential to engage with multiple signaling pathways. The following diagrams illustrate the known signaling pathways of the 15(S)-HETE moiety and a conceptual workflow for evaluating the specificity of 15-HETE-PC.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular 15_HETE_PC This compound BLT2 BLT2 Receptor 15_HETE_PC->BLT2 Direct Binding? PLA2 Phospholipase A2 15_HETE_PC->PLA2 Hydrolysis gene_expression Target Gene Expression BLT2->gene_expression G-protein Signaling free_15_HETE Free 15(S)-HETE PLA2->free_15_HETE PPARg PPARγ free_15_HETE->PPARg Ligand Binding Akt Akt Pathway free_15_HETE->Akt HSP90 HSP90 free_15_HETE->HSP90 iNOS iNOS Pathway free_15_HETE->iNOS PPARg->gene_expression

Caption: Putative signaling pathways for 15-HETE-PC and its metabolite.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Specificity & Potency cluster_2 Phase 3: Comparative Analysis start Synthesize Radiolabeled 15-HETE-PC ([3H]-15-HETE-PC) binding_assay Radioligand Binding Assays (e.g., with cells overexpressing PPARγ, BLT2, etc.) start->binding_assay pull_down Affinity Pull-down/Mass Spectrometry (using biotinylated 15-HETE-PC) start->pull_down competition Competitive Binding Assays (vs. 15(S)-HETE, other OxPLs, known ligands) binding_assay->competition pull_down->competition functional Functional Assays (e.g., Reporter Gene, Calcium Mobilization) competition->functional compare Compare Kd, IC50, EC50 values with alternative lipid mediators functional->compare

References

Safety Operating Guide

Proper Disposal of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC, a phospholipid used in research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety Precautions and Hazard Assessment

Key Safety Considerations:

  • Assume Hazardous: Treat this compound and any solutions containing it as hazardous chemical waste.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound and its waste.

  • Ventilation: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Spill Management: Have a chemical spill kit readily available. In case of a spill, contain the spill and clean it up using appropriate absorbent materials. Dispose of the cleanup materials as hazardous waste.

Quantitative Data Summary

For safe handling and disposal, it is crucial to be aware of the physical and chemical properties of the compound and its common solvents.

PropertyThis compoundEthanol (B145695) (Typical Solvent)Chloroform (Potential Solvent)
Physical State Typically a solid, often supplied in solutionLiquidLiquid
Molecular Formula C₄₆H₈₄NO₉PC₂H₅OHCHCl₃
Molecular Weight 826.1 g/mol 46.07 g/mol 119.38 g/mol
Storage Temperature -20°C or -80°CRoom TemperatureRoom Temperature
Known Hazards To be considered hazardous; toxicological properties not fully known.Flammable, IrritantHarmful, Carcinogen Suspect

Step-by-Step Disposal Protocol

The following protocol outlines the detailed steps for the safe disposal of this compound and its containers. This procedure is based on general best practices for hazardous laboratory waste.

Materials Needed:

  • Designated hazardous waste container (compatible with the solvent, e.g., glass for chloroform, polyethylene (B3416737) for ethanol)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE)

  • Chemical fume hood

Procedure:

  • Segregation of Waste:

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

    • Keep solid waste (e.g., contaminated pipette tips, tubes) separate from liquid waste.

  • Liquid Waste Disposal:

    • Carefully transfer the liquid waste containing this compound into a designated, properly labeled hazardous waste container.

    • Ensure the waste container is made of a material compatible with the solvent.

    • Do not fill the container to more than 90% of its capacity to allow for vapor expansion.

    • Keep the waste container securely closed when not in use.

  • Solid Waste Disposal:

    • Place all contaminated solid materials, such as gloves, pipette tips, and absorbent pads, into a designated solid hazardous waste container.

    • This container should also be clearly labeled with its contents.

  • Empty Container Disposal:

    • An empty container that held this compound must be treated as hazardous waste.

    • As a precautionary measure, triple rinse the empty container with a suitable solvent (e.g., ethanol).

    • Crucially, collect all three rinsates as hazardous liquid waste and add them to your designated liquid hazardous waste container.

    • After triple rinsing, deface or remove the original label from the container.

    • Dispose of the rinsed, unlabeled container according to your institution's guidelines for non-hazardous lab glass or plastic.

  • Labeling and Storage:

    • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name(s) of the contents (including the solvent), and the approximate concentration and volume.

    • Store the waste container in a designated satellite accumulation area that is a cool, dry, and well-ventilated location, away from incompatible materials.

    • Ensure the storage area has secondary containment to prevent spills.

  • Waste Pickup:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not allow hazardous waste to accumulate in the lab for an extended period.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_start Start: Handling Waste cluster_ppe Safety First cluster_waste_type Waste Segregation cluster_disposal Containerization and Labeling cluster_final Final Steps start Identify Waste: This compound (Assume Hazardous) ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe waste_type Is the waste liquid or solid? ppe->waste_type liquid_waste Liquid Waste: - Solution of the compound - Rinsates waste_type->liquid_waste Liquid solid_waste Solid Waste: - Contaminated gloves - Pipette tips, tubes waste_type->solid_waste Solid liquid_container Transfer to Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container empty_container Empty Original Container? liquid_container->empty_container store_waste Store Waste in Designated Satellite Accumulation Area solid_container->store_waste triple_rinse Triple Rinse with Solvent empty_container->triple_rinse Yes empty_container->store_waste No collect_rinsate Collect ALL Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->liquid_container deface_label Deface Original Label collect_rinsate->deface_label dispose_container Dispose of Rinsed Container per Institutional Guidelines deface_label->dispose_container dispose_container->store_waste request_pickup Request Waste Pickup from EHS store_waste->request_pickup

Caption: Disposal workflow for this compound.

By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.

Personal protective equipment for handling 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC. The following procedures are designed to ensure the safe handling, use, and disposal of this bioactive lipid, minimizing risk and ensuring laboratory safety.

Hazard Identification and Personal Protective Equipment

Recommended Personal Protective Equipment (PPE):

To mitigate risks of exposure, the following personal protective equipment (PPE) is mandatory when handling this compound:

PPE CategoryItemSpecifications
Hand Protection Disposable, powder-free glovesNitrile or latex gloves should be worn. Double gloving is recommended, especially when working within a Biological Safety Cabinet (BSC).[4] Gloves should be changed every 30 to 60 minutes or immediately if contaminated or damaged.[4]
Body Protection Long-sleeved laboratory coat or gownA seamless, disposable gown is preferred to prevent skin contact.[5]
Eye and Face Protection Safety glasses with side shields or gogglesGoggles are required to protect from splashes.[5][6] A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing.[7]
Respiratory Protection Respirator (e.g., N95)A respirator is recommended, particularly when handling the compound as a powder or when there is a risk of aerosolization.[5] Surgical masks do not offer adequate protection.[5]
Foot Protection Closed-toe shoesRequired in all laboratory settings.
Additional Protection Sleeve covers, hair covers, and shoe coversRecommended to minimize contamination and exposure, especially in cleanroom environments.[4][5]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Planning:

  • Review Safety Information: Before handling, thoroughly review this guide and any available safety data for similar compounds.[3]

  • Designated Area: Conduct all work in a designated area, such as a chemical fume hood or a Biological Safety Cabinet (BSC), to control potential exposure.

  • Gather Materials: Assemble all necessary equipment and reagents before starting the experiment to minimize movement and potential for spills.

2. Handling the Compound:

  • Product is for research use only, not for human or veterinary use.[3][8][9][10]

  • Storage: Store the compound at -80°C for long-term stability.[9] It is typically shipped on dry ice.[9]

  • Solution Preparation:

    • If the compound is in a powdered form, allow the container to reach room temperature before opening to prevent condensation, which can lead to hydrolysis or oxidation.[11]

    • If supplied in an organic solvent, use glass, stainless steel, or teflon to transfer the solution. Avoid plastic pipet tips and containers as they can leach impurities.[11]

    • The compound is soluble in ethanol.[9] Prepare stock solutions in a fume hood or BSC.

3. During the Experiment:

  • Avoid Inhalation, Ingestion, and Skin/Eye Contact: Do not ingest, inhale, or allow the compound to come into contact with eyes, skin, or clothing.[3]

  • Spill Management: In case of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill with absorbent material. Clean the area with a suitable solvent and decontaminate. Dispose of all cleanup materials as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and health risks.

1. Waste Segregation:

  • Separate lipid waste from other laboratory waste streams.[12]

2. Containment:

  • Collect all waste, including unused compound, contaminated consumables (e.g., pipette tips, tubes, gloves), and cleanup materials, in a clearly labeled, leak-proof hazardous waste container.[12]

3. Disposal Method:

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this compound down the drain or in the regular trash.

Emergency First Aid Measures

In the event of exposure, follow these first aid procedures and seek immediate medical attention:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Consult a physician.[1][2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][2]

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Review Safety Data Sheet prep2 Don Personal Protective Equipment prep1->prep2 prep3 Prepare Designated Work Area (Fume Hood/BSC) prep2->prep3 handle1 Retrieve Compound from -80°C Storage prep3->handle1 handle2 Equilibrate to Room Temperature handle1->handle2 handle3 Prepare Solution (if necessary) handle2->handle3 handle4 Perform Experiment handle3->handle4 disp1 Segregate Lipid Waste handle4->disp1 emg1 Execute First Aid Procedures handle4->emg1 In case of exposure disp2 Collect in Labeled Hazardous Waste Container disp1->disp2 disp3 Dispose via EHS Guidelines disp2->disp3 emg2 Seek Immediate Medical Attention emg1->emg2

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC
Reactant of Route 2
Reactant of Route 2
1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。